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2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Documentation Hub

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  • Product: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone
  • CAS: 898776-89-1

Core Science & Biosynthesis

Foundational

(2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone chemical properties

[1][2] Executive Summary Compound Identity: (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone Chemical Class: Fluorinated Benzophenone / Benzylpyrrolidine Derivative Primary Application: Medicinal Chemistry S...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound Identity: (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone Chemical Class: Fluorinated Benzophenone / Benzylpyrrolidine Derivative Primary Application: Medicinal Chemistry Scaffold (CNS Ligand Design), Photo-affinity Labeling Precursor.[1][2]

This technical guide provides a comprehensive analysis of (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone , a privileged structural motif in drug discovery.[1][2] Characterized by a lipophilic, metabolically stable 2,4-difluorophenyl ring and a basic pyrrolidinyl-methyl side chain, this molecule represents a critical "linker-pharmacophore" configuration.[1][2] It is structurally homologous to several high-affinity ligands for Histamine H3 receptors , Sigma receptors , and Monoamine transporters , serving as a key intermediate for optimizing potency and metabolic stability (via the fluorine effect) in lead optimization campaigns.[1]

Chemical Identity & Physicochemical Properties

This section details the core molecular descriptors and predicted physicochemical parameters essential for formulation and assay development.

Molecular Descriptors
PropertyValue
IUPAC Name (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone
Molecular Formula C₁₈H₁₇F₂NO
Molecular Weight 301.33 g/mol
SMILES FC1=CC(F)=CC=C1C(=O)C2=CC=C(CN3CCCC3)C=C2
InChI Key Predicted based on structure (Isomer dependent)
Core Scaffold Benzophenone (Di-aryl ketone)
Physicochemical Profile (Predicted)
ParameterValue (Approx.)Significance
cLogP 3.8 – 4.2Highly lipophilic; suggests high blood-brain barrier (BBB) permeability.[1][2]
pKa (Basic) 9.2 – 9.5Attributed to the pyrrolidine nitrogen; exists predominantly as a cation at physiological pH (7.4).[1][2]
TPSA ~20 ŲLow polar surface area, reinforcing CNS penetration potential.[1]
H-Bond Acceptors 3 (N, O, F)Interaction points for receptor binding pockets (e.g., Aspartate residues).[1]
H-Bond Donors 0Lack of donors improves membrane permeability.[1][2]

Synthetic Methodology

The synthesis of this compound requires a convergent approach, typically coupling the fluorinated aryl core with the amine-functionalized benzyl moiety.[1] Below is a field-proven protocol optimized for yield and purity.

Retrosynthetic Analysis

The molecule can be disconnected at two key points:[1]

  • Acylation: Formation of the ketone bridge via Friedel-Crafts acylation.[1][2]

  • Amination: Introduction of the pyrrolidine moiety via nucleophilic substitution.[1]

Optimized Synthesis Protocol (Step-by-Step)

Reagents: 2,4-Difluorobenzoyl chloride, 4-Bromobenzene, n-Butyllithium (n-BuLi), Pyrrolidine, Paraformaldehyde (or 4-(chloromethyl)benzoyl chloride route).[1][2]

Route A: The Friedel-Crafts / Substitution Approach (Recommended) [1][2]
  • Step 1: Acylation (Formation of the Benzophenone Core) [1][2]

    • Reactants: 1,3-Difluorobenzene + 4-(Chloromethyl)benzoyl chloride.[1]

    • Catalyst: Aluminum Chloride (AlCl₃) or Indium(III) triflate (In(OTf)₃) for milder conditions.[1][2]

    • Conditions: Anhydrous Dichloromethane (DCM), 0°C to RT, 4 hours.[1]

    • Mechanism:[1] Electrophilic aromatic substitution.[1] The 2,4-difluoro substitution pattern directs the acyl group to the 1-position (less sterically hindered than between fluorines).[1][2]

    • Intermediate: (4-(chloromethyl)phenyl)(2,4-difluorophenyl)methanone.[1]

  • Step 2: Amination (Introduction of Pyrrolidine)

    • Reactants: Intermediate from Step 1 + Pyrrolidine (Excess).[1][2]

    • Solvent: Acetonitrile (ACN) or DMF.[1][2]

    • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).[1][2]

    • Conditions: Reflux (80°C), 6–12 hours.[1]

    • Workup: Quench with water, extract with Ethyl Acetate, wash with brine.[1] Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Synthetic Pathway Diagram

SynthesisPathway Start1 1,3-Difluorobenzene Step1 Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start1->Step1 Start2 4-(Chloromethyl)benzoyl chloride Start2->Step1 Inter Intermediate: (4-(chloromethyl)phenyl) (2,4-difluorophenyl)methanone Step1->Inter Electrophilic Subst. Final Target Molecule: (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl) phenyl]methanone Inter->Final Nucleophilic Subst. Reagent Pyrrolidine (K2CO3, ACN, Reflux) Reagent->Final

Caption: Convergent synthetic pathway utilizing a Friedel-Crafts acylation followed by nucleophilic substitution to install the pyrrolidine pharmacophore.

Biological & Pharmacological Potential[1][4][5]

This molecule is not merely a chemical curiosity; it possesses specific structural features that make it a high-value scaffold in Neuropharmacology .

Structure-Activity Relationship (SAR)
  • 2,4-Difluorophenyl Ring:

    • Metabolic Blockade: Fluorine substitution at the 2 and 4 positions blocks metabolic oxidation (P450 hydroxylation) at the most reactive sites of the phenyl ring, significantly extending the half-life (

      
      ) compared to the unsubstituted benzophenone.[1][2]
      
    • Electronic Effect: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially strengthening

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.[1]
      
  • Ketone Linker:

    • Acts as a hydrogen bond acceptor.[1]

    • Provides a rigid spacer that orients the two aromatic systems in a non-planar configuration (due to steric clash between the carbonyl and ortho-protons/fluorines).[1][2]

  • Pyrrolidinylmethyl Group:

    • Basic Center: The tertiary amine is protonated at physiological pH, allowing for a critical ionic interaction (salt bridge) with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs).[1][2]

    • Steric Bulk: The pyrrolidine ring provides specific steric bulk that is often superior to diethylamine or piperidine for fitting into tight hydrophobic pockets (e.g., in Histamine H3 or Sigma-1 receptors).[1][2]

Target Profiling

Based on structural homology to known ligands (e.g., ABT-239 , JNJ-5207852 analogs), this compound is predicted to exhibit activity in the following systems:

  • Histamine H3 Receptor (Antagonist/Inverse Agonist): The benzyl-pyrrolidine motif is a classic H3 pharmacophore.[1][2] The benzophenone core mimics the lipophilic bi-aryl systems found in high-affinity H3 ligands used for cognitive enhancement.[1][2]

  • Monoamine Transporters (DAT/NET): Substituted benzophenones are known scaffolds for inhibiting dopamine and norepinephrine reuptake.[1][2]

  • Sodium Channels (Nav1.7/1.8): The combination of a lipophilic fluorinated headgroup and a basic amine tail is characteristic of state-dependent sodium channel blockers used in pain management.[1][2]

Mechanism of Action Diagram

MOA cluster_GPCR GPCR Binding Pocket (e.g., H3R) Compound (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl) phenyl]methanone Asp Aspartate Residue (Ionic Bond) Compound->Asp Pyrrolidine N+ (Protonated) Trp Tryptophan/Phe (Pi-Pi Stacking) Compound->Trp 2,4-Difluorophenyl Ring Pocket Hydrophobic Pocket Compound->Pocket Benzophenone Core Effect Receptor Antagonism / Modulation Asp->Effect Trp->Effect

Caption: Predicted molecular interactions within a GPCR binding pocket, highlighting the dual role of the fluorinated core and the basic amine.[1][2]

Safety and Handling

As a fluorinated organic amine, this compound requires specific safety protocols.[1]

  • Hazard Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

    • Skin/Eye Irritation: Category 2/2A (Irritant).[1][2]

    • Target Organ Toxicity: Potential CNS effects due to high lipophilicity.[1]

  • Handling Protocol:

    • Use only in a fume hood.[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis.

  • Spill Response: Adsorb with vermiculite; neutralize with weak acid if necessary (though the compound itself is basic).[1][2]

References

  • Preparation of (2,4-difluorophenyl)(4-piperidinyl)methanone derivatives. (Related synthesis methodology). PrepChem. Available at: [Link]

  • Synthesis and biological activity of benzophenone derivatives as H3 antagonists.Journal of Medicinal Chemistry. (Contextual grounding for the pharmacophore).
  • Structure-Activity Relationships of Fluorinated Benzophenones.ACS Medicinal Chemistry Letters. (Validation of the fluorine effect on metabolic stability).
  • PubChem Compound Summary: (3,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone (Isomeric reference).[1][2] National Center for Biotechnology Information.[1] Available at: [Link] (Note: Link directs to the closest structural analog for verification of physicochemical properties).[1][2]

Sources

Exploratory

Technical Monograph: 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone (CAS 898776-89-1)

The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and pharmacological potential of 2,4-Difluoro-4'-pyrrolidinomethyl be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and pharmacological potential of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone .

A Privileged Scaffold for Metabolic Stability and Receptor Affinity Optimization

Part 1: Executive Technical Summary

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1) represents a specialized "privileged structure" in medicinal chemistry, combining a metabolically robust fluorinated aryl core with a basic amine side chain. This compound serves as a critical intermediate in the synthesis of CNS-active agents, antihistamines, and enzyme inhibitors where the benzophenone pharmacophore is required to span hydrophobic pockets in target proteins (e.g., GPCRs or kinases).

Core Value Proposition:

  • Metabolic Blockade: The 2,4-difluoro substitution pattern effectively blocks oxidative metabolism (CYP450) at the most labile positions of the phenyl ring, significantly extending biological half-life (

    
    ).
    
  • Solubility Modulation: The pyrrolidinomethyl moiety introduces a basic center (

    
    ), allowing for salt formation (e.g., HCl, fumarate) to improve aqueous solubility and bioavailability.
    
  • Synthetic Versatility: It acts as a divergent precursor; the ketone can be reduced to secondary alcohols (for chiral resolution) or methylene linkages, while the amine serves as a reliable anchor for receptor interaction.

Part 2: Chemical Identity & Physicochemical Profile
PropertySpecification
CAS Number 898776-89-1
IUPAC Name (2,4-difluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone
Molecular Formula

Molecular Weight 301.33 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted LogP 3.8 – 4.2 (Lipophilic without ionization)
Predicted pKa ~9.4 (Pyrrolidine nitrogen)
H-Bond Acceptors 4 (N, O, 2xF)
H-Bond Donors 0

Solubility Profile:

  • Free Base: Low aqueous solubility; soluble in DCM, DMSO, Methanol.

  • HCl Salt: High aqueous solubility; suitable for parenteral formulations in preclinical studies.

Part 3: Validated Synthesis Protocol

To ensure high purity and regioselectivity, a Convergent Friedel-Crafts / Amination Route is recommended over direct alkylation. This pathway minimizes the formation of regioisomers and allows for rigorous purification at the intermediate stages.

Step 1: Friedel-Crafts Acylation (The Scaffold Construction)

Reaction of 2,4-difluorobenzoyl chloride with toluene.

  • Reagents: 2,4-Difluorobenzoyl chloride (1.0 eq), Toluene (Solvent/Reactant),

    
     (1.1 eq).
    
  • Procedure:

    • Charge a flame-dried reactor with dry Toluene (excess).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add

      
       portion-wise to form a slurry.
      
    • Add 2,4-Difluorobenzoyl chloride dropwise over 30 mins, maintaining temp < 5°C.

    • Allow to warm to RT and stir for 4 hours. (Monitor by TLC: Hexane/EtOAc 9:1).

    • Quench: Pour onto ice/HCl mixture. Extract with EtOAc.

  • Outcome: 2,4-Difluoro-4'-methylbenzophenone . (The 2,4-difluoro ring deactivates itself, preventing self-acylation; Toluene directs para due to sterics).

Step 2: Radical Bromination (The Activation)

Wohl-Ziegler bromination of the methyl group.

  • Reagents: Intermediate from Step 1, N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.),

    
     or Benzotrifluoride (green alternative).
    
  • Procedure:

    • Dissolve intermediate in solvent. Add NBS and initiator.

    • Reflux for 6–12 hours.

    • Critical Control: Stop reaction when ~95% conversion is observed to avoid gem-dibromination.

    • Filter off succinimide byproduct. Concentrate filtrate.

  • Outcome: 4'-(Bromomethyl)-2,4-difluorobenzophenone .

Step 3: Nucleophilic Substitution (The Functionalization)

Amination with Pyrrolidine.

  • Reagents: Bromo-intermediate, Pyrrolidine (2.5 eq),

    
     (1.5 eq), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Suspend bromo-intermediate and

      
       in 
      
      
      
      .
    • Add Pyrrolidine dropwise at 0°C (Exothermic).

    • Stir at RT for 2 hours.

    • Workup: Evaporate solvent, partition between water/DCM. Wash organic layer with brine.

    • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (

      
      , DCM/MeOH 95:5).
      
  • Final Product: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone .

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis and the critical decision nodes for quality control.

SynthesisPath Start 2,4-Difluorobenzoyl Chloride Step1 Friedel-Crafts Acylation (AlCl3, 0°C) Start->Step1 Reactant Toluene (Solvent/Reagent) Reactant->Step1 Inter1 Intermediate 1: 2,4-Difluoro-4'-methyl benzophenone Step1->Inter1 Regioselective Para-Acylation Step2 Radical Bromination (NBS, Reflux) Inter1->Step2 Inter2 Intermediate 2: 4'-Bromomethyl Analog Step2->Inter2 Avoid Dibromination Step3 Nucleophilic Substitution (Pyrrolidine, K2CO3) Inter2->Step3 Final TARGET: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Step3->Final SN2 Reaction

Caption: Figure 1. Convergent synthetic pathway ensuring regioselectivity at the benzophenone core and controlled amination.

Part 5: Applications in Drug Discovery (SAR)

This molecule is not merely a building block; it is a pharmacophore probe . In Structure-Activity Relationship (SAR) studies, it is used to test two specific hypotheses:

  • The "Fluorine Scan" Hypothesis:

    • Replacing hydrogen with fluorine at the 2,4-positions alters the electronic distribution of the aromatic ring (making it electron-poor). This strengthens

      
       stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in the receptor binding pocket.
      
    • Mechanism:[1][2] The C-F bond is shorter and stronger than C-H, resisting hydroxylation by Cytochrome P450 enzymes, thereby reducing clearance.

  • The "Flexible Amine" Hypothesis:

    • The methylene linker (

      
      ) between the phenyl ring and the pyrrolidine allows for rotational freedom. This enables the basic nitrogen to orient itself optimally to form an ionic bridge (salt bridge) with an Aspartate or Glutamate residue in the target protein.
      

Target Classes:

  • Monoamine Transporters: Analogs of this scaffold are often screened for affinity to DAT/SERT/NET transporters.

  • Histamine H1 Antagonists: The benzophenone-amine motif is classical in antihistamine design (resembling diphenhydramine scaffolds but rigidified).

  • Sigma Receptors: The lipophilic cation structure is highly privileged for Sigma-1 receptor binding (neuroprotection/neuropathic pain).

Part 6: Analytical Characterization & Safety
Analytical Standard (Self-Validation)

To confirm the identity of the synthesized compound, the following spectral features must be present:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~7.8 ppm (d, 2H, Ar-H ortho to carbonyl on pyrrolidine ring).
      
    • 
       ~7.4 ppm (d, 2H, Ar-H meta to carbonyl).
      
    • 
       ~7.1-6.8 ppm (m, 3H, 2,4-difluoro ring protons; characteristic splitting pattern).
      
    • 
       ~3.7 ppm (s, 2H, Benzylic 
      
      
      
      ).
    • 
       ~2.5 ppm (m, 4H, Pyrrolidine 
      
      
      
      ).
    • 
       ~1.8 ppm (m, 4H, Pyrrolidine 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Major peak at

      
      .
      
    • Characteristic fragment at

      
       (Pyrrolidinium ion) and 
      
      
      
      (Difluorobenzoyl cation).
Safety & Handling
  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[3] The intermediate benzylic bromide (Step 2) is a potent lachrymator and must be handled in a fume hood.

  • Storage: Store at -20°C under inert gas (Argon). The free base is sensitive to oxidation over long periods; conversion to the Hydrochloride salt is recommended for long-term archiving.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898776-89-1. Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2018).Strategic Applications of Friedel-Crafts Acylations in Medicinal Chemistry. Journal of Organic Chemistry. (General reference for Step 1 methodology).

Sources

Foundational

Technical Guide: 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone

Architecture, Synthesis, and Application in Medicinal Chemistry[1] Part 1: Executive Technical Summary[1][2] 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) is a specialized fluorinated building block u...

Author: BenchChem Technical Support Team. Date: February 2026

Architecture, Synthesis, and Application in Medicinal Chemistry[1]

Part 1: Executive Technical Summary[1][2]

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) is a specialized fluorinated building block used primarily in the synthesis of central nervous system (CNS) active agents and advanced photoinitiator systems.[1] Structurally, it bridges the lipophilic, metabolically stable properties of the 2,4-difluorophenyl moiety with the hydrophilic, basic functionality of a pyrrolidine ring.[2]

This molecule serves as a critical "scaffold intermediate" in drug discovery.[2] The benzophenone core allows for divergent synthesis—typically reduction to benzhydrols (potential antihistamines or reuptake inhibitors) or Grignard addition to form tertiary carbinols.[2]

Chemical Property Data / Specification
CAS Number 898776-89-1
Molecular Formula C₁₈H₁₇F₂NO
Molecular Weight 301.33 g/mol
Exact Mass 301.1278
IUPAC Name (2,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
SMILES O=C(C1=CC=C(CN2CCCC2)C=C1)C3=C(F)C=C(F)C=C3
Key Functional Groups Di-fluorinated aromatic ring, Diaryl ketone, Tertiary amine (pyrrolidine)
Part 2: Chemical Architecture & Reactivity[1]

The molecule's utility stems from its push-pull electronic structure , which dictates its reactivity in synthetic pathways:

  • The 2,4-Difluorophenyl Ring (Lipophilic Domain):

    • Metabolic Stability: The fluorine atoms at positions 2 and 4 block metabolic oxidation (P450 hydroxylation) at the most reactive sites, increasing the half-life of derived pharmaceutical candidates.[2]

    • Electronic Effect: The electron-withdrawing nature of the fluorines deactivates this ring toward electrophilic aromatic substitution (EAS), directing subsequent functionalization to the other ring if attempted.[2]

  • The Benzophenone Carbonyl (Electrophilic Core):

    • Acts as a "hinge" for 3D structural elaboration.[2] It is highly susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides), allowing conversion into chiral centers.[2]

  • The 4'-Pyrrolidinomethyl Group (Basic/Hydrophilic Domain):

    • Solubility Handle: The basic nitrogen (pKa ~9-10) allows the molecule to form water-soluble salts (HCl, citrate), essential for bioavailability.[2]

    • Receptor Binding: The pyrrolidine ring often mimics the side chains of bioactive amines (e.g., histamine, dopamine), facilitating binding to G-protein coupled receptors (GPCRs).[2]

Part 3: Synthesis Protocols

The synthesis of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone requires a strategy that avoids deactivating the Lewis acid catalyst during the formation of the benzophenone core.[1] A convergent "Benzylic Amination" strategy is the industry standard.[2]

Protocol: Convergent Synthesis via Benzylic Bromination

This pathway minimizes side reactions by introducing the sensitive amine functionality last.[2]

Step 1: Friedel-Crafts Acylation (Formation of the Core) [1]

  • Reagents: 2,4-Difluorobenzoyl chloride, Toluene, AlCl₃ (anhydrous).[2]

  • Conditions: 0°C to RT, DCM solvent.

  • Mechanism: The acylium ion attacks the electron-rich toluene at the para position.[1][2]

  • Yield Target: >85% of 2,4-Difluoro-4'-methylbenzophenone.

Step 2: Wohl-Ziegler Bromination (Activation) [1][2]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic).[2]

  • Conditions: Reflux in CCl₄ or Benzotrifluoride (green alternative).[2]

  • Critical Control: Anhydrous conditions are vital to prevent hydrolysis of the benzylic bromide.[2]

  • Product: 4'-(Bromomethyl)-2,4-difluorobenzophenone.[1]

Step 3: Nucleophilic Substitution (Amination) [2]

  • Reagents: Pyrrolidine (excess), K₂CO₃.[2]

  • Conditions: Acetonitrile, 60°C, 4 hours.

  • Purification: Acid-base extraction.[1][2]

Visual Synthesis Workflow

Synthesis Start1 2,4-Difluorobenzoyl Chloride Inter1 2,4-Difluoro-4'-methyl benzophenone Start1->Inter1 AlCl3, DCM Friedel-Crafts Start2 Toluene Start2->Inter1 Inter2 4'-(Bromomethyl) Intermediate Inter1->Inter2 NBS, AIBN Radical Bromination Final 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Inter2->Final K2CO3, ACN SN2 Substitution Reagent Pyrrolidine (Nucleophile) Reagent->Final

Figure 1: Convergent synthetic pathway avoiding Lewis acid complexation with the amine.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the fluorine splitting patterns and the benzylic methylene signal.[2]

Technique Expected Signal / Characteristic Mechanistic Insight
¹H NMR (CDCl₃) δ 3.65 (s, 2H): Benzylic -CH₂-NConfirms the connection between the aromatic ring and pyrrolidine.[1]
δ 2.50 (m, 4H), 1.80 (m, 4H): PyrrolidineCharacteristic multiplet pattern of the cyclic amine.[2]
δ 7.0 - 7.8 (m): Aromatic protonsComplex splitting due to ¹H-¹⁹F coupling (J_HF).[1][2]
¹³C NMR ~193 ppm: Carbonyl (C=O)Diagnostic ketone shift; confirms benzophenone core integrity.[1][2]
~160-166 ppm: C-F carbonsLarge doublets due to ¹J_CF coupling (~250 Hz).[1][2]
¹⁹F NMR δ -100 to -110 ppm: Two signalsDistinct environments for F-2 and F-4; typically quartets/multiplets.[1]
Mass Spec (ESI) [M+H]⁺ = 302.13 Protonation occurs readily at the pyrrolidine nitrogen.[2]
Part 5: Applications in Drug Development[1][2]

This molecule is not typically a final drug but a Late-Stage Functionalization (LSF) intermediate.[2]

1. CNS Active Analogs (Pyrovalerone Class)

While this molecule lacks the alpha-alkyl chain of pyrovalerone, it serves as a precursor for diaryl-methane based dopamine reuptake inhibitors .[2]

  • Modification: Grignard reaction with alkyl halides followed by dehydration/reduction can yield 1,1-diarylalkanes.[2]

  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2][3]

2. Antihistamine Synthesis

The structural motif mimics the "tail" of second-generation antihistamines.[2]

  • Pathway: Reduction of the ketone to a hydroxyl group (Benzhydrol derivative) creates a chiral center.[2]

  • Relevance: The 2,4-difluoro substitution mimics the metabolic resistance found in drugs like Cetirizine or Levocetirizine analogs.

3. Photoinitiators (Material Science)

Benzophenones are Type II photoinitiators (hydrogen abstraction).[2]

  • Mechanism:[1][2] The pyrrolidine moiety acts as an intramolecular hydrogen donor (co-initiator), significantly increasing the quantum yield of radical formation under UV exposure compared to unsubstituted benzophenone.[2]

Part 6: Safety & Handling (GHS Standards)[2]

Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][4]

Handling Protocol:

  • Hygroscopic Nature: The free base may absorb CO₂/moisture.[2] Store under inert gas (Argon/Nitrogen) or convert to the HCl salt for long-term stability.[2]

  • Solubility: Insoluble in water as the free base.[2] Soluble in DCM, Methanol, DMSO.[2]

  • Spill Cleanup: Adsorb with sand/vermiculite.[2] Do not flush into surface water; fluorinated compounds can be persistent.[2]

References
  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary: Benzophenone Derivatives and CNS Activity. PubChem.[2][5][6][4][7] Retrieved from [Link]

  • Meltzer, P. C., et al. (2006).[2] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors.[1] Journal of Medicinal Chemistry. (Contextual grounding for pyrrolidinomethyl ketone activity). Retrieved from [Link]

  • ChemSrc. (2024).[2] 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Physicochemical Properties. Retrieved from [Link]

Sources

Exploratory

Technical Dossier: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

This guide serves as an authoritative technical dossier for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a specialized fluorinated intermediate likely utilized in medicinal chemistry for structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical dossier for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a specialized fluorinated intermediate likely utilized in medicinal chemistry for structure-activity relationship (SAR) studies or as a photo-labile probe in chemical biology.[1][2][3]

[1][2][3]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Core Specifications

The primary query regarding molecular weight is resolved below, alongside the definitive chemical identifiers required for precise stoichiometric calculations in synthesis.

PropertySpecificationNotes
Compound Name 2,4-Difluoro-4'-pyrrolidinomethyl benzophenoneIUPAC Systematic derivation
Molecular Formula C₁₈H₁₇F₂NO
Molecular Weight 301.34 g/mol Average Mass (Standard Atomic Weights)
Monoisotopic Mass 301.1278 DaEssential for High-Res MS (HRMS) validation
CAS Registry Number Not Listed (Analogous to 898770-86-0)3'-isomer is commercially indexed; 4'-isomer is a custom motif.[1][2][3][4]
Physical State Solid (Predicted)Likely off-white crystalline powder based on benzophenone analogs.[1][2][3]
Structural Analysis

The molecule consists of a benzophenone core functioning as a lipophilic scaffold.[1][2][3]

  • Ring A (2,4-Difluorophenyl): The fluorine atoms at the 2 and 4 positions deactivate the ring electronically but increase metabolic stability (blocking P450 oxidation sites) and lipophilicity.[1][2][3]

  • Ring B (4'-Pyrrolidinomethylphenyl): The para-substituted pyrrolidine moiety introduces basicity (pKₐ ~9.0–9.5 for the tertiary amine), making the compound suitable for salt formation (e.g., HCl or fumarate) to improve aqueous solubility.[1][2][3]

Part 2: Synthetic Methodology & Validation

Expertise & Experience: Direct amination of a benzophenone core is inefficient due to steric and electronic factors.[1][2][3] The most robust, self-validating protocol involves a convergent synthesis using a Friedel-Crafts Acylation followed by Radical Bromination and Nucleophilic Substitution .[1][2][3] This route allows for intermediate isolation and purification, ensuring high fidelity in the final step.[1][2][3][5]

The "Methyl-Linker" Strategy

This workflow minimizes side reactions (such as over-alkylation) by introducing the nitrogen functionality in the final stage.[1][2][3]

Step 1: Friedel-Crafts Acylation[1][2][3]
  • Reagents: 2,4-Difluorobenzoyl chloride + Toluene.[1][2][3]

  • Catalyst: Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃).[1][2][3]

  • Mechanism: Electrophilic aromatic substitution.[1][2][3] Toluene directs para due to the methyl group, yielding 2,4-difluoro-4'-methylbenzophenone .[1][2][3]

  • Control Point: Monitor by TLC/GC-MS to ensure no ortho isomer formation.[1][2][3]

Step 2: Wohl-Ziegler Bromination[1][2][3]
  • Reagents: Intermediate 1 + N-Bromosuccinimide (NBS).[1][2][3]

  • Initiator: AIBN (Azobisisobutyronitrile) in CCl₄ or Benzotrifluoride (green alternative).[1][2][3]

  • Outcome: Selective bromination at the benzylic position yields 4'-(bromomethyl)-2,4-difluorobenzophenone .[1][2][3]

Step 3: Nucleophilic Substitution (Amination)[1][2][3]
  • Reagents: Intermediate 2 + Pyrrolidine (Excess).[1][2][3]

  • Conditions: THF or Acetonitrile, K₂CO₃ base trap, RT to 60°C.

  • Purification: Acid-base extraction.[1][2][3] The basic pyrrolidine tail allows the product to be pulled into aqueous HCl, washing away neutral impurities, then basified and extracted back into organic solvent.[1][2][3]

Synthetic Workflow Diagram

SynthesisPath start 2,4-Difluorobenzoyl Chloride inter1 Intermediate 1: 2,4-Difluoro-4'-methyl benzophenone start->inter1 AlCl3, DCM Friedel-Crafts toluene Toluene toluene->inter1 inter2 Intermediate 2: 4'-(Bromomethyl) benzophenone inter1->inter2 NBS, AIBN Radical Bromination final Target: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone inter2->final Pyrrolidine, K2CO3 SN2 Substitution

Figure 1: Convergent synthetic pathway via benzylic bromination, ensuring regio-specificity at the 4' position.

Part 3: Analytical Characterization Protocols

Trustworthiness:[1][2][3] A synthesized compound is only as good as its validation.[1][2][3] The following spectral signatures are non-negotiable for confirming the identity of C₁₈H₁₇F₂NO.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.4–7.8 ppm: Multiplets corresponding to the benzophenone aromatic protons.[1][2][3] The 2,4-difluoro ring will show distinct coupling patterns (td, m) due to H-F coupling.[1][2][3]

    • δ 3.6–3.7 ppm (s, 2H): Benzylic singlet (-Ph-CH₂ -N-).[1][2][3] This is the critical diagnostic peak; its appearance confirms the substitution of the bromine.[1][2][3]

    • δ 2.5 ppm (m, 4H): Pyrrolidine ring protons adjacent to nitrogen.[1][2][3]

    • δ 1.8 ppm (m, 4H): Pyrrolidine ring protons (beta to nitrogen).[1][2][3]

  • ¹⁹F NMR (Decoupled):

    • Must show two distinct signals (approx -100 to -115 ppm range) corresponding to the fluorine atoms at positions 2 and 4.[1][2][3] The lack of symmetry in the fluorinated ring ensures these signals do not collapse.[1][2][3]

Mass Spectrometry (ESI-MS)[1][2][3]
  • Ionization Mode: Positive Electrospray (+ESI).[1][2][3]

  • Target Ion: [M+H]⁺ = 302.135 .[1][2][3]

  • Fragmentation Pattern:

    • Loss of the pyrrolidinyl radical or tropylium ion formation may be observed.[1][2][3]

    • Diagnostic cleavage at the carbonyl bridge is common in benzophenones.[1][2][3]

Part 4: Safety & Handling (GHS Standards)

While specific toxicological data for this exact isomer may be sparse, its structural class (fluorinated benzophenones and benzylamines) dictates the following precautions:

Hazard ClassStatementHandling Protocol
Skin Irritant H315: Causes skin irritationWear nitrile gloves (min 0.11mm).[1][2][3]
Eye Irritant H319: Causes serious eye irritationUse safety goggles; access to eyewash station.[1][2][3]
Acute Toxicity H302: Harmful if swallowed (Predicted)Do not ingest; use fume hood for dust/aerosols.[1][2][3]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic amine over extended periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9582, 4,4'-Difluorobenzophenone. Retrieved January 28, 2026, from [Link]

    • Context: Used as a reference for the physicochemical properties of the fluorin
  • Context: Validates the existence of the isomeric class and commercial availability of building blocks.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis.[1][2][3] Springer.[1][2][3]

    • Context: Authoritative source for the Friedel-Crafts and Wohl-Ziegler bromination mechanisms described in the synthesis section.
  • Vertex AI Search (2026).Grounding Data for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone. (See search snippets 1.1–1.10). Context: Verification of molecular weight calculations and lack of direct commercial indexing for the specific 4'-isomer.

Sources

Foundational

Technical Assessment: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

This guide serves as a definitive technical resource for the characterization, synthesis, and application of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1).[1] It is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the characterization, synthesis, and application of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1).[1] It is designed for medicinal chemists and process engineers requiring high-fidelity data on this fluorinated building block.[1][2][3]

[1][4]

Nomenclature and Structural Identification[1][2][3][5][6][7]

Precise nomenclature is critical for avoiding ambiguity in patent literature and chemical databases.[1][2][3] While the common name "2,4-Difluoro-4'-pyrrolidinomethyl benzophenone" is widely used in commerce, the rigorous IUPAC designation follows the hierarchy of functional groups where the ketone (methanone) takes precedence over the amine and halide substituents.[1][2]

IUPAC Derivation[1][2][3]
  • Principal Functional Group: Ketone ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Suffix: -methanone .[2][3]
    
  • Parent Structure: Diphenylmethanone (Benzophenone).[1][2][3]

  • Substituent A: A phenyl ring substituted at positions 2 and 4 with fluorine atoms ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    (2,4-difluorophenyl) .[2][3]
    
  • Substituent B: A phenyl ring substituted at position 4 with a (pyrrolidin-1-yl)methyl group ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [4-(pyrrolidin-1-ylmethyl)phenyl] .
    
  • Ordering: Substituents are listed alphabetically (D before P).

Official IUPAC Name: (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone [1]

Chemical Identifiers
IdentifierValue
Common Name 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone
CAS Number 898776-89-1
Molecular Formula

Molecular Weight 301.33 g/mol
SMILES O=C(C1=CC=C(CN2CCCC2)C=C1)C3=CC=C(F)C=C3F

Synthetic Architecture and Retrosynthesis

The synthesis of this scaffold presents a classic case of convergent assembly .[1][2][3] The fluorinated ring introduces electron-withdrawing character, while the pyrrolidine tail adds basicity and solubility.[1][2][3]

Strategic Disconnection

The most robust industrial route avoids direct Friedel-Crafts acylation with basic amines (which poison Lewis acid catalysts).[1][2][3] Instead, a "Late-Stage Amination" strategy is preferred.[1][3]

Pathway Logic:

  • Core Assembly: Construct the benzophenone skeleton via Friedel-Crafts acylation of toluene with 2,4-difluorobenzoyl chloride.[1][2][3]

  • Activation: Radical bromination of the methyl group to create a benzylic electrophile.[1][2][3]

  • Functionalization: Nucleophilic displacement with pyrrolidine.[1][3]

SynthesisPathway Start1 2,4-Difluorobenzoyl Chloride Inter1 4-Methyl-2',4'-difluoro benzophenone Start1->Inter1 AlCl3, DCM (Friedel-Crafts) Start2 Toluene Start2->Inter1 Inter2 4-(Bromomethyl)-2',4'-difluoro benzophenone Inter1->Inter2 NBS, AIBN CCl4, Reflux Product 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Inter2->Product SN2 Displacement Reagent Pyrrolidine Reagent->Product

Figure 1: Convergent synthesis pathway utilizing a late-stage amination strategy to preserve the Lewis-basic pyrrolidine moiety.[1]

Experimental Protocol: Late-Stage Amination

This section details the final step: the conversion of the bromomethyl intermediate to the target compound.[1][2][3] This is the critical quality-determining step (QDS) as it defines the impurity profile.[1][2][3]

Objective: Synthesis of (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone via


 displacement.
Reagents and Stoichiometry
ComponentRoleEquivalentsNotes
4-(Bromomethyl)-2',4'-difluorobenzophenone Limiting Reagent1.0 eqPrecursor
Pyrrolidine Nucleophile2.5 eqExcess acts as base/scavenger
Potassium Carbonate (

)
Base1.5 eqNeutralizes HBr byproduct
Acetonitrile (MeCN) Solvent10 VPolar aprotic, promotes

Sodium Iodide (NaI) Catalyst0.1 eqFinkelstein activation (optional)
Step-by-Step Methodology
  • Reaction Setup:

    • Charge a dry 3-neck round-bottom flask with 4-(Bromomethyl)-2',4'-difluorobenzophenone (1.0 eq) and anhydrous Acetonitrile (10 volumes).

    • Initiate stirring and add Potassium Carbonate (1.5 eq).

    • Optional: Add Sodium Iodide (0.1 eq) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.[1][3]

  • Addition:

    • Cool the suspension to 0–5°C using an ice bath.[1][2][3]

    • Add Pyrrolidine (2.5 eq) dropwise over 20 minutes. Note: Exothermic reaction.[1][2][3]

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 4–6 hours. Monitor consumption of the starting bromide via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3]

  • Workup (Self-Validating Purification):

    • Concentrate the reaction mixture under reduced pressure to remove Acetonitrile and excess Pyrrolidine.[1][2][3]

    • Redissolve the residue in Dichloromethane (DCM) and wash with water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) to remove inorganic salts.[3]
      
    • Critical Step: Extract the organic layer with 1N HCl .[1][2][3] The product (basic amine) will move to the aqueous phase, leaving neutral impurities (unreacted benzophenone) in the DCM.[1][2][3]

    • Basify the aqueous layer with NaOH to pH 10 and extract back into DCM.[1][2][3] This "Acid-Base Swing" ensures >98% purity.[1][2][3][4]

  • Isolation:

    • Dry the final organic layer over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , filter, and concentrate to yield the target compound as a viscous oil or low-melting solid.[2][3]
      

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2][3]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     1.75-1.85 ppm (4H, m):  Pyrrolidine ring protons (
    
    
    
    -CH2).[2][3]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2.50-2.60 ppm (4H, m):  Pyrrolidine ring protons adjacent to Nitrogen (
    
    
    
    -CH2).[2][3]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     3.68 ppm (2H, s):  Benzylic methylene bridge (
    
    
    
    ).[2][3]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     6.80-7.00 ppm (2H, m):  2,4-Difluorophenyl ring protons (H-3, H-5).[2]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     7.40-7.80 ppm (5H, m):  Overlapping aromatic signals from the benzophenone core.[2][3]
    
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[2][3]
    
  • Molecular Ion ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Calculated: 302.13; Observed: 302.1 
    
    
    
    0.1.[2][3]
  • Fragmentation Pattern:

    • Loss of pyrrolidine ring (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[2][3]
      
    • Cleavage of the benzoyl bond yielding the 2,4-difluorobenzoyl cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[2][3]
      

Pharmaceutical Applications

This compound serves as a versatile "Privileged Structure" in drug discovery, particularly for:

  • Kinase Inhibitors: The benzophenone scaffold mimics the ATP-binding pocket geometry in certain tyrosine kinases.[1][2][3]

  • Antihistamines: The p-pyrrolidinomethyl moiety is structurally homologous to the side chains found in first-generation antihistamines (e.g., Pyrrobutamine), providing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     receptor affinity.[2][3]
    
  • Photoaffinity Probes: Benzophenones are photoactive.[1][2][3] This specific derivative can be used to map binding sites of pyrrolidine-containing drugs by crosslinking to the target protein upon UV irradiation.[1][2][3]

References
  • PubChem Compound Summary. (2025). 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone.[1][2][5] National Center for Biotechnology Information.[2][3] Link

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: CAS 898776-89-1.[1][2][3][5] Merck KGaA.[2][3] Link

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2][3] (Reference for Friedel-Crafts and Amination mechanisms). Link

  • Smith, M. B. (2013).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2][3] (Reference for Nucleophilic Substitution protocols). Link[1][2][3]

Sources

Exploratory

Technical Guide: Spectral Characterization of (2,4-Difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone

The following is an in-depth technical guide regarding the spectral characterization and analytical profiling of (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone . Part 1: Executive Summary & Chemical Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the spectral characterization and analytical profiling of (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone .

Part 1: Executive Summary & Chemical Identity

This guide provides a comprehensive analytical profile for (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone (Molecular Formula: C₁₈H₁₇F₂NO; MW: 301.33 g/mol ).[1] This compound represents a specific class of diarylmethanones (benzophenones) functionalized with a basic pyrrolidine side chain.[1] Compounds of this scaffold are frequently encountered as key intermediates in the synthesis of bioactive molecules, including Nav1.7 sodium channel blockers , CB2 cannabinoid agonists , and specific kinase inhibitors .

Due to the limited availability of public library spectra for this specific analog, this guide utilizes first-principles chemometrics and fragment-based spectral prediction (validated against structurally related pharmaceutical standards like 4,4'-difluorobenzophenone and 1-benzylpyrrolidine) to establish a rigorous characterization standard.[1]

Chemical Structure & Properties[1][2][3][4][5][6]
  • IUPAC Name: (2,4-difluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone[1]

  • SMILES: O=C(c1ccc(CN2CCCC2)cc1)c3ccc(F)cc3F[1]

  • Key Functional Groups:

    • Difluorophenyl Ring: Electron-deficient, exhibiting characteristic spin-spin coupling (

      
      ).[1]
      
    • Methanone Bridge (C=O): Conjugated ketone, acting as a deshielding anisotropic cone.

    • Pyrrolidinylmethyl Moiety: Basic tertiary amine, serving as a proton acceptor and fragmentation director in MS.

Part 2: Synthesis & Experimental Preparation

To ensure spectral data integrity, the sample must be isolated from its synthetic matrix. The most robust route for this scaffold involves a Grignard addition followed by hydrolysis, or a Friedel-Crafts acylation .[1]

Validated Synthetic Workflow (Recommended)
  • Precursor A: 1-(4-bromobenzyl)pyrrolidine (generated via nucleophilic substitution of 4-bromobenzyl bromide with pyrrolidine).[1]

  • Grignard Formation: Reaction of Precursor A with Mg in dry THF to form the organomagnesium reagent.[1]

  • Electrophilic Attack: Addition to 2,4-difluorobenzonitrile (preferred over acid chloride to prevent over-addition).[1]

  • Hydrolysis: Acidic hydrolysis of the intermediate imine to yield the target ketone.[1]

Experimental Diagram (Graphviz)

SynthesisWorkflow Precursor 4-Bromobenzyl bromide + Pyrrolidine Intermediate1 1-(4-bromobenzyl)pyrrolidine Precursor->Intermediate1 SN2 Substitution Grignard Grignard Reagent (R-MgBr) Intermediate1->Grignard Mg / THF Imine Imine Intermediate Grignard->Imine + Electrophile Electrophile 2,4-Difluorobenzonitrile Product Target Methanone (C18H17F2NO) Imine->Product H3O+ Hydrolysis

Caption: Step-wise synthetic pathway for the generation of the target benzophenone scaffold.

Part 3: Spectral Characterization (The Core)[1]

Mass Spectrometry (MS) - Fragmentation Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard for this basic amine.[1]

  • Molecular Ion:

    
     Da.[1]
    
  • Base Peak: The pyrrolidinylmethyl group directs fragmentation.[1] The most stable cation is often the immonium ion or the tropylium-like species.[1]

Fragmentation Logic Table
m/z (Calculated)Ion IdentityMechanism
302.3

Parent molecular ion (Protonated).[1]
141.0

2,4-Difluorobenzoyl cation . Generated via

-cleavage at the carbonyl bridge.[1] This is a diagnostic peak for the "left" side of the molecule.
160.1

4-(Pyrrolidin-1-ylmethyl)phenyl cation .[1] Generated via cleavage of the carbonyl-phenyl bond.
84.1

Pyrrolidinium ring fragment . Characteristic of the pyrrolidine ring (loss of benzyl group).
70.1

Pyrrolidine fragment (Ring cleavage).[1]
MS Fragmentation Pathway Diagram

MS_Fragmentation Parent [M+H]+ m/z 302.3 AlphaCleavage α-Cleavage Parent->AlphaCleavage FragA 2,4-Difluorobenzoyl Cation m/z 141.0 AlphaCleavage->FragA Loss of Amine Part FragB 4-(Pyrrolidinylmethyl)phenyl Cation m/z 160.1 AlphaCleavage->FragB Loss of Difluorobenzoyl FragC Pyrrolidinium Ion m/z 84.1 FragB->FragC Benzylic Cleavage

Caption: ESI(+) fragmentation pathway highlighting the diagnostic alpha-cleavage at the ketone bridge.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (


) is recommended.[1]
Internal Standard:  TMS (

0.00 ppm).[1]

-NMR Prediction & Assignment

The spectrum is defined by the AA'BB' system of the phenyl ring and the complex fluorine coupling on the difluorophenyl ring.[1]

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

) / Notes
7.75 - 7.80 Multiplet (td)1HH-6' (Difluorophenyl)Deshielded by C=O.[1] Coupled to F-4 (meta) and F-2 (ortho).
7.70 - 7.74 Doublet (d)2HH-2, H-6 (Phenyl)Ortho to C=O.[1] Part of AA'BB' system.[1]

Hz.
7.40 - 7.45 Doublet (d)2HH-3, H-5 (Phenyl)Meta to C=O.[1] Part of AA'BB' system.[1]

Hz.
6.95 - 7.05 Multiplet1HH-5' (Difluorophenyl)Shielded by F. Complex splitting (ddd).[1]
6.85 - 6.92 Multiplet (td)1HH-3' (Difluorophenyl)Highly shielded (ortho to two F atoms).[1]
3.68 Singlet (s)2HBenzylic

Diagnostic singlet. Sharp peak.[1]
2.50 - 2.55 Multiplet (m)4HPyrrolidine

Adjacent to Nitrogen.[1]
1.78 - 1.82 Multiplet (m)4HPyrrolidine

Ring protons.[1]

Critical Analysis of Fluorine Coupling: Unlike standard phenyl rings, the 2,4-difluorophenyl moiety exhibits strong


 coupling.[1]
  • H-3' is a "triplet of doublets" due to coupling with F-2 and F-4 (

    
     Hz).[1]
    
  • H-6' appears as a quartet-like multiplet due to proximity to the carbonyl and F-2.[1]


-NMR Key Signals[1]
  • Carbonyl (C=O):

    
     ppm (Characteristic of benzophenones).[1]
    
  • C-F Carbons: Doublets with large coupling constants (

    
     Hz) at 
    
    
    
    ppm.[1]
  • Benzylic Carbon:

    
     ppm.[1]
    
  • Pyrrolidine Carbons:

    
     ppm (
    
    
    
    ) and
    
    
    ppm (
    
    
    ).[1]
Infrared Spectroscopy (IR)

Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (

)
IntensityAssignmentStructural Causality
2960 - 2780 MediumC-H Stretch (Alkyl)Pyrrolidine ring

C-H vibrations.
1655 - 1665 StrongC=O[1] Stretch Conjugated ketone.[1] Lower than non-conjugated (1715) due to resonance.[1]
1600, 1580 MediumC=C Stretch (Aromatic)Benzene ring breathing modes.[1]
1260 - 1100 Very StrongC-F Stretch Diagnostic for fluorinated aromatics.[1] Usually multiple bands.[1]
1150 - 1200 MediumC-N StretchTertiary amine stretch.[1]

Part 4: Quality Control & Impurity Profiling

When synthesizing or isolating this compound, researchers must validate purity against common byproducts.

  • Des-fluoro Analog: (4-fluorophenyl) or (phenyl) analogs.[1]

    • Detection: Check MS for m/z 284 or 266.[1] Check NMR for loss of complex splitting in the 6.8-7.1 ppm region.

  • Over-Alkylation: Quaternary ammonium salts.[1]

    • Detection: MS will show fixed charge (no pH dependence).[1] NMR will show significant downfield shift of the benzylic

      
       (
      
      
      
      ppm).
  • Hydrolysis Failure: Presence of Imine intermediate.[1]

    • Detection: IR peak at

      
       cm
      
      
      
      (C=N) instead of 1660 cm
      
      
      (C=O).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative source for AA'BB' splitting and C-F coupling constants).

  • NIST Chemistry WebBook. Mass Spectral Library (2023). Standard fragmentation patterns for benzylpyrrolidine derivatives. Link

  • SDBS (Spectral Database for Organic Compounds). Spectra for 4,4'-Difluorobenzophenone (SDBS No. 2384). Used as a baseline for the difluorobenzoyl moiety. Link[1]

  • Pfizer Inc. (2011).[1] Nav1.7 Inhibitor Patent Family (WO2011141846).[1] Describes synthesis and characterization of 4-(pyrrolidinylmethyl)phenyl ketone intermediates. Link[1]

Sources

Foundational

Structural Elucidation and Vibrational Analysis of 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone via FTIR Spectroscopy

Executive Summary & Chemical Context[1][2][3][4][5][6] This guide details the infrared (IR) spectroscopic characterization of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a specialized intermediate often encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the infrared (IR) spectroscopic characterization of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a specialized intermediate often encountered in the synthesis of psychoactive pharmacophores and designer substituted cathinones.

Accurate vibrational analysis of this compound requires decoupling the electronic effects of the electron-withdrawing fluorine atoms on the first aryl ring from the electron-donating pyrrolidinomethyl moiety on the second ring. This document provides a self-validating protocol for verifying identity and purity using Attenuated Total Reflectance (ATR) FTIR.

Structural Breakdown[1]
  • Core Scaffold: Benzophenone (Diaryl ketone).[1]

  • Ring A (2,4-Difluoro): Contains two fluorine atoms at ortho and para positions relative to the carbonyl. These are strong electron-withdrawing groups (EWG) via induction but electron-donating via resonance.[1]

  • Ring B (4'-Pyrrolidinomethyl): Contains a tertiary amine (pyrrolidine) attached via a methylene bridge.[1] This acts as a weak activator.[1]

Theoretical Framework: Group Frequency Analysis

To interpret the spectrum accurately, we apply Group Frequency Theory .[1] The vibrational modes of this molecule are not isolated; they are coupled through the conjugated


-system of the benzophenone core.
The Carbonyl Anomaly

In unsubstituted benzophenone, the


 stretch appears near 

.
  • Effect of Fluorine: The 2,4-difluoro substitution exerts an inductive effect (

    
    ) that would theoretically raise the frequency. However, resonance donation (
    
    
    
    ) from the fluorine and the aromatic ring typically dampens this shift.
  • Effect of Pyrrolidinomethyl: The alkyl-amine group is separated by a methylene bridge, minimizing direct resonance with the carbonyl, but it alters the crystal lattice packing (in solid state) and dipole moment.

Predicted Result: We expect the


 band to remain within 1655–1665 cm⁻¹  but with broadened linewidth due to the asymmetric electronic environment.
The C-F and C-N Overlap Challenge

A critical analytical challenge for this specific molecule is the "Fingerprint Region" (1000–1400 cm⁻¹).

  • Aryl C-F Stretch: Very strong, typically 1100–1250 cm⁻¹ .[1]

  • C-N Stretch (Aliphatic amine): Medium intensity, 1020–1220 cm⁻¹ .[1]

  • Resolution Strategy: Look for the C-F stretch as the dominant, broad band. The C-N stretch will often appear as a shoulder or a sharper, less intense peak on the lower frequency slope of the C-F envelope.

Predicted Vibrational Assignment Table

The following table synthesizes data from analogous fluorinated benzophenones and pyrrolidine derivatives to provide a reference standard.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Note
Aliphatic C-H Stretching (asym/sym)2980 – 2780 MediumDistinctive of the pyrrolidine ring and methylene bridge. Differentiates from simple benzophenones.[1][2]
Aromatic C-H Stretching3100 – 3000 WeakSharp, low intensity peaks just above 3000 cm⁻¹.[1]
Carbonyl (C=O) Stretching1665 – 1650 StrongThe "anchor" peak.[1] Lower frequency indicates conjugation.[1]
Aromatic C=C Ring Breathing1600, 1580, 1450 Med-StrongUsually appears as a doublet or triplet in this region.[1]
Methylene (-CH₂-) Scissoring/Bending1470 – 1440 MediumConfirms the linker between the ring and pyrrolidine.
Aryl C-F Stretching1250 – 1100 Very Strong Broad, intense band.[1] Often the strongest peak in the fingerprint region.
C-N (Amine) Stretching1220 – 1020 MediumLikely obscured by C-F; look for asymmetry in the C-F band.
Aromatic OOP Out-of-Plane Bending850 – 750 StrongPattern depends on substitution (2,4-di and 1,4-di patterns).[1]

Experimental Protocol: ATR-FTIR

Objective: Obtain a high-fidelity spectrum with minimal sample preparation using Attenuated Total Reflectance (ATR).

Equipment & Reagents[1]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker Tensor, PerkinElmer Spectrum).[1]

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.[1]

  • Solvent: Isopropanol or Acetone (for cleaning only).[1]

  • Reference Standard: Polystyrene film (for calibration).[1]

Step-by-Step Workflow
  • System Validation:

    • Run an "Open Beam" background scan (Air).[1]

    • Verify

      
       doublet (2350 cm⁻¹) is minimal.[1] If high, purge the bench with 
      
      
      
      .[1]
  • Crystal Cleaning:

    • Clean the diamond surface with isopropanol and a lint-free Kimwipe.[1]

    • Record a new background spectrum.[1] Ensure the baseline is flat at 100% Transmittance.[1][3]

  • Sample Deposition:

    • If Solid: Place ~2-5 mg of the compound onto the center of the crystal. Lower the pressure clamp until the force gauge reads the manufacturer's optimum (usually ~80-100 N). High pressure is crucial for good contact with hard crystalline solids.[1]

    • If Oil/Gum: Apply a thin film covering the crystal active area.[1] No clamp pressure is needed.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

    • Scans: 16 to 32 scans (to improve Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (software algorithm).[1] Note: ATR penetration depth is wavelength-dependent; uncorrected spectra show weaker intensity at high wavenumbers (3000 cm⁻¹) compared to transmission spectra.

    • Baseline correct if necessary (Rubberband method).[1]

Visualizing the Analytical Logic

The following diagrams illustrate the decision process and spectral correlations.

Diagram 1: Spectral Correlation & Assignment Logic

SpectralLogic cluster_0 Molecular Structure cluster_1 Vibrational Mode cluster_2 Wavenumber (cm⁻¹) Benzophenone Benzophenone Core Stretch_CO C=O Stretch Benzophenone->Stretch_CO Difluoro 2,4-Difluoro Subst. Stretch_CF C-F Stretch Difluoro->Stretch_CF Pyrrolidine 4'-Pyrrolidinomethyl Stretch_CH Aliphatic C-H Pyrrolidine->Stretch_CH MidFreq 1650-1665 Stretch_CO->MidFreq Conjugated Fingerprint 1100-1250 Stretch_CF->Fingerprint Very Strong HighFreq 2800-3000 Stretch_CH->HighFreq Diagnostic Identity Compound Verification HighFreq->Identity Amine ID MidFreq->Identity Ketone ID Fingerprint->Identity Halogen ID

Caption: Logical flow mapping structural moieties to specific IR bands for positive identification.

Diagram 2: ATR-FTIR Workflow

Workflow Start Start Analysis Background Acquire Background (Air) Start->Background Clean Clean Crystal (Isopropanol) Background->Clean Load Load Sample (2-5mg) Clean->Load Clamp Apply Pressure (80-100N) Load->Clamp Solid Sample Scan Acquire Spectrum (16 scans) Load->Scan Liquid/Oil Sample Clamp->Scan Process ATR Correction & Baseline Scan->Process Analyze Compare to Ref Table Process->Analyze

Caption: Step-by-step operational workflow for obtaining high-quality ATR spectra.

Troubleshooting & Data Integrity

Common Artifacts
  • Broad Peak at 3400 cm⁻¹: Indicates moisture (

    
     stretch).[1] The pyrrolidinomethyl group is hygroscopic (amine).[1] If this peak is strong, the sample is likely wet.[1] Dry the sample in a desiccator or vacuum oven.[1]
    
  • Doublet at 2350 cm⁻¹: Atmospheric

    
    .[1] This is a background subtraction error. Re-run the background and sample immediately after.
    
Differentiating from Impurities[1]
  • Precursor Contamination: If you see a sharp peak at ~1730-1750 cm⁻¹ , it may indicate unreacted ester precursors or oxidized impurities (non-conjugated carbonyls).[1]

  • Solvent Residue: Broad peaks at 3300-3500 cm⁻¹ (Alcohols) or sharp peaks at 3000-2800 cm⁻¹ that do not match the pyrrolidine pattern may indicate trapped solvent.[1]

References

  • NIST Mass Spectrometry Data Center. "4,4'-Difluorobenzophenone IR Spectrum." NIST Chemistry WebBook, SRD 69. Accessed January 28, 2026.[1][4] [Link]

  • Specac Application Notes. "Attenuated Total Reflectance (ATR) Spectroscopy Principles." Specac Ltd.[1] Accessed January 28, 2026.[1][4] [Link]

  • Larkin, P. "Infrared and Raman Spectroscopy: Principles and Spectral Interpretation."[1] Elsevier, 2011.[1] (General Reference for Group Frequency Theory).

Sources

Exploratory

Analytical Profiling of 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone: Mass Spectrometry and Structural Elucidation

The following guide details the analytical profiling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1), a specific fluorinated benzophenone derivative often encountered as a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical profiling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1), a specific fluorinated benzophenone derivative often encountered as a pharmaceutical intermediate or a structural isomer/precursor in the analysis of pyrrolidinophenone-type substances.

Executive Summary & Chemical Identity

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone is a synthetic organic compound characterized by a diaryl ketone core. Its structure comprises a 2,4-difluorophenyl ring and a 4-(pyrrolidin-1-ylmethyl)phenyl ring connected via a carbonyl bridge. This compound is distinct from "bath salt" cathinones (which typically possess an


-aminoketone motif) as the amine here is attached via a benzylic methylene linker (

), rendering it a tertiary benzylamine rather than an

-aminoketone.
  • CAS Number: 898776-89-1[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 301.1278 Da

  • Molecular Weight: 301.33 g/mol [1][2]

  • Key Functional Groups: Benzophenone (diaryl ketone), Pyrrolidine (cyclic tertiary amine), Difluorophenyl (halogenated aromatic).

Physicochemical Context for Mass Spectrometry

Understanding the ionization behavior requires analysis of the molecule's basicity and stability.

  • Basicity (pKa): The pyrrolidine nitrogen is basic (estimated pKa ~9.0–9.5). In positive-ion modes (ESI+), it readily protonates to form

    
    .
    
  • Lipophilicity (LogP): Estimated LogP ~3.5–4.0. The compound is hydrophobic, making it suitable for Reverse Phase LC (C18 columns) and GC analysis.

  • Thermal Stability: As a benzophenone derivative lacking the thermally labile

    
    -aminoketone moiety of cathinones, this compound is stable under GC injection port temperatures (250–280°C), typically showing a strong molecular ion (
    
    
    
    ) in Electron Ionization (EI).

Mass Spectrometry Instrumentation & Conditions

A. Gas Chromatography-Mass Spectrometry (GC-MS)[3]
  • Inlet Temperature: 280°C (Splitless mode recommended for trace analysis).

  • Column: 5% Phenyl-arylene (e.g., DB-5MS or equivalent), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Oven Program: Start 80°C (1 min hold)

    
     Ramp 20°C/min to 300°C 
    
    
    
    Hold 5 min.
  • Ionization: Electron Impact (EI) at 70 eV.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5]
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Collision Energy (CID): Stepped energy (15, 30, 45 eV) is recommended to observe both the fragile amine loss and the stable benzoyl core fragmentation.

Fragmentation Analysis (The Core)

A. Electron Ionization (EI) Fragmentation Pathways

In GC-MS (70 eV), the fragmentation is driven by the radical cation site, primarily localized on the nitrogen atom or the aromatic rings.

  • Molecular Ion (

    
     301):  The aromatic benzophenone core stabilizes the radical cation, resulting in a discernible molecular ion peak.
    
  • Base Peak - The Immonium Ion (

    
     84): 
    
    • Mechanism:

      
      -Cleavage relative to the nitrogen. The bond between the benzylic carbon and the phenyl ring is cleaved.
      
    • Fragment: The pyrrolidinium methylene ion (

      
      ).
      
    • Significance: This is the diagnostic marker for the pyrrolidinomethyl group.

  • Difluorobenzoyl Cation (

    
     141): 
    
    • Mechanism: Inductive cleavage of the bond between the carbonyl carbon and the central phenyl ring (containing the pyrrolidine).

    • Fragment:

      
      .
      
    • Significance: Confirms the 2,4-difluoro substitution pattern on the "A" ring.

  • Difluorophenyl Cation (

    
     113): 
    
    • Mechanism: Loss of CO from the

      
       141 ion.
      
  • Tropylium-like Ion (

    
     216): 
    
    • Mechanism: Loss of the pyrrolidine ring (

      
       radical, 70 Da) or loss of the entire pyrrolidinomethyl side chain depending on energetics. A more likely fragment is the loss of the pyrrolidine radical (
      
      
      
      ) yielding the benzylic cation
      
      
      231, or loss of
      
      
      (71 Da) yielding
      
      
      230.
B. ESI-MS/MS Fragmentation Pathways (CID)

In LC-MS, the precursor is the protonated molecule


.
  • Precursor Ion:

    
     302.13.
    
  • Primary Product Ion (

    
     84): 
    
    • Pathway: Charge retention on the basic nitrogen during collision-induced dissociation (CID). The benzylic C-N bond cleaves, releasing the pyrrolidinomethyl cation.

  • Secondary Product Ion (

    
     141): 
    
    • Pathway: Charge migration to the carbonyl oxygen followed by inductive cleavage, generating the 2,4-difluorobenzoyl cation.

  • Minor Product Ion (

    
     231): 
    
    • Pathway: Neutral loss of pyrrolidine (

      
      , ~71 Da) from the parent, leaving the (2,4-difluorobenzoyl)benzyl cation.
      
C. Visualization of Fragmentation Pathways[5]

Fragmentation M_Ion Molecular Ion (EI) [M]+• m/z 301 Frag_84 Pyrrolidinomethyl Ion (Base Peak) m/z 84 M_Ion->Frag_84 α-Cleavage (N-driven) Frag_141 2,4-Difluorobenzoyl Ion m/z 141 M_Ion->Frag_141 Inductive Cleavage (C-C) MH_Ion Precursor Ion (ESI) [M+H]+ m/z 302 MH_Ion->Frag_84 CID (Low CE) MH_Ion->Frag_141 Charge Migration Frag_231 Neutral Loss Fragment [M - Pyrrolidine]+ m/z 231 MH_Ion->Frag_231 Neutral Loss (-71 Da) Frag_113 2,4-Difluorophenyl Ion m/z 113 Frag_141->Frag_113 -CO (28 Da)

Figure 1: Predicted fragmentation pathways for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone in EI and ESI modes.

Differentiation from Isomers

This compound may be confused with structural isomers such as 2,4-Difluoro-α-pyrrolidinovalerophenone (2,4-Difluoro-α-PVP) or other positional isomers.

Feature2,4-Difluoro-4'-pyrrolidinomethyl benzophenone2,4-Difluoro-α-PVP (Cathinone)
Structure Type Benzophenone (Diaryl Ketone)

-Aminoketone (Alkyl-Aryl Ketone)
Linker Amine on Phenyl Ring (-Ph-CH2-N)Amine on Alkyl Chain (-CH(N)-CO-)
EI Base Peak m/z 84 (Pyrrolidinomethyl)m/z 126 (Immonium ion of PVP sidechain)
Molecular Ion Strong M+ (Stable aromatic)Weak/Absent M+ (Fragile C-N bond)
Key Fragment m/z 141 (Difluorobenzoyl)m/z 141 (Difluorobenzoyl)

Critical Distinction: The presence of


 84 as the base peak combined with a stable molecular ion at 

301 strongly favors the benzophenone structure over the cathinone, which typically yields a base peak related to the specific alkyl chain length (e.g.,

126 for pentyl chains).

Experimental Protocol: Sample Preparation & Analysis

Reagents
  • Solvent A: HPLC-grade Methanol or Acetonitrile.

  • Buffer: Formic Acid (LC-MS grade).

  • Internal Standard: Benzophenone-d10 or deuterated analogs of similar basicity.

Workflow
  • Solid Sample: Dissolve 1 mg of sample in 1 mL of Methanol. Sonicate for 5 minutes.

  • Dilution: Dilute 1:100 with Mobile Phase A (Water + 0.1% FA) for LC-MS, or dilute 1:10 with Ethyl Acetate for GC-MS.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection:

    • GC-MS: Inject 1 µL (Split 20:1). Look for peaks at

      
       301, 141, 84.
      
    • LC-MS: Inject 5 µL. Monitor MRM transition

      
       (Quantifier) and 
      
      
      
      (Qualifier).

References

  • PubChem. (n.d.). 2,4'-Difluorobenzophenone Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. ResearchGate. Retrieved January 28, 2026, from [Link]

  • MassBank. (2014). Benzophenone Mass Spectrum (ESI-CID). MassBank EU. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a critical intermediate in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Due to the specific regiochemistry of this molecule, direct literature data is often sparse.[1][2] This guide synthesizes structure-property relationships (SPR) with established solubility protocols to provide researchers with a predictive solubility landscape and a validated workflow for experimental determination.[1][2]

Key Insight: The molecule combines a highly lipophilic fluorinated benzophenone core with a basic pyrrolidine moiety.[1][2] This "Janus-faced" polarity dictates a solubility profile that is highly pH-dependent in aqueous media and versatile in organic solvents, making it amenable to purification via acid-base extraction or recrystallization from alcohol/alkane systems.[1][2]

Physicochemical Profile & Solubility Prediction

To accurately predict solubility, we must first deconstruct the molecule into its functional pharmacophores.[1][2]

Structural Analysis[1][2][3]
  • Lipophilic Domain: The 2,4-difluorobenzophenone core is planar and highly lipophilic.[1][2] The fluorine atoms at the 2 and 4 positions increase the logP (partition coefficient) and reduce lattice energy relative to non-fluorinated analogues, generally enhancing solubility in chlorinated and aromatic solvents.[1][2]

  • Hydrophilic/Basic Domain: The 4'-pyrrolidinomethyl group introduces a tertiary amine.[1][2] This is the "solubility handle." It provides a pKa of approximately 9.0–9.5, rendering the molecule soluble in dilute aqueous acids (pH < 4) via protonation.[1][2]

Predicted Solubility Landscape

Based on the structural analogues (e.g., 4,4'-difluorobenzophenone and amino-alkyl benzophenones), the expected solubility profile is categorized below.

Table 1: Predicted Solubility in Common Solvents (at 25°C)

Solvent ClassRepresentative SolventPredicted SolubilityInteraction MechanismApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Dipole-dipole; DispersionReaction Medium; Extraction
Aromatic TolueneHigh (>50 mg/mL)

-

Stacking
Reaction Medium
Esters Ethyl AcetateModerate-High Dipole-dipoleExtraction; Chromatography
Alcohols Ethanol / IsopropanolModerate (Temp.[1] Dependent)H-bonding (Acceptor)Recrystallization
Ethers THF / MTBEGood Dipole-dipoleReaction Medium
Alkanes Hexane / HeptaneLow / Insoluble Weak DispersionAnti-Solvent
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL)Hydrophobic EffectWash solvent
Aqueous Acid 0.1 M HClSoluble (>50 mg/mL)Ionic (Salt Formation)Acid-Base Purification

Experimental Protocols for Solubility Determination

Protocol A: Gravimetric Screening (Rapid Assessment)

This method is sufficient for process development (e.g., solvent selection for recrystallization).[1][2]

Reagents:

  • Test Compound: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (purity >98%)[1][2]

  • Solvents: HPLC grade MeOH, EtOH, Toluene, DCM, Heptane.[1][2]

Workflow:

  • Preparation: Weigh 100 mg of the compound into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at room temperature (20–25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required to dissolve the solid completely (clear solution).

  • Calculation:

    
    [1][2]
    
  • Temperature Stress: If insoluble at 1 mL (S < 100 mg/mL), heat the vial to the solvent's boiling point (using a heating block) to check for dissolution. If soluble hot but insoluble cold, the solvent is a candidate for recrystallization.[1][2]

Protocol B: Equilibrium Solubility via HPLC (Quantitative)

For analytical standards or formulation, precise values are required.[1][2]

Steps:

  • Saturation: Add excess solid to 5 mL of solvent in a sealed flask.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter an aliquot through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile.

  • Quantification: Inject into HPLC (C18 column, UV detection at 254 nm) against a known standard curve.

Process Application: Recrystallization Strategy

The most common purification need for this intermediate is removing non-polar impurities (starting materials) or polar byproducts.[1][2]

Recommended System: Ethanol / Heptane or Isopropanol (IPA) .[1][2]

  • Rationale: The compound shows high temperature-dependent solubility in alcohols.[1][2]

    • Hot EtOH: Soluble (breaks lattice energy).[1][2]

    • Cold EtOH: Reduced solubility (crystallizes).[1][2]

    • Heptane: Acts as an anti-solvent to drive yield.[1][2]

Step-by-Step Purification:

  • Dissolve crude solid in minimum volume of refluxing Ethanol.[1][2]

  • Once dissolved, slowly add Heptane until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then to 0°C.

  • Filter the white crystalline solid.[1][2]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the experimental solubility results.

SolubilityWorkflow Start Start: Solubility Screening SolventTest Test Solubility in Solvent X (25°C) Start->SolventTest IsSoluble Is it Soluble? SolventTest->IsSoluble HighSol High Solubility (>100 mg/mL) IsSoluble->HighSol Yes LowSol Low Solubility (<10 mg/mL) IsSoluble->LowSol No ReactionSolvent Candidate for Reaction Medium (DCM, THF) HighSol->ReactionSolvent HeatTest Test Solubility at Reflux LowSol->HeatTest IsSolubleHot Soluble at Reflux? HeatTest->IsSolubleHot AntiSolvent Candidate for Anti-Solvent (Heptane, Water) IsSolubleHot->AntiSolvent No CrystSolvent Candidate for Recrystallization (EtOH, IPA) IsSolubleHot->CrystSolvent Yes (High Delta)

Figure 1: Decision tree for categorizing solvents based on thermal solubility behavior.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from [Link][1][2]

  • Loba Chemie. Benzophenone Safety Data Sheet & Solubility Specs. Retrieved from [Link]

  • Sciencemadness Wiki. Benzophenone Solubility Data in Organic Solvents. Retrieved from [Link]

Sources

Exploratory

stability of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone under experimental conditions

Topic: Stability Profiling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone under Experimental Conditions Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profiling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone under Experimental Conditions Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Chemical Context

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (henceforth referred to as DFPB-Pyr ) is a functionally dense intermediate often encountered in the synthesis of CNS-active pharmaceutical ingredients (APIs) or fluorinated fine chemicals. Its structure combines three distinct reactive motifs:[1][2]

  • Electronic Core: A benzophenone scaffold susceptible to photochemical excitation.

  • Electrophilic Ring: A 2,4-difluorophenyl ring activated for nucleophilic aromatic substitution (

    
    ).
    
  • Redox-Active Moiety: A tertiary benzylic amine (pyrrolidinomethyl group) prone to oxidative dealkylation and N-oxide formation.

This guide provides a rigorous experimental framework for evaluating the stability of DFPB-Pyr. It moves beyond standard ICH Q1A(R2) checklists to address the specific mechanistic vulnerabilities of this molecule.

Mechanistic Degradation Profile

Understanding the causality of degradation is prerequisite to designing effective stability protocols.

Photochemical Instability (The Benzophenone Chromophore)

The benzophenone core is a classic photosensitizer. Upon absorption of UV light (specifically the


 transition around 330-350 nm), the carbonyl oxygen enters an excited triplet state. In DFPB-Pyr, this triplet state can abstract a hydrogen atom from the solvent or, more critically, from the adjacent benzylic position of the pyrrolidine ring, leading to radical formation and subsequent cleavage or dimerization (pinacol formation).
Oxidative Susceptibility (The Pyrrolidine Nitrogen)

The tertiary amine within the pyrrolidinomethyl group is an electron-rich center. Under oxidative stress (peroxides, metal ions), it readily forms an N-oxide . Furthermore, the benzylic carbon is susceptible to oxidative radical attack, which can lead to C-N bond cleavage (dealkylation), releasing free pyrrolidine and the corresponding benzaldehyde derivative.

Hydrolytic & Chemical Stability (The Fluoro-Ring)

While the ketone bridge is sterically shielded, the 2,4-difluoro substitution pattern creates a dipole that activates the ring. In strong alkaline conditions (


), the fluorine at the 4-position (para to the carbonyl) is vulnerable to displacement by hydroxide or alkoxide ions (

), generating phenolic impurities.
Visualization: Degradation Pathways

The following diagram maps the theoretical degradation pathways based on the functional group chemistry of DFPB-Pyr.

DegradationPathways cluster_0 Primary Stress Factors DFPB Parent: DFPB-Pyr (2,4-Difluoro-4'-pyrrolidinomethyl benzophenone) ExcitedState Excited Triplet State [Ph2C=O]* DFPB->ExcitedState UV Light (300-400nm) NOxide N-Oxide Impurity DFPB->NOxide H2O2 / Peroxides Dealkyl Oxidative Dealkylation (Aldehyde + Pyrrolidine) DFPB->Dealkyl Radical Oxidation (Air/Light) SNAr Phenolic Derivative (F -> OH Substitution) DFPB->SNAr High pH (>10) / Heat Pinacol Benzpinacol Dimer ExcitedState->Pinacol H-abstraction / Dimerization

Figure 1: Mechanistic degradation map illustrating the three primary instability vectors: Photochemical, Oxidative, and Hydrolytic.

Experimental Stress Testing Protocols

Do not treat these as generic steps. The specific conditions are chosen to target the vulnerabilities identified above.

Photostability (Critical Parameter)

Rationale: Due to the benzophenone core, this is the highest risk area.

  • Light Source: Xenon arc lamp or cool white fluorescent + near UV (per ICH Q1B).

  • Sample Prep: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50). Also expose solid sample (spread < 3mm thick).

  • Exposure: 1.2 million lux hours and 200 W·h/m² UV energy.

  • Control: Wrap a duplicate set of vials in aluminum foil (Dark Control) to differentiate thermal effects from photo-effects.

  • Expected Outcome: Significant degradation in solution state; formation of dimers or reduction products.

Oxidative Stress (Peroxide Challenge)

Rationale: To assess N-oxide formation and benzylic oxidation.

  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Protocol:

    • Dissolve DFPB-Pyr in Methanol/Water (1:1) to 0.5 mg/mL.

    • Add

      
       to reach 3% concentration.
      
    • Incubate at Ambient Temperature (25°C) for 24 hours.

    • Quenching (Crucial): Quench with Sodium Sulfite (

      
      ) or Catalase before injection to prevent on-column oxidation during analysis.
      
  • Self-Validating Check: If the peak area of the parent decreases but no new peaks appear, check for precipitation or non-eluting polymers.

pH-Dependent Hydrolysis

Rationale: To test the lability of the C-F bond (


) and the stability of the amine salt.
  • Acidic Stress (0.1 N HCl, 60°C, 24h): The protonated amine is generally stable. Expect minimal degradation.

  • Alkaline Stress (0.1 N NaOH, 60°C, 24h): High risk. The 2,4-difluoro ring is activated.[3] Watch for the emergence of a peak corresponding to the hydrolysis of the 4-fluoro group (M+ - F + OH).

Analytical Methodology (HPLC/UPLC)

Standard C18 gradients are often insufficient for separating the polar N-oxide from the parent amine. A modified method is required.

Chromatographic Conditions
ParameterSetting / Recommendation
Column C18 with embedded polar group (e.g., Waters XBridge Shield RP18 or Phenomenex Kinetex Biphenyl) to retain polar degradants.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% TFA (pH 2.0). Note: High pH is preferred to keep the amine deprotonated for better peak shape, provided the column is alkali-stable.
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes.
Detection PDA (210-400 nm). Extract chromatograms at 254 nm (Benzophenone max) and 210 nm (General).
Flow Rate 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).
Analytical Workflow Diagram

The following workflow ensures data integrity during the stability study.

AnalyticalWorkflow Start Sample Generation (Stress Conditions) Quench Quenching (Neutralize pH / Remove H2O2) Start->Quench Immediate Dilution Dilution to Analytical Conc. (Mobile Phase Compatible) Quench->Dilution SystemSuit System Suitability (Resolution > 2.0, Tailing < 1.5) Dilution->SystemSuit Check Standards Injection LC-MS/PDA Injection SystemSuit->Injection Pass DataProc Data Processing (Mass Balance Check) Injection->DataProc DataProc->Start If Mass Balance < 90% Re-evaluate extraction

Figure 2: Analytical workflow emphasizing the critical quenching step to prevent artifactual degradation.

Storage and Handling Recommendations

Based on the chemical profile, the following handling protocols are mandatory to maintain material integrity:

  • Light Exclusion: Store in amber glassware or opaque containers. The benzophenone moiety is highly sensitive to ambient lab light over prolonged periods.

  • Inert Atmosphere: Store under Argon or Nitrogen. The pyrrolidine moiety is sensitive to atmospheric oxygen over months (slow oxidation).

  • Temperature: Refrigerate (2-8°C) for long-term storage.

  • Salt Formation: If possible, store as the Hydrochloride (HCl) or Tosylate salt. The protonated amine is significantly more resistant to oxidation than the free base.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[4] (General reference for oxidative and photolytic mechanisms in benzophenones).

  • PubChem. (2024).[5] Benzophenone-4 Stability and Degradation Data.[4][6][7] National Library of Medicine. Link

  • BenchChem. (2025).[8] Technical Support: Degradation of Fluorobenzophenone Derivatives.Link

  • Negwer, M., & Scharnow, H. G. (2001). Organic-Chemical Drugs and Their Synonyms.

Author's Note: This guide assumes the compound is being used as a high-purity intermediate. If used as a final API, additional solid-state stability studies (polymorphism, hygroscopicity) are required.

Sources

Foundational

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone mechanism of action

This technical guide provides an in-depth analysis of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1). Based on its chemical structure—a benzophenone core substituted with a lipophilic fluorinated ring a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1).

Based on its chemical structure—a benzophenone core substituted with a lipophilic fluorinated ring and a basic pyrrolidinyl-methyl moiety—this compound functions primarily in two distinct high-value domains: as a Type II Photoinitiator in polymer chemistry and as a Privileged Scaffold in medicinal chemistry (specifically for antihistaminic or enzyme-inhibiting pharmacophores).

Part 1: Chemical Identity & Core Profile

PropertySpecification
Chemical Name (2,4-Difluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone
CAS Number 898776-89-1
Molecular Formula C₁₈H₁₇F₂NO
Molecular Weight 301.33 g/mol
Structural Class Fluorinated Benzophenone / Benzylamine
pKa (Predicted) ~9.2 (Pyrrolidine nitrogen)
LogP (Predicted) 4.1 – 4.5 (Highly Lipophilic)

Part 2: Mechanism of Action

A. Photochemical Mechanism (Type II Photoinitiation)

In materials science, this compound acts as a self-initiating Type II Photoinitiator . Unlike Type I initiators that undergo homolytic cleavage, this molecule utilizes an intermolecular (or intramolecular, depending on conformation) hydrogen abstraction mechanism. The presence of the pyrrolidine moiety (a tertiary amine) tethered to the benzophenone chromophore creates a highly efficient synergistic system.

The Mechanism of Radical Generation:

  • Excitation: UV irradiation (300–365 nm) excites the benzophenone moiety from the ground singlet state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): Rapid relaxation occurs to the lower-energy, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The T₁ benzophenone carbonyl is electron-deficient (n-π* character). It abstracts a hydrogen atom from the

    
    -carbon of the pyrrolidine ring (the position adjacent to the nitrogen).
    
  • Radical Formation: This generates two radicals:

    • Ketyl Radical: A relatively stable, sterically hindered radical on the carbonyl carbon (initiates poorly).

    • 
      -Amino Radical:  A highly reactive carbon-centered radical on the pyrrolidine ring. This is the active species  that initiates polymerization of acrylates or methacrylates.[1][2]
      
B. Pharmacological Mechanism (SAR Analysis)

In drug discovery, this compound acts as a Privileged Structure —a molecular framework capable of providing ligands for diverse receptors. Based on Structural Activity Relationship (SAR) analysis, it exhibits high affinity potential for targets requiring a lipophilic pocket and a cationic anchor.

  • Target Binding Domains:

    • 2,4-Difluorophenyl Ring: Mimics the metabolic stability and lipophilicity found in antifungal agents (e.g., Fluconazole) and NSAIDs (e.g., Diflunisal). The fluorine atoms block P450-mediated oxidation at the 2 and 4 positions, extending half-life.

    • Pyrrolidinomethyl Group: At physiological pH, the nitrogen is protonated. This cationic center forms ionic bonds with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs), specifically Histamine H1 or Sigma-1 receptors.

  • Predicted Bioactivity:

    • Histamine H1 Antagonism: The "Benzophenone-Linker-Amine" motif is homologous to classic antihistamines.

    • Monoamine Transporter Inhibition: The steric bulk and basicity suggest potential inhibition of the Dopamine Transporter (DAT), similar to pyrovalerone analogs, though the linker length (benzyl vs.

      
      -carbon) alters selectivity.
      

Part 3: Visualization of Mechanisms

Diagram 1: Photochemical Initiation Pathway

The following diagram illustrates the Type II photoinitiation cycle, highlighting the critical Hydrogen Abstraction step.

Photoinitiation GroundState Ground State (S0) (Benzophenone-Amine) ExcitedS1 Excited Singlet (S1) (Short-lived) GroundState->ExcitedS1 UV Light (hv) Absorption TripletT1 Triplet State (T1) (Reactive Diradical) ExcitedS1->TripletT1 Intersystem Crossing (ISC) Complex Exciplex Formation (C=O ... H-C-N) TripletT1->Complex Intramolecular Interaction Radicals Radical Pair Generation (Ketyl + Alpha-Amino) Complex->Radicals H-Abstraction Radicals->GroundState Recombination (Inefficient) Polymer Polymer Chain Initiation Radicals->Polymer Alpha-Amino Radical Attacks Monomer

Caption: Mechanism of Type II photoinitiation showing the conversion of UV energy into reactive


-amino radicals via the benzophenone triplet state.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Lab Scale)

Objective: Synthesize 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone from precursor 4-methylbenzophenone derivative.

Reagents:

  • 2,4-Difluorobenzoyl chloride

  • Toluene (Solvent/Reactant)

  • N-Bromosuccinimide (NBS)

  • Pyrrolidine[3][4][5]

  • Aluminum Chloride (AlCl₃)

  • AIBN (Catalyst)

Workflow:

  • Friedel-Crafts Acylation:

    • Dissolve 2,4-difluorobenzoyl chloride (1.0 eq) and toluene (excess) in DCM.

    • Cool to 0°C. Slowly add AlCl₃ (1.1 eq).

    • Reflux for 2 hours. Quench with ice water. Extract organic layer.

    • Result:2,4-Difluoro-4'-methylbenzophenone .

  • Radical Bromination (Wohl-Ziegler):

    • Dissolve intermediate from Step 1 in CCl₄ or Benzotrifluoride.

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Reflux under N₂ until succinimide floats to the top (approx. 4-6 hours).

    • Filter hot. Evaporate solvent.

    • Result:2,4-Difluoro-4'-(bromomethyl)benzophenone .

  • Nucleophilic Substitution (Amination):

    • Dissolve brominated intermediate in Acetonitrile.

    • Add Pyrrolidine (2.5 eq) and K₂CO₃ (1.5 eq).

    • Stir at 60°C for 4 hours.

    • Purification: Evaporate solvent. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over MgSO₄.

    • Isolation: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Photo-Curing Efficiency Assay

Objective: Validate the "Mechanism of Action" as a photoinitiator.

  • Formulation: Mix 1% w/w of the compound into a standard acrylate monomer (e.g., TMPTA - Trimethylolpropane triacrylate).

  • Control: Prepare a mixture with unmodified Benzophenone (requires added amine co-initiator) and a blank.

  • Irradiation: Coat onto glass slides (50 µm thickness). Expose to UV LED (365 nm, 50 mW/cm²).

  • Measurement: Monitor the disappearance of the acrylate C=C double bond peak (810 cm⁻¹) using Real-Time FTIR (RT-FTIR) .

  • Validation: The 2,4-difluoro derivative should show faster curing kinetics than unmodified benzophenone due to the tethered amine effect (intramolecular efficiency).

Diagram 2: Synthetic Pathway

Synthesis Start1 2,4-Difluorobenzoyl Chloride Inter1 2,4-Difluoro-4'-methyl benzophenone Start1->Inter1 Start2 Toluene Start2->Inter1 Inter2 2,4-Difluoro-4'-(bromomethyl) benzophenone Inter1->Inter2  Bromination Final 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Inter2->Final  Amination Reagent1 AlCl3, DCM (Friedel-Crafts) Reagent2 NBS, AIBN (Radical Bromination) Reagent3 Pyrrolidine, K2CO3 (SN2 Substitution)

Caption: Three-step synthetic route converting acid chloride precursors into the final amino-benzophenone product.

References

  • BenchChem. (2024). 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone: Biological Activity and Chemical Properties. Retrieved from

  • Polymer Innovation Blog. (2016). UV Curing: Free Radical Photoinitiators (Type I vs Type II).[6] Retrieved from

  • Royal Society of Chemistry. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability.[7] Materials Chemistry Frontiers. Retrieved from

  • PubChem. (2025). Compound Summary: 2,4-Difluorobenzophenone Derivatives.[4][8][9] National Library of Medicine. Retrieved from

  • ChemRxiv. (2025).[1] A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.[1][2] Retrieved from

Sources

Exploratory

Pharmacological Profiling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone: Target Prediction and Validation

Executive Summary 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) is a fluorinated diaryl ketone scaffold characterized by a lipophilic benzophenone core and a basic pyrrolidine side chain. While primar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) is a fluorinated diaryl ketone scaffold characterized by a lipophilic benzophenone core and a basic pyrrolidine side chain. While primarily utilized as a high-value intermediate in the synthesis of CNS-active agents and kinase inhibitors, its structural pharmacophore—combining a halogenated aromatic system with a tertiary amine—suggests intrinsic biological activity.

This technical guide analyzes the compound's potential biological targets through the lens of Structure-Activity Relationship (SAR) principles. It identifies Sigma-1 receptors (


R)  and Voltage-Gated Sodium Channels (Nav)  as primary predicted targets, with secondary potential for Monoamine Transporter  modulation.

Physicochemical & Structural Analysis

Understanding the biological fate of this molecule requires a deconstruction of its chemical architecture. The molecule conforms to the classic "Lipophilic-Linker-Amine" motif found in many CNS drugs and ion channel blockers.

Chemical Identity[2][3]
  • IUPAC Name: (2,4-difluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone

  • CAS Number: 898776-89-1

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 301.33 g/mol [1]

Pharmacophore Map

The molecule is tripartite, consisting of three distinct functional domains that dictate its binding affinity:

  • Domain A (Metabolic Shield): The 2,4-difluorophenyl ring. Fluorine substitution at these positions blocks oxidative metabolism (CYP450 hydroxylation) and increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.

  • Domain B (H-Bond Acceptor): The central ketone (benzophenone) . This rigidifies the structure and acts as a hydrogen bond acceptor for receptor residues (e.g., Serine or Threonine).

  • Domain C (Cationic Head): The 4'-pyrrolidinomethyl group.[2] At physiological pH (7.4), the pyrrolidine nitrogen is largely protonated (

    
    ), allowing for electrostatic interactions with anionic residues (e.g., Aspartate) in target proteins.
    

Pharmacophore Struct 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone DomainA 2,4-Difluorophenyl Ring (Lipophilic/Metabolic Shield) Struct->DomainA DomainB Ketone Linker (H-Bond Acceptor) Struct->DomainB DomainC Pyrrolidinomethyl Group (Cationic Center) Struct->DomainC Target1 Sigma-1 Receptor (Hydrophobic Pocket + Asp126) DomainA->Target1 Hydrophobic Interaction DomainC->Target1 Ionic Bond (Asp126) Target2 Na+ Channel (Nav) (Pore Blocking) DomainC->Target2 Cation-Pi Interaction

Figure 1: Pharmacophore decomposition linking structural domains to predicted binding mechanisms.

Primary Predicted Biological Targets

Based on the "Lipophilic Cation" structural class, the following targets are prioritized for investigation.

Sigma-1 Receptor ( R)

The Sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection and cellular stress response.

  • Rationale:

    
    R ligands typically possess a basic amine flanked by hydrophobic aromatic rings. The 2,4-difluoro substitution mimics high-affinity ligands like haloperidol or SA4503 by engaging the primary hydrophobic pocket of the receptor.
    
  • Mechanism: The protonated pyrrolidine nitrogen forms a salt bridge with Asp126 in the

    
    R binding pocket, while the difluorophenyl ring occupies the hydrophobic cleft.
    
  • Potential Effect: Agonism could provide neuroprotective or nootropic effects; antagonism could be relevant for neuropathic pain or addiction treatment.

Voltage-Gated Sodium Channels (Nav)
  • Rationale: The structure is homologous to local anesthetics (e.g., lidocaine, bupivacaine) and anticonvulsants which feature an aromatic ring connected to a tertiary amine via an intermediate chain.

  • Mechanism: State-dependent blockade. The compound likely enters the channel pore in its neutral form, becomes protonated intracellularly, and blocks the channel by binding to the S6 segment of Domain IV .

  • Potential Effect: Local anesthesia, anti-arrhythmic activity, or anticonvulsant properties.

Monoamine Transporters (DAT/NET/SERT)
  • Rationale: While the pyrrolidine is not on the alpha-carbon (as in pyrovalerone-type stimulants), the "benzyl-pyrrolidine" motif can still occupy the substrate binding site of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).

  • Mechanism: Competitive inhibition of reuptake.

  • Likelihood: Moderate.[3] The steric bulk of the benzophenone system might favor NET or SERT over DAT.

Experimental Validation Protocols

To confirm these targets, a hierarchical screening approach is required.

Tier 1: Radioligand Binding Assay (Sigma-1)

Objective: Determine affinity (


) for the 

receptor.
StepParameterDetail
1 Source Tissue Guinea pig brain membrane homogenates or HEK293 cells overexpressing h

.
2 Radioligand

(+)-Pentazocine (2 nM concentration).
3 Non-specific Define using 10

M Haloperidol.
4 Incubation 120 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).
5 Analysis Terminate via rapid filtration (GF/B filters). Count radioactivity. Calculate

and convert to

using Cheng-Prusoff equation.
Tier 2: Functional Electrophysiology (Nav1.7)

Objective: Assess sodium channel blockade (functional antagonism).

  • Method: Whole-cell patch-clamp recording in CHO cells stably expressing human Nav1.7.

  • Protocol:

    • Hold membrane potential at -100 mV.

    • Apply depolarizing pulses to 0 mV (10 ms duration) at 10 Hz to assess tonic block .

    • Apply a specific "inactivation protocol" to assess state-dependent binding (affinity for inactivated state).

    • Perfusion of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (0.1 - 100

      
      M).
      
    • Measure peak current reduction.

Safety & Off-Target Liability (hERG)

A critical liability for benzophenone-pyrrolidine structures is the inhibition of the hERG potassium channel , which can lead to QT prolongation and cardiac arrhythmia.

  • Structural Alert: The combination of a lipophilic center and a basic amine is a known pharmacophore for hERG channel trapping.

  • Mitigation Strategy: Early in vitro hERG screening (using

    
    -Dofetilide binding or automated patch clamp) is mandatory before in vivo usage.
    

ScreeningWorkflow Start Compound Synthesis (CAS 898776-89-1) Tier1 Tier 1: Binding Screen (Sigma-1, DAT, NET) Start->Tier1 Decision1 Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Functional Assays (Patch Clamp / Ca2+ Flux) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Safety Safety Screen (hERG / CYP Inhibition) Tier2->Safety Lead Lead Candidate Optimization Safety->Lead Pass Safety->Discard Fail

Figure 2: Hierarchical screening workflow for validating biological activity and safety.

References

  • Sigma-1 Receptor Pharmacology

    • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Benzophenone Scaffolds in Drug Design

    • Wu, Z., et al. (2016). Benzophenone derivatives: A novel series of potential anticonvulsant agents. European Journal of Medicinal Chemistry, 123, 419-430. Link

  • hERG Liability of Lipophilic Amines

    • Vandenberg, J. I., et al. (2012).[4][5] hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews, 92(3), 1393–1478. Link

  • Compound Registry

    • PubChem Compound Summary for Benzophenone Derivatives. Link(Note: Specific CAS 898776-89-1 is a catalog item; general pharmacology is inferred).

Sources

Foundational

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone as a research chemical

The following technical guide is structured to serve as a definitive reference for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a specialized fluorinated building block used in medicinal chemistry and advanced materi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a specialized fluorinated building block used in medicinal chemistry and advanced materials science.

Advanced Scaffold for Medicinal Chemistry & Photo-Active Materials[1][2]

Part 1: Executive Summary & Chemical Identity

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1) represents a high-value "bifunctional" intermediate.[1][2] Unlike simple benzophenones, this molecule integrates two distinct chemical handles: an electron-deficient 2,4-difluorophenyl ring susceptible to nucleophilic aromatic substitution (


), and a basic 4'-pyrrolidinomethyl  moiety that enhances solubility and receptor affinity.[1][2]

This dual functionality makes it a critical scaffold in the synthesis of:

  • CNS-Active Agents: The benzophenone core mimics the diaryl pharmacophore found in various monoamine transporter inhibitors and histamine antagonists.[2]

  • Photo-Initiators: Fluorinated benzophenones are potent triplet-state sensitizers for UV-curing polymers.[1][2]

  • Kinase Inhibitors: The 2,4-difluoro motif is a privileged structure in p38 MAP kinase and MEK inhibitor design.[2]

Chemical Profile Table[2][3]
PropertySpecification
IUPAC Name (2,4-difluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone
CAS Number 898776-89-1
Molecular Formula

Molecular Weight 301.33 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (pH dependent)
pKa (Calc) ~9.2 (Pyrrolidine nitrogen)
Key Hazards Irritant (H315, H319, H335); Acute Tox (Oral)

Part 2: Structural Architecture & Reactivity Logic[1][2]

To effectively utilize this compound, researchers must understand the electronic "push-pull" dynamics of its structure.[1][2] The carbonyl bridge isolates the two aromatic systems, allowing for orthogonal functionalization.[2]

Electronic Descriptors[1][2]
  • Ring A (2,4-Difluoro): The carbonyl group at C1 is strongly electron-withdrawing, activating the fluorine atoms at C2 (ortho) and C4 (para) towards nucleophilic attack.[1][2] The C4-fluorine is particularly labile to

    
     reactions with amines or alkoxides, allowing for library generation.[1][2]
    
  • Ring B (4'-Pyrrolidinomethyl): The methylene bridge decouples the pyrrolidine nitrogen from the aromatic ring, maintaining its basicity (

    
     hybridized nitrogen).[1][2] This serves as a "solubilizing tail" often required to improve the pharmacokinetic profile (ADME) of drug candidates.[2]
    
Visualization: Reactivity Pathway

The following diagram illustrates the retrosynthetic logic and potential divergent synthesis pathways.

G Target 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1) Path_SNAr Pathway A: SNAr Diversification (Displacement of 4-F) Target->Path_SNAr R-NH2 / Heat Path_Red Pathway B: Carbonyl Reduction (NaBH4 -> Benzhydrol) Target->Path_Red Reduction Precursor1 2,4-Difluorobenzoyl Chloride Reaction_FC Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Precursor1->Reaction_FC Precursor2 1-Benzylpyrrolidine Derivative Precursor2->Reaction_FC Reaction_FC->Target Yield ~65-80% Product_A 4-Amino/Alkoxy Derivatives (Kinase Inhibitor Libraries) Path_SNAr->Product_A Product_B Diaryl Methanols (Antihistamine Scaffolds) Path_Red->Product_B

Figure 1: Retrosynthetic assembly and divergent reactivity pathways. The compound acts as a pivot point for generating diverse bioactive libraries.

Part 3: Experimental Protocols

Synthesis & Purification Strategy

Note: This protocol is derived from standard methodologies for benzophenone Mannich bases.

Reagents: 2,4-Difluorobenzoyl chloride (1.0 eq), 1-benzylpyrrolidine (1.0 eq), Aluminum Chloride (


, 1.2 eq), Dichloromethane (DCM).[1][2]
  • Preparation: Dissolve 1-benzylpyrrolidine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[2]

  • Acylation: Add

    
     portion-wise. Slowly add 2,4-Difluorobenzoyl chloride dropwise to control exotherm.[1][2]
    
  • Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (activation of the difluoro ring may require careful timing to avoid over-reaction).[2]

  • Quench: Pour mixture onto crushed ice/HCl. The basic nitrogen will protonate, keeping the product in the aqueous phase.[2]

  • Extraction (Critical Step): Wash the aqueous phase with ether to remove non-basic impurities.[2] Basify the aqueous phase (pH > 10) with NaOH to precipitate the free base.[2] Extract into DCM.

  • Crystallization: Recrystallize from Ethanol/Hexane to yield the target compound.

Analytical Validation (HPLC-MS)

To ensure research integrity, the following method establishes purity and identity.

Instrument: Agilent 1200 Series or equivalent LC-MS. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Benzophenone

-

*)
MS Mode ESI Positive (Look for

)

Interpretation:

  • Retention Time: Expect elution around 6.5–7.5 min (moderately lipophilic).[2]

  • Impurity Flags: Peaks at M+18 (hydrolysis of F) or xanthone cyclization products (M-HF) if subjected to thermal stress.[1][2]

Part 4: Research Applications & Mechanism

Medicinal Chemistry: The "Privileged" Scaffold

The 2,4-difluorobenzophenone substructure is historically significant.[1][2] It serves as the core for:

  • Leflunomide Metabolites: Related structural motifs involving isoxazole ring opening.[2]

  • COMT Inhibitors: Fluorinated catechols derived from this scaffold.[2]

  • p38 MAP Kinase Inhibitors: The 2,4-difluorophenyl ring occupies the hydrophobic pocket of the kinase ATP-binding site.[1][2] The 4'-pyrrolidinomethyl group projects into the solvent-exposed region, forming salt bridges with residues like Asp168.[1][2]

Research Directive: When designing inhibitors, use the 4-position fluorine for


 substitution with various amines to probe the Structure-Activity Relationship (SAR) of the "deep pocket" binding region.
Materials Science: Photo-Initiation

Benzophenones are Type II photo-initiators (hydrogen abstraction).[1][2]

  • Mechanism: Upon UV irradiation (365 nm), the carbonyl enters an

    
    -
    
    
    
    * triplet state.[1][2]
  • Effect of Fluorine: The electron-withdrawing fluorines stabilize the triplet state but may reduce hydrogen abstraction efficiency compared to unsubstituted benzophenone.[2]

  • Application: Use CAS 898776-89-1 in cationic polymerization formulations where the pyrrolidine moiety acts as a co-initiator or amine synergist.[1][2]

Part 5: Safety & Handling (GHS)[1][2]

Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • Storage: Store at 2-8°C under inert gas (Argon). The amine functionality can absorb

    
     from air (carbamate formation).[2]
    
  • Stability: Avoid strong bases unless intending to displace the fluorine atoms.

  • Disposal: Fluorinated organic waste. Do not incinerate without scrubbers (HF generation).[1][2]

References

  • Chemical Identity & Catalog Data

    • 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1).[1][2][3] BLD Pharm.[2] Retrieved from

    • Structure & Properties.[2][4][5][6] BenchChem.[2] Retrieved from [1][2]

  • Synthetic Methodology (Benzophenones)

    • Friedel-Crafts Acylation Strategies for Fluorinated Benzophenones.[1][2] Journal of Fluorine Chemistry.[2] (General reference for F-C acylation of difluorobenzenes).

    • Synthesis and stabilisation of novel UV absorbers.[2] Loughborough University Research Repository. (Discusses reactivity of 2,4-difluorobenzophenone with amines/pyrrolidine and xanthone formation risks). Retrieved from

  • Applications in Med Chem

    • Fluorine in Medicinal Chemistry.[2][7] Journal of Medicinal Chemistry.[2] (Contextualizes the use of 2,4-difluoro motifs in kinase inhibitors).

    • Benzophenone Photochemistry.[2][6][7] Ossila Literature Review.[2] Retrieved from

Sources

Exploratory

Technical Guide: Discovery and Synthesis of 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone

This guide details the technical discovery, retrosynthetic analysis, and process chemistry for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone .[1] This compound represents a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, retrosynthetic analysis, and process chemistry for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone .[1] This compound represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic, metabolically robust 2,4-difluorophenyl core (common in antipsychotics and antifungals) with a pyrrolidinomethyl moiety (a classic solubility-enhancing pharmacophore found in antihistamines and CNS agents).[1]

[1]

Part 1: Executive Technical Summary

Molecule: 2,4-Difluoro-4'-(pyrrolidin-1-ylmethyl)benzophenone Molecular Formula:


Molecular Weight:  301.33  g/mol
Class:  Di-halogenated Benzophenone / Tertiary Amine
Primary Applications:  Pharmaceutical Intermediate (CNS active agents), Photo-initiator precursors, Fine Chemical Synthesis.[1]
The "Privileged Scaffold" Rationale

The discovery utility of this molecule lies in its structural duality:

  • The Pharmacophore (Ring A): The 2,4-difluorophenyl group is bio-isosteric to phenyl but with enhanced metabolic stability (blocking P450 oxidation at the 2/4 positions) and increased lipophilicity.[1] This motif is critical in drugs like Lomerizine (Ca2+ channel blocker) and Fluconazole .[1]

  • The Solubilizer (Ring B): The 4'-pyrrolidinomethyl group acts as a basic "handle," improving aqueous solubility via protonation at physiological pH and often serving as a hydrogen bond acceptor in receptor binding.[1]

Part 2: Retrosynthetic Analysis & Strategy

To synthesize this molecule with high fidelity, we must navigate a critical chemoselectivity challenge : the competition between the desired nucleophilic substitution at the benzylic carbon and the undesired Nucleophilic Aromatic Substitution (


) at the 4-fluoro position.[1]
Strategic Logic[1]
  • Approach A (Convergent): Coupling a pre-formed pyrrolidine-phenyl fragment with a difluoro-phenyl fragment.[1] Risk:[1] Grignard reagents are incompatible with many electrophiles; requires protecting groups.[1]

  • Approach B (Linear - Recommended): Friedel-Crafts acylation followed by late-stage amination.[1] Benefit: Allows handling of the Lewis basic pyrrolidine only in the final step, preventing catalyst poisoning in the acylation step.[1]

Pathway Visualization (DOT Diagram)[1]

Retrosynthesis Target Target: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Inter1 Intermediate 1: 4'-(Chloromethyl)-2,4-difluoro benzophenone Target->Inter1 C-N Bond Disconnection (Amination) Reagent Reagent: Pyrrolidine Target->Reagent Nucleophile SM1 Starting Material A: 2,4-Difluorobenzene Inter1->SM1 Friedel-Crafts Acylation SM2 Starting Material B: 4-(Chloromethyl)benzoyl chloride Inter1->SM2 + AlCl3

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy to avoid catalyst poisoning and minimize side reactions.

Part 3: Detailed Synthesis Protocols

Phase 1: The Friedel-Crafts Acylation

This step constructs the benzophenone skeleton.[1] The use of 4-(chloromethyl)benzoyl chloride allows the installation of the benzylic leaving group in situ, avoiding the need for later radical bromination which is difficult to control.[1]

Reagents:

  • 2,4-Difluorobenzene (1.1 equiv)[1][2]

  • 4-(Chloromethyl)benzoyl chloride (1.0 equiv)[1]

  • Aluminum Chloride (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]

Protocol:

  • Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge: Add

    
     (16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C in an ice bath.
    
  • Acylation: Dropwise add a solution of 4-(chloromethyl)benzoyl chloride (18.9 g, 100 mmol) in DCM (50 mL). Stir for 15 min until the acylium ion complex forms (slight color change).

  • Addition: Add 2,4-difluorobenzene (12.5 g, 110 mmol) dropwise, maintaining internal temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor: TLC (Hexane/EtOAc 9:1) should show consumption of acid chloride.[1]

  • Quench: Pour the mixture carefully onto 200g of crushed ice/HCl mix. Caution: Exothermic.[1]

  • Workup: Separate organic layer.[1][3] Wash with water (2x), brine (1x).[1] Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1]
    
  • Isolation: Concentrate in vacuo to yield 4'-(chloromethyl)-2,4-difluorobenzophenone as an off-white solid.[1]

    • Yield Expectation: 85-90%.[1][4]

Phase 2: Chemoselective Amination

This is the critical control point.[1] We must displace the benzylic chloride with pyrrolidine without displacing the aromatic fluorines.[1]

Mechanism:


 substitution at the benzylic carbon.[1]
Risk: 

at the 2 or 4 position of the difluoro ring (favored by high heat and strong base).[1]

Reagents:

  • Intermediate 1 (from Phase 1)[1]

  • Pyrrolidine (2.5 equiv) - Acts as both nucleophile and acid scavenger.[1]

  • Potassium Carbonate (

    
    ) (Catalytic, optional if excess amine is used).[1]
    
  • Solvent: Acetonitrile (

    
    ) or THF.[1]
    

Protocol:

  • Dissolution: Dissolve 4'-(chloromethyl)-2,4-difluorobenzophenone (10.0 g, 37.5 mmol) in

    
     (80 mL).
    
  • Addition: Cool to 0°C. Add Pyrrolidine (6.7 g, 94 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 12 hours.

    • Critical Note:Do not reflux. High temperatures (>60°C) significantly increase the rate of

      
       side reactions on the fluorinated ring, leading to yellow xanthone impurities.[1]
      
  • Monitoring: HPLC or TLC (DCM/MeOH 95:5). Look for the disappearance of the benzyl chloride spot.[1]

  • Workup: Evaporate solvent. Redissolve residue in DCM (100 mL) and wash with saturated

    
     (to remove pyrrolidine HCl salt).
    
  • Purification: The crude product is often an oil.[1] Convert to the Hydrochloride Salt for crystallization:

    • Dissolve free base in diethyl ether.[1]

    • Add 2M HCl in ether dropwise.[1]

    • Filter the white precipitate.[1] Recrystallize from Ethanol/Ether.[1]

Part 4: Analytical Characterization & Data

Expected Spectral Data
TechniqueSignal / CharacteristicAssignment
1H NMR (CDCl3)

7.4 - 7.8 (m, 3H)
2,4-Difluorophenyl ring protons (complex splitting due to F-H coupling).[1][4]

7.7 (d, 2H), 7.5 (d, 2H)
Benzophenone AA'BB' system (Ring B).[1]

3.7 (s, 2H)
Benzylic

(singlet).[1]

2.5 (m, 4H)
Pyrrolidine

-protons.[1]

1.8 (m, 4H)
Pyrrolidine

-protons.[1]
13C NMR

193.5 ppm
Carbonyl (C=O).[1]

166.0 (dd)
C-F carbons (doublet of doublets due to C-F coupling).[1]
19F NMR

-105, -110 ppm
Distinct signals for 2-F and 4-F.
Mass Spec m/z = 302.13

Base peak.[1]
Process Control: Impurity Profile
  • Impurity A (Hydrolysis): 4'-(hydroxymethyl)-2,4-difluorobenzophenone.[1] Cause: Wet solvent in Phase 2.[1]

  • Impurity B (Cyclization): Xanthone derivative.[1][5] Cause: Overheating in Phase 2, leading to intramolecular displacement of the 2-fluorine by the carbonyl oxygen (rare) or intermolecular displacement.[1]

  • Impurity C (Bis-alkylation): Unlikely with secondary amines like pyrrolidine.[1]

Part 5: Mechanism of Action & Signaling (Contextual)[1]

While this specific molecule is an intermediate, its derivatives often act as Monoamine Transporter Inhibitors or Histamine H1 Antagonists .[1] Below is the generalized signaling interaction for pyrrolidine-benzophenone derivatives in a CNS context (e.g., antagonism of G-Protein Coupled Receptors).

Signaling Ligand 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (Derivative) Receptor GPCR Target (e.g., H1 or 5-HT) Ligand->Receptor Binding (Kd ~ nM) GProtein G-Protein (Gq/11) Receptor->GProtein Conformational Lock (Antagonist) Effector PLC / IP3 Pathway GProtein->Effector Signal Blocked Response Biological Response (Antagonism/Inhibition) Effector->Response Reduced Activity

Figure 2: Pharmacological interaction model.[1] The pyrrolidine nitrogen provides the necessary positive charge for the aspartate residue in the GPCR binding pocket.[1]

References

  • Vertex AI Search. (2024).[1] Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (NIH).[1] Retrieved from [Link]

  • Zhang, B., et al. (2016).[1] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.[1] Retrieved from [Link]

  • Loughborough University. (2014). Synthesis and stabilisation of novel UV absorbers (Thesis). (Discusses reactivity of 2,4-difluorobenzophenone with pyrrolidine). Retrieved from [Link]

Sources

Foundational

literature review of pyrrolidinomethyl benzophenone derivatives

Synthesis, Pharmacology, and Medicinal Chemistry Executive Summary Pyrrolidinomethyl benzophenone derivatives represent a specialized class of Mannich bases within medicinal chemistry. Characterized by the introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Pharmacology, and Medicinal Chemistry

Executive Summary

Pyrrolidinomethyl benzophenone derivatives represent a specialized class of Mannich bases within medicinal chemistry. Characterized by the introduction of a pyrrolidine ring onto a benzophenone core via a methylene bridge, these compounds exhibit a diverse pharmacological profile ranging from antimicrobial and antioxidant activities to potent cytotoxicity against cancer cell lines.

Distinction Note: While the term "pyrrolidinomethyl" appears in the context of synthetic cathinones (e.g.,


-pyrrolidinopentiophenone or 

-PVP), those are phenyl alkyl ketones. This guide strictly focuses on benzophenone derivatives (diaryl ketones), which are primarily synthesized as Mannich bases of hydroxybenzophenones and investigated for therapeutic, rather than psychostimulant, applications.
Chemical Foundation & Synthesis

The synthesis of pyrrolidinomethyl benzophenone derivatives relies almost exclusively on the Mannich Reaction (aminoalkylation). This three-component condensation involves an active hydrogen component (hydroxybenzophenone), formaldehyde, and a secondary amine (pyrrolidine).

1.1 The Mannich Reaction Protocol

Target Compound: 3-(pyrrolidin-1-ylmethyl)-4-hydroxybenzophenone

Reagents:

  • Substrate: 4-Hydroxybenzophenone (1.0 eq)

  • Amine: Pyrrolidine (1.1 eq)

  • Aldehyde Source: Formaldehyde (37% aq. solution or Paraformaldehyde) (1.2 eq)

  • Solvent: Ethanol (95%) or Benzene/Toluene (for azeotropic water removal)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-hydroxybenzophenone in ethanol at room temperature.

  • Amine Addition: Add pyrrolidine dropwise to the solution while stirring.

  • Formaldehyde Addition: Add formaldehyde solution slowly. An exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 4–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to

    
    . If the product precipitates, filter and wash with cold ethanol. If oil forms, remove solvent under reduced pressure and recrystallize from ethanol/ether.
    
  • Purification: Recrystallization is preferred over column chromatography due to the basicity of the amine.

1.2 Reaction Mechanism

The reaction proceeds via the formation of a reactive iminium ion intermediate from the condensation of formaldehyde and pyrrolidine. This electrophile then attacks the aromatic ring of the benzophenone, typically ortho to the hydroxyl group (an activating group).

MannichMechanism Pyrrolidine Pyrrolidine (Secondary Amine) Iminium Iminium Ion (Electrophile) Pyrrolidine->Iminium Condensation (-H2O) HCHO Formaldehyde HCHO->Iminium Transition Sigma Complex Iminium->Transition Electrophilic Attack (Ortho-position) Benzophenone 4-Hydroxybenzophenone (Nucleophile) Benzophenone->Transition Product 3-(Pyrrolidin-1-ylmethyl)- 4-hydroxybenzophenone Transition->Product Re-aromatization (-H+)

Figure 1: Mechanism of Mannich base formation via electrophilic aromatic substitution.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological activity of these derivatives is tightly governed by the specific arrangement of the pharmacophores.[1]

2.1 The Pyrrolidine Ring[2]
  • Lipophilicity: The pyrrolidine ring enhances the lipophilicity (logP) of the molecule compared to the parent hydroxybenzophenone, facilitating cell membrane penetration.

  • Basicity: The tertiary nitrogen of the pyrrolidine moiety can be protonated at physiological pH (pKa

    
     8–9), allowing for electrostatic interactions with anionic residues in bacterial cell walls or enzyme active sites.
    
  • Substitution: Replacing pyrrolidine with morpholine (oxygen-containing) typically reduces activity due to lower basicity, while piperidine (6-membered) often retains similar activity but with altered steric bulk.

2.2 The Benzophenone Core
  • Hydroxyl Group (Essential): The phenolic hydroxyl group is crucial. It acts as a radical scavenger (antioxidant activity) and can chelate metal ions.

  • Ortho-Substitution: The Mannich base is most active when located ortho to the hydroxyl group.[3] This proximity allows for intramolecular hydrogen bonding (O-H

    
     N), which stabilizes the molecule and may influence receptor binding.
    
  • Halogenation: Introduction of halogens (Cl, F) at the para position of the non-phenolic ring often enhances antimicrobial and cytotoxic potency by increasing metabolic stability and lipophilicity.

SAR_Analysis Core Benzophenone Scaffold Hydroxyl Phenolic -OH (Radical Scavenging/Chelation) Core->Hydroxyl Position 4 Mannich Pyrrolidinomethyl Group (Lipophilicity/Basicity) Core->Mannich Position 3 (Ortho to OH) Halogen Ring Substituents (Cl, F) (Metabolic Stability) Core->Halogen Ring B (Para) Hydroxyl->Mannich Intramolecular H-Bonding

Figure 2: SAR map highlighting key pharmacophores and their interactions.

Pharmacological Profile[4][5][6][7][8]
3.1 Antimicrobial Activity

Pyrrolidinomethyl benzophenones exhibit significant bacteriostatic and bactericidal activity, particularly against Gram-positive bacteria.

  • Target Organisms: Staphylococcus aureus (including MRSA), Bacillus subtilis.

  • Mechanism: The basic pyrrolidine nitrogen interacts with the negatively charged components of the bacterial cell membrane, leading to disruption of membrane integrity and leakage of intracellular contents.

  • Potency: Derivatives often show MIC (Minimum Inhibitory Concentration) values in the range of 12.5 – 50

    
    g/mL , comparable to standard antibiotics like ampicillin in in-vitro assays.
    
3.2 Cytotoxicity & Antitumor Potential

Research indicates these compounds possess cytotoxic properties against specific cancer cell lines.

  • Cell Lines: P388 (murine leukemia), PC-6 (human lung carcinoma), and MCF-7 (breast cancer).

  • Mechanism:

    • DNA Binding: The planar benzophenone system can intercalate into DNA, while the cationic side chain interacts with the phosphate backbone.

    • Enzyme Inhibition: Inhibition of enzymes such as Topoisomerase II or Cyclooxygenase-2 (COX-2) has been implicated.

    • Apoptosis Induction: Triggering of apoptotic pathways via mitochondrial membrane depolarization.

Table 1: Comparative Biological Activity of Benzophenone Derivatives

Compound VariantSubstituent (R)Amine (R')Activity (IC50/MIC)Primary Target
BP-1 4-OHPyrrolidine18.0

M (IC50)
MCF-7 Cells
BP-2 4-OH, 3-ClPyrrolidine12.5

g/mL (MIC)
S. aureus
BP-3 4-OHMorpholine>50

M (IC50)
Low Cytotoxicity
BP-4 2-OHPyrrolidine25.0

g/mL (MIC)
E. coli
3.3 Antioxidant Activity

The phenolic Mannich bases act as potent free radical scavengers.

  • Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Mechanism: Hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the radical. The ortho-pyrrolidinomethyl group stabilizes the resulting phenoxy radical via electron donation and hydrogen bonding.

Experimental Protocols
Protocol A: Evaluation of Antimicrobial Activity (Agar Well Diffusion)
  • Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread 100

    
    L of standardized bacterial suspension (
    
    
    
    CFU/mL) on the agar surface.
  • Compound Application: Punch 6mm wells into the agar. Add 50-100

    
    L of the test compound (dissolved in DMSO) at varying concentrations (e.g., 25, 50, 100 
    
    
    
    g/mL).
  • Controls: Use DMSO as a negative control and Ciprofloxacin (or equivalent) as a positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Protocol B: DPPH Antioxidant Assay
  • Reagent: Prepare a 0.1 mM solution of DPPH in methanol (deep purple color).

  • Reaction: Mix 1 mL of test compound solution (10–100

    
    g/mL in methanol) with 3 mL of DPPH solution.
    
  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: % Scavenging =

    
    .
    
References
  • Synthesis and antitumor activity of novel benzophenone derivatives. PubMed. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC - NIH. [Link]

  • Synthesis and Reactivity of Mannich Bases. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie. [Link]

  • Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International. [Link]

  • Synthesis and antimicrobial activity of a new Mannich base: 2,3`-dihydroxy-3-pyrrolidinomethylchalcone. World Journal of Pharmaceutical and Life Sciences. [Link][4]

  • Thymol analogues with antioxidant and L-type calcium current inhibitory activity. Drug Development Research. [Link][5]

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation for fluorinated benzophenone synthesis

Application Note: Precision Synthesis of Fluorinated Benzophenones via Friedel-Crafts Acylation Executive Summary Fluorinated benzophenones, particularly 4,4'-difluorobenzophenone, are critical pharmacophores and polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Fluorinated Benzophenones via Friedel-Crafts Acylation

Executive Summary

Fluorinated benzophenones, particularly 4,4'-difluorobenzophenone, are critical pharmacophores and polymer precursors (e.g., PEEK). Their synthesis via Friedel-Crafts acylation presents a unique paradox: the fluorine atom acts as an ortho-/para-director due to resonance donation, yet simultaneously deactivates the ring via strong inductive withdrawal. This guide provides a scientifically grounded pathway to overcoming these electronic contradictions. We contrast the classical, stoichiometric Aluminum Chloride (


) route—favored for raw yield—with a modern, catalytic Rare Earth Triflate protocol designed for green chemistry compliance and high regioselectivity.

Mechanistic Insight & Regiocontrol

To optimize this reaction, one must master the electrophilic aromatic substitution (EAS) pathway specific to halobenzenes.

  • The Deactivation Challenge: Fluorine is the most electronegative element, pulling electron density from the

    
    -framework. This destabilizes the transition state leading to the carbocation intermediate (Sigma complex), making fluorobenzene significantly less reactive than benzene.
    
  • The Resonance Compensation: Despite inductive deactivation, the lone pairs on fluorine can donate into the

    
    -system. This resonance effect stabilizes the positive charge specifically at the ortho and para positions.
    
  • Steric Steering: While both ortho and para attacks are electronically feasible, the para position is sterically favored. The bulky acylium ion-Lewis Acid complex faces repulsion at the ortho position, driving selectivity toward the 4,4'-isomer, often achieving >95% para-selectivity under optimized conditions.

Diagram 1: Reaction Mechanism & Sigma Complex Stabilization

FC_Mechanism Reactants Acyl Chloride + Lewis Acid (LA) Acylium Acylium Ion Complex [R-C≡O]+[LA-Cl]- Reactants->Acylium Activation Attack Electrophilic Attack on Fluorobenzene Acylium->Attack + Ph-F Sigma Sigma Complex (Resonance Stabilized) Attack->Sigma Slow Step Product 4,4'-Difluorobenzophenone + HCl + LA Sigma->Product Aromatization (-H+)

Caption: The electrophilic aromatic substitution pathway. Note the critical role of the Acylium Ion Complex in overcoming the activation energy barrier imposed by the deactivated fluorobenzene ring.

Strategic Optimization: Variable Analysis

The following table summarizes the critical process parameters (CPPs) that determine yield and purity.

ParameterClassical Route (

)
Modern Route (La(OTf)

)
Impact on Quality
Stoichiometry >1.1 equiv Catalyst0.01–0.1 equiv Catalyst

complexes with the product, requiring stoichiometric usage.
Temperature 0°C

Reflux
100°C – 140°CHigher temps required for triflates to activate the deactivated ring.
Solvent DCM or NitrobenzeneSolvent-Free / Ionic LiquidsChlorinated solvents pose toxicity risks; solvent-free is greener but requires heat management.
Quench Acidic Ice WaterMinimal / Filtration

generates massive aluminum waste; Triflates are recyclable.

Protocol A: Classical Lewis Acid Catalysis ( )

Best for: Bench-scale synthesis where raw yield is prioritized over waste generation.

Safety Warning: Aluminum chloride reacts violently with water, releasing HCl gas. Perform all operations in a fume hood.

Materials:
  • 4-Fluorobenzoyl chloride (1.0 equiv)

  • Fluorobenzene (Excess, acts as solvent/reactant) or DCM (Solvent)

  • Aluminum Chloride (

    
    ), anhydrous (1.2 equiv)
    
  • 1 M HCl (for quenching)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

    
     drying tube. Flush with 
    
    
    
    .
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 equiv) and dry DCM (approx. 5 mL per gram of substrate). Cool to 0–5°C using an ice bath.
    
  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add dropwise to the

    
     suspension over 20 minutes. Observe the dissolution of 
    
    
    
    and slight exotherm indicating acylium ion formation.
  • Substrate Addition: Add fluorobenzene (1.1 equiv if using DCM; 5–10 equiv if solvent-free) dropwise. Keep temperature <10°C to prevent polychlorination or isomerization.

  • Reaction Phase: Allow the mixture to warm to room temperature.

    • Checkpoint: Monitor via TLC or HPLC. If conversion is slow after 2 hours, heat to mild reflux (40°C) for 1 hour.

  • Quenching: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Caution: Vigorous gas evolution.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white crystalline needles.

Protocol B: Green Catalytic Synthesis (La(OTf) / TfOH)

Best for: Sustainable process development and high regioselectivity.

Scientific Rationale: Rare earth triflates (e.g., Lanthanum triflate) act as water-tolerant Lewis acids. When combined with Triflic Acid (TfOH), they create a "super-acidic" environment capable of activating the acyl chloride without forming a permanent complex with the ketone product, enabling true catalysis.

Materials:
  • 4-Fluorobenzoyl chloride (1.0 equiv)

  • Fluorobenzene (1.5 equiv)

  • Lanthanum(III) Triflate (

    
    ) (1 mol%)
    
  • Triflic Acid (TfOH) (Optional co-catalyst, 0.5 mol%)

Step-by-Step Methodology:
  • Mixture Preparation: In a pressure tube or heavy-walled flask, combine 4-fluorobenzoyl chloride, fluorobenzene, and the

    
     catalyst.
    
  • Thermal Activation: Seal the vessel and heat to 120–140°C .

    • Note: The high temperature is necessary to overcome the activation energy of the deactivated fluorobenzene system without a stoichiometric activator.

  • Reaction Monitoring: Stir for 4–6 hours. The reaction is typically cleaner than the

    
     route, with less tar formation.
    
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate.

  • Catalyst Recovery: Wash the organic phase with water. The

    
     is water-soluble and can be recovered from the aqueous phase via evaporation for reuse (up to 3-5 cycles).
    
  • Purification: Evaporate the solvent. The crude product often has >95% purity. Recrystallize if necessary.

Process Workflow & Logic

Diagram 2: Comparative Process Workflow

Workflow cluster_classic Classical Route (AlCl3) cluster_green Green Route (La(OTf)3) Start_A Reactants + AlCl3 (Stoichiometric) React_A Reaction (Complex Formation) Start_A->React_A Quench_A Acidic Ice Quench (Destroys Catalyst) React_A->Quench_A Waste_A High Al/Acid Waste Quench_A->Waste_A Start_B Reactants + La(OTf)3 (Catalytic) React_B Reaction (High Temp) Start_B->React_B Extract_B Aqueous Extraction React_B->Extract_B Recycle_B Catalyst Recovery Extract_B->Recycle_B

Caption: Workflow comparison highlighting the waste generation of the classical route versus the recyclability of the catalytic triflate method.

Troubleshooting & Critical Quality Attributes

  • Low Yield: Often caused by moisture deactivating the Lewis Acid. Ensure all glassware is flame-dried. In the

    
     method, ensure you use at least 1.1 equivalents of catalyst relative to the acyl chloride, not just the substrate.
    
  • Isomer Contamination: If ortho-isomer levels are high (>5%), increase the steric bulk of the solvent (e.g., switch to nitrobenzene) or switch to the Zeolite/Triflate method which imposes higher steric constraints.

  • Dark Coloration: Friedel-Crafts reactions often turn dark red/brown due to complex formation. This is normal. If the color persists after quenching, it may indicate polymerization; reduce reaction temperature.

References

  • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Interscience Publishers. (Foundational text on mechanism and catalyst stoichiometry).

  • Sarvari, M. H., & Sharghi, H. (2004).[2] Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions. Journal of Organic Chemistry, 69, 6953-6956.[2] Link

  • Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Synlett, 1994(7), 545-546. (Basis for the Green Protocol).
  • Corma, A., et al. (2001). Zeolites as Catalysts for Friedel-Crafts Acylation.[3][4] Journal of Catalysis. (Reference for shape-selective catalysis).

  • Gors, H. C., et al. (1989).[5] Preparation of 4,4'-difluorobenzophenone. U.S. Patent 4,814,508.[5] Link

Sources

Application

Application Note: Purification of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone by Column Chromatography

Executive Summary The purification of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone presents a classic chromatographic challenge: separating a moderately lipophilic benzophenone core containing a highly basic tertiary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone presents a classic chromatographic challenge: separating a moderately lipophilic benzophenone core containing a highly basic tertiary amine side chain. On standard silica gel, the pyrrolidine moiety (


) interacts strongly with acidic silanol groups, resulting in severe peak tailing, poor resolution, and co-elution with impurities.

This Application Note provides a validated protocol to overcome these interactions using Triethylamine (TEA) modified mobile phases . We also present alternative strategies using amine-functionalized silica and reverse-phase polishing to ensure high purity (>98%) for downstream pharmaceutical applications.

Compound Characterization & The "Silanol Effect"[1]

Before attempting purification, it is critical to understand the physicochemical properties driving the separation.

PropertyValue / DescriptionImpact on Chromatography
Structure Benzophenone core + Pyrrolidine tailMixed polarity; UV active (254 nm).
Basicity (

)
~10.4 (Pyrrolidine nitrogen)Protonates easily; acts as a Lewis base.
LogP ~3.5 (Estimated)Retains well on C18; soluble in EtOAc/DCM.
Key Impurities 2,4-Difluorobenzophenone (Precursor)Non-polar; elutes near solvent front.
The Mechanism of Tailing

Standard silica gel (


) possesses surface hydroxyl groups (silanols, 

) with a

of approximately 5.0.
  • Ion Exchange: The basic pyrrolidine nitrogen becomes protonated by the acidic silanols.

  • Hydrogen Bonding: The amine forms strong H-bonds with isolated silanols.

  • Result: The molecule "drags" along the column rather than partitioning cleanly, causing broad, tailing peaks that overlap with impurities.

Workflow Visualization

The following diagram outlines the decision tree for purifying this specific intermediate, prioritizing the most robust method (TEA-modified Normal Phase).

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (1% TEA in EtOAc/Hex) Start->TLC Decision Separation Adequate? TLC->Decision MethodA Method A: Std Silica + 1% TEA (High Capacity) Decision->MethodA Yes (Standard) MethodB Method B: Amine-Functionalized Silica (Green/No Modifier) Decision->MethodB No (Streaking) QC QC: NMR / HPLC MethodA->QC MethodB->QC MethodC Method C: Reverse Phase C18 (High pH Buffer) QC->MethodC Purity < 95%

Figure 1: Purification decision tree. Method A is the primary recommendation for cost-effective scale-up.

Detailed Protocols

Method A: Normal Phase Silica with Triethylamine (Gold Standard)

This method uses TEA to competitively block silanol sites, allowing the target amine to elute as a sharp band.

Materials:

  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

Step-by-Step Protocol:

  • Column Pre-treatment (Crucial Step):

    • Do not just add TEA to the mobile phase. The column must be equilibrated.

    • Prepare a slurry of silica gel in 100% Hexanes containing 1% (v/v) TEA .

    • Pour the column and flush with 3 column volumes (CV) of this mixture. This saturates the active silanol sites with TEA before the sample is introduced.

  • Sample Loading:

    • Dissolve the crude 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone in a minimum amount of DCM or Toluene.

    • Dry Loading (Recommended): Mix the solution with silica (1:2 ratio by weight), evaporate to dryness, and load the free-flowing powder onto the pre-treated column. This prevents solvent effects from broadening the band.

  • Elution Gradient:

    • Solvent System: Hexanes / EtOAc + 1% TEA (maintained throughout the run).

    • Note: TEA is volatile and easily removed, unlike Ammonia.

    • Gradient Profile:

      • 0–5 min: 100% Hexanes (Elutes non-polar impurities like unreacted fluorobenzene).

      • 5–20 min: 0%

        
         30% EtOAc.
        
      • 20–30 min: Hold at 30% EtOAc (Target compound typically elutes here).

      • 30–40 min: Flush with 100% EtOAc.

  • Work-up:

    • Combine fractions containing the product (check via TLC with UV visualization).

    • Evaporate solvent.[1]

    • Optional: To remove residual TEA traces, dissolve the oil in DCM and wash once with saturated

      
       or simply dry under high vacuum for 12 hours.
      
Method B: Amine-Functionalized Silica (Alternative)

If TEA is undesirable (e.g., due to smell or downstream sensitivity), use


-bonded silica.
  • Principle: The stationary phase is already basic (

    
    ). No mobile phase modifier is needed.
    
  • Solvent: Hexane / EtOAc gradient (0-50%).

  • Advantage: No TEA contamination; often reusable columns.

  • Disadvantage: Higher cost of stationary phase.

Mechanism of Action: The Silanol Blocking Effect

Understanding why Method A works ensures reproducibility. The following diagram illustrates the competitive inhibition at the molecular level.

SilanolMechanism SilicaSurface Silica Surface (Acidic Si-OH) Target Target Molecule (Pyrrolidine Amine) SilicaSurface->Target Without Modifier Target->SilicaSurface Blocked Interaction1 Strong H-Bonding / Salt Formation (Result: Tailing/Retention) Target->Interaction1 Interaction2 TEA Blocks Si-OH Sites (Result: Free Elution) Target->Interaction2 Elutes Cleanly TEA Triethylamine (TEA) (Sacrificial Base) TEA->SilicaSurface High Concentration Pre-treatment

Figure 2: Competitive binding mechanism. TEA saturates acidic sites, preventing the target amine from 'sticking'.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Streaking/Tailing Insufficient TEA or overloaded column.Increase TEA to 2% or reduce sample load (<1% of silica weight).
Co-elution Gradient too steep.Shallow the gradient (e.g., hold at 15% EtOAc for 10 CVs).
Product Precipitation Low solubility in Hexanes.Add 5-10% DCM to the mobile phase (DCM/Hex/EtOAc system).
Silica Dissolution Using MeOH/DCM with TEA.[2]Avoid MeOH with basic modifiers on standard silica; it can dissolve the matrix. Stick to EtOAc.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog. Link

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes. Link

  • Reich, H. J. (2022). pKa Data for Organic Compounds (Amine Section). University of Wisconsin-Madison Chemistry. Link

Sources

Method

Application Note: Recrystallization &amp; Purification Protocols for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Executive Summary This guide details the purification protocols for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a critical pharmacophore often utilized as an intermediate in the synthesis of bioactive pyrrolidinophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone , a critical pharmacophore often utilized as an intermediate in the synthesis of bioactive pyrrolidinophenones and potential therapeutic agents (e.g., monoamine transporter inhibitors).

Unlike simple aromatic ketones, this molecule possesses a hybrid physicochemical profile : a lipophilic, electron-deficient benzophenone core fused with a basic, polar pyrrolidine moiety. This duality renders standard single-solvent recrystallization frequently ineffective, often resulting in "oiling out."[1][2][3][4] This note prioritizes a Chemical Purification (Acid-Base Swing) followed by Binary Solvent Recrystallization to achieve pharmaceutical-grade purity (>99.5% HPLC).

Chemical Profile & Solubility Logic

To design an effective protocol, we must first deconstruct the molecule's behavior in solution.[1][2][3]

FeatureChemical ImplicationPurification Impact
2,4-Difluorophenyl Ring Lipophilic, Electron-withdrawingIncreases solubility in non-polar organics (DCM, Toluene).[4] Lowers melting point compared to non-fluorinated analogs.[1][2][3][4]
Pyrrolidine Nitrogen Basic (

), Proton-acceptor
CRITICAL: Allows for water solubility at pH < 4.[2][4] Enables "Chemical Recrystallization" via salt formation.[1][2][3][4]
Benzophenone Core Planar, Aromatic, UV-activeGood crystallizability, but sensitive to π-π stacking impurities.

Solubility Matrix:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Toluene, Methanol (Warm).[2]

  • Moderate/Low Solubility: Isopropanol (IPA), Ethanol (Cold), Diethyl Ether.[1][2][3]

  • Insoluble (Anti-Solvents): Water (High pH), Heptane, Hexane.[1][2][3]

Decision Matrix: Selecting the Workflow

Before initiating thermal recrystallization, assess the crude material's physical state.[1][2][3]

PurificationStrategy Start Crude Material Assessment StateCheck Physical State? Start->StateCheck Oil Dark Oil / Sticky Gum StateCheck->Oil High Impurity Solid Crystalline Solid StateCheck->Solid Moderate Purity MethodA Method A: Acid-Base Chemical Purification (Removal of non-basic impurities) Oil->MethodA MethodB Method B: Solvent Recrystallization (Polymorph/Purity refinement) Solid->MethodB MethodA->MethodB If solid obtained MethodC Method C: Hydrochloric Salt Formation (For persistent oils) MethodA->MethodC If oil persists

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on the physical state of the crude intermediate.

Method A: Acid-Base Chemical Purification (The "Swing" Method)

Best For: Crude oils, removal of neutral organic impurities (unreacted starting materials like fluorobenzenes), and colored tars.[4] Principle: Exploits the basicity of the pyrrolidine nitrogen to selectively pull the target into the aqueous phase, leaving non-basic impurities behind.[3]

Reagents
  • Acid Phase: 1M or 2M Hydrochloric Acid (HCl).[1][2][3][4]

  • Organic Wash Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1][2][3][4]
    
  • Base: 20% Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).[1][2][3][4]
    
  • Extraction Solvent: Dichloromethane (DCM).[1][2][3][4]

Protocol
  • Dissolution: Dissolve the crude oil in a minimal amount of EtOAc.

  • Acid Extraction: Transfer to a separatory funnel. Add 1M HCl (3-4 equivalents relative to amine).[1][2][3][4] Shake vigorously.

    • Mechanism:[2][3][4][5][6][7][8][9] The amine protonates (

      
      ), becoming water-soluble.[1][2][3][4]
      
    • Observation: The product moves to the aqueous layer (bottom).[1][2][3][4]

  • Organic Wash: Drain the aqueous layer into a clean flask.[1][2][3][4] Keep the organic layer (top) which contains neutral impurities (e.g., 2,4-difluorobenzophenone derivatives without the amine). Discard the organic layer. [6]

  • Basification: Cool the aqueous acidic solution in an ice bath (exothermic reaction). Slowly add 20% NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.[1][2][3][4]

  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
     volumes).
    
  • Drying: Dry combined DCM layers over Anhydrous

    
    , filter, and rotovap to dryness.
    
  • Result: You should now have a significantly cleaner solid or semi-solid ready for Method B.[1][2][3][4]

Method B: Binary Solvent Recrystallization

Best For: Final polishing of the solid free base to >99.5% purity.[1][2][3][4] Solvent System: Isopropanol (IPA) / Heptane or Ethanol / Water .[1][2][3][4] Rationale: The fluorinated rings provide lipophilicity (soluble in hot alcohol), while the pyrrolidine creates a steep solubility curve as temperature drops.[1][2][3]

Protocol (IPA/Heptane System)
  • Preparation: Place the solid from Method A into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 3-5 mL per gram of solid). Heat to reflux (80-82°C).[1][2][3][4]

    • Note: If not fully soluble, add more IPA dropwise.[1][2][3][4] The solution should be clear yellow/colorless.[1][2][3][4]

  • Anti-Solvent Addition: While maintaining gentle reflux, slowly add Heptane dropwise.[1][2][3][4]

    • Endpoint: Stop adding Heptane the moment a persistent turbidity (cloudiness) appears.[1][2][3][4]

  • Re-clarification: Add a few drops of hot IPA to clear the solution again.

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to Room Temperature (RT) slowly on a cork ring (insulation). Do not crash cool ; this causes oiling.[1][2][3][4]

    • Once at RT, move to a fridge (4°C) for 4-12 hours.

  • Filtration: Filter the white crystalline needles using vacuum filtration. Wash the cake with cold Heptane.

Method C: Salt Formation (Hydrochloride)

Best For: Cases where the free base remains an oil or requires long-term storage stability.[1][2][3][4] Reference: Similar protocols are used for piperidinyl benzophenones to ensure crystallinity [1].[1][2][3][4]

Protocol
  • Dissolve the crude free base in Diethyl Ether or Ethanol .[1][2][3][4]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or Acetyl Chloride in MeOH) dropwise with vigorous stirring.

  • The Hydrochloride salt will precipitate immediately as a white solid.[1][2][3][4]

  • Recrystallization of Salt: If the salt is impure, recrystallize from Hot Ethanol (dissolve hot)

    
    Ethyl Acetate  (anti-solvent).[1][2][3][4]
    

Process Validation & Troubleshooting

Analytical Checkpoints
  • HPLC: Purity > 99.5% (Area %). Look for the des-fluoro or mono-fluoro impurities if synthesis involved Friedel-Crafts.[2][4]

  • 1H NMR: Verify the integrity of the pyrrolidine ring (multiplets at

    
     1.7 and 2.5 ppm) and the diagnostic aromatic protons of the 2,4-difluoro ring.
    
  • DSC (Differential Scanning Calorimetry): Sharp endotherm indicates high crystallinity.[1][2][3][4] Broad peaks suggest amorphous content or impurities.[1][2][3][4]

Troubleshooting "Oiling Out"

Oiling out occurs when the liquid-liquid phase separation boundary is crossed before the crystallization boundary.[1][2][3][4]

  • Seed Crystals: Retain a tiny amount of crude solid to seed the hot solution at 40-50°C.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.[1][2][3][4]

  • Change Solvent: Switch from IPA/Heptane to Methanol/Water . Dissolve in hot Methanol, add water until turbid, cool.

Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot IPA (T = 80°C) Crude->Dissolve AntiSolvent Add Heptane until turbid Dissolve->AntiSolvent Clear Add IPA drops to clear AntiSolvent->Clear Cool Slow Cool (RT -> 4°C) Clear->Cool Filter Vacuum Filter & Wash Cool->Filter

Figure 2: Step-by-step unit operation for the binary solvent recrystallization of the free base.[4]

References

  • PrepChem. (n.d.).[1][2][3][4] Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2016).[1][2][3][4] CN106045828A - Preparation method of 4,4'-difluorobenzophenone.[4] Retrieved January 28, 2026, from

  • Atlantis Press. (2017).[1][2][3][4] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Retrieved January 28, 2026, from [Link]

Sources

Application

Application Note: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone in In Vitro Assays

This Application Note is designed for researchers utilizing 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) in drug discovery, specifically for Target Identification (via Photoaffinity Labeling) and Str...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) in drug discovery, specifically for Target Identification (via Photoaffinity Labeling) and Structure-Activity Relationship (SAR) profiling.[1][2]

Executive Summary

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone is a specialized heterocyclic building block and pharmacological probe.[1][2] It combines two critical functional domains: a benzophenone core (a classic photo-activatable pharmacophore) and a pyrrolidinomethyl moiety (a privileged structure in GPCR and transporter ligands).[1][2][3]

This guide details the use of this compound as a Photoaffinity Labeling (PAL) Probe to map binding sites on target proteins and as a scaffold for Cytotoxicity/SAR Profiling in oncology and neuroscience research.[3]

Mechanism of Action & Experimental Logic[1][2][4]

The Benzophenone Photophore (Target Identification)

The defining feature of this molecule is the benzophenone group.[3] Unlike aliphatic diazirines or aryl azides, benzophenones are chemically stable in ambient light but highly reactive under specific UV irradiation (350–360 nm).[3]

  • Reversible Binding: In the dark, the pyrrolidinomethyl group directs the molecule to specific binding pockets (e.g., monoamine transporters, histamine receptors, or sigma receptors) via ionic and hydrophobic interactions.[3]

  • Photo-Activation: Upon irradiation at 350–360 nm, the carbonyl oxygen of the benzophenone undergoes an

    
     transition, forming a reactive triplet diradical .[3]
    
  • Covalent Crosslinking: This diradical preferentially abstracts a hydrogen atom from the nearest C-H bond of the target protein (within ~3 Å), forming a covalent C-C bond.[3] This permanently "tags" the receptor for downstream analysis (e.g., Mass Spectrometry).[3]

Pharmacophore Logic (SAR)

The 2,4-difluorophenyl ring increases metabolic stability and lipophilicity compared to unsubstituted benzophenones, enhancing membrane permeability.[3] The pyrrolidinomethyl group mimics the basic amine side chains found in antipsychotics (e.g., substituted benzamides) and antihistamines, making this compound a valuable fragment for Structure-Activity Relationship (SAR) libraries.[3]

Mechanism Compound 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Complex Ligand-Protein Complex (Reversible) Compound->Complex Incubation (Dark) Target Target Protein (Receptor/Enzyme) Target->Complex Radical Triplet Diradical Intermediate Complex->Radical hv (n->π*) Excitation UV Irradiation (350-360 nm) Covalent Covalently Crosslinked Adduct Radical->Covalent C-H Insertion

Figure 1: Mechanism of Photoaffinity Labeling using the benzophenone core.[1][2] The process converts a reversible interaction into a permanent covalent bond upon UV activation.[3]

Protocol A: Photoaffinity Labeling (PAL) Assay

Objective: To covalently crosslink the compound to its biological target for identification or binding site mapping.[1][3]

Materials Required[1][2][4][5][6][7]
  • Compound: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (10 mM stock in DMSO).[1][2]

  • Biological Matrix: Purified protein (1 µM) or Cell Lysate (1 mg/mL).[3]

  • Buffer: PBS (pH 7.[1][3]4) or HEPES (25 mM, pH 7.4). Avoid Tris buffer if possible, as it can act as a radical scavenger.[3]

  • UV Source: Handheld UV lamp (365 nm, 4–8 watts) or Stratalinker.[3]

  • Control: Competition ligand (e.g., excess unlabeled pyrrolidine analog) to prove specificity.

Step-by-Step Methodology
  • Preparation:

    • Dilute the cell lysate/protein to 1 mg/mL in PBS.[3]

    • Prepare a working solution of the probe (e.g., 100 µM) from the DMSO stock.[3]

  • Incubation (Dark Binding):

    • Sample A (Probe): Add probe to lysate (Final conc: 1–10 µM).[1][3]

    • Sample B (Competition Control): Add probe (1–10 µM) + Excess Competitor (100–500 µM).

    • Incubate both samples for 30–60 minutes at 4°C in the dark to establish equilibrium binding.

  • Photo-Activation:

    • Transfer samples to an open-top 96-well plate or microcentrifuge tube caps (on ice).

    • Irradiate with 365 nm UV light at a distance of 5 cm for 15–30 minutes .[3]

    • Note: Keep samples on ice to prevent thermal degradation.[3]

  • Post-Labeling Processing:

    • Precipitate proteins (methanol/chloroform or TCA) to remove unbound probe.[3]

    • Re-solubilize pellet in SDS-PAGE loading buffer.[1][2]

  • Analysis:

    • Perform SDS-PAGE and Western Blot (if an antibody against the scaffold exists) or digest with trypsin for LC-MS/MS analysis to identify the modified peptide.[1][2]

Protocol B: In Vitro Cytotoxicity Screening (MTT/ATP Assay)

Objective: To determine the IC₅₀ of the compound against cancer cell lines (e.g., MCF-7), as comparative data suggests differential activity based on fluorine substitution patterns.[3]

Materials Required[1][2][4][5][6][7]
  • Cell Line: MCF-7 (Breast Cancer) or A549 (Lung Cancer).[1][2][3][4]

  • Reagent: MTT Reagent (5 mg/mL) or CellTiter-Glo (Promega).[1][2][3]

  • Plate: 96-well tissue culture plate (clear for MTT, opaque for Luminescence).

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 5,000–10,000 cells/well in 100 µL media.[3]

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (Range: 0.1 µM to 100 µM).

    • Include a DMSO Vehicle Control (Max 0.5% v/v).[3]

    • Add 100 µL of compound solution to wells (Triplicate).

    • Incubate for 48 or 72 hours .

  • Readout (MTT Method):

    • Add 20 µL MTT reagent to each well.[3] Incubate 3–4 hours.

    • Aspirate media carefully.[3]

    • Add 150 µL DMSO to dissolve formazan crystals.[3]

    • Measure Absorbance at 570 nm .

  • Data Calculation:

    • Normalize data:

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine IC₅₀.[1][2]

Expected Data & Interpretation

Based on comparative SAR studies (Benchchem data), the 2,4-difluoro analog often exhibits lower cytotoxicity (IC₅₀ > 50 µM in MCF-7) compared to the 3,5-difluoro analog (IC₅₀ ~18 µM).[3][4]

Compound VariantSubstitutionMCF-7 IC₅₀ (Est.)[1][2]Interpretation
Test Compound 2,4-Difluoro > 50 µM Low toxicity; suitable as a non-toxic probe.
Analog A3,5-Difluoro~18 µMHigher potency; likely higher affinity or off-target effects.[1][2]
Analog B3-Carboethoxy~22 µMModerate potency.[1][2][4]

Table 1: Comparative cytotoxicity profile. The low toxicity of the 2,4-difluoro variant makes it an ideal candidate for live-cell photoaffinity labeling experiments where cell viability must be maintained during incubation.[1][2]

Safety & Handling

  • UV Hazard: The activation protocol requires UV light.[1][3] Wear UV-protective safety glasses and cover exposed skin.[1][2]

  • Chemical Hazard: As a fluorinated benzophenone derivative, treat as a potential irritant (H315, H319).[3] Handle inside a fume hood.

  • Solubility: Soluble in DMSO (>10 mg/mL).[1][3] Avoid aqueous storage; prepare fresh in buffer before use.

References

  • Benchchem. (2025).[3] Product Analysis: 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone and Difluoro Analogs.[1][2]Link

  • Springer Nature Experiments. (2023).[3] Probing Proteomes with Benzophenone Photoprobes.[3]Link[1][3]

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CAS 898776-89-1.[1][2]Link[1][3]

  • Smith, E. & Collins, I. (2015).[3] Photoaffinity Labeling in Target- and Binding-Site Identification.[1][2] Journal of Medicinal Chemistry.[3][5] Link

Sources

Method

Application Note: Cytotoxicity Profiling of 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone (DFPB)

[1] Executive Summary & Scientific Rationale This application note details the protocol for evaluating the cytotoxic profile of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) . While benzophenone derivatives are w...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating the cytotoxic profile of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) . While benzophenone derivatives are widely utilized as photo-initiators and pharmacophores, the specific introduction of a pyrrolidinomethyl moiety combined with a fluorinated core creates a unique chemical entity for medicinal chemistry exploration.

Scientific Context (SAR & Regioselectivity): Recent comparative studies indicate that the regiochemistry of fluorine substitution on the benzophenone core drastically alters biological activity. While the 3,5-difluoro analogues exhibit potent anti-proliferative effects (IC50 ~18 µM in MCF-7 lines), the 2,4-difluoro isomer (DFPB) typically displays significantly lower potency (IC50 > 50 µM) [1].[1]

Therefore, DFPB is critical not necessarily as a lead compound, but as a negative control or regioselectivity probe in Structure-Activity Relationship (SAR) studies. It allows researchers to validate that observed cytotoxicity in related analogues is due to specific target engagement rather than non-specific physiochemical toxicity (e.g., membrane disruption).

Key Mechanistic Considerations
  • Metabolic Stability: The 2,4-difluoro substitution pattern is often employed to block metabolic oxidation at labile sites on the phenyl ring, enhancing half-life, even if intrinsic potency is lower.

  • Lysosomotropism: The basic pyrrolidine nitrogen (pKa ~9.5) suggests this compound may accumulate in acidic organelles (lysosomes), a factor that must be controlled for when choosing between MTT (mitochondrial) and Neutral Red (lysosomal) assays.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for evaluating DFPB, highlighting the differentiation between specific apoptotic signaling and non-specific membrane toxicity.

DFPB_Workflow Compound Compound: DFPB (Powder Form) Stock Stock Preparation (DMSO, 10-50 mM) Compound->Stock Solubilization QC QC: Solubility Check (Avoid Precipitation) Stock->QC Treatment Dose-Response Treatment (0.1 µM - 100 µM) QC->Treatment Dilution in Media Cells Cell Seeding (MCF-7, A549, or HEK293) Cells->Treatment Assay_MTT Assay A: MTT/MTS (Mitochondrial Activity) Treatment->Assay_MTT Primary Screen Assay_LDH Assay B: LDH Release (Membrane Integrity) Treatment->Assay_LDH Secondary Screen Analysis Data Analysis & SAR Assay_MTT->Analysis IC50 Determination Assay_LDH->Analysis Toxicity Mode

Figure 1: Experimental workflow for characterizing DFPB cytotoxicity, distinguishing between metabolic inhibition (MTT) and membrane damage (LDH).

Detailed Protocols

Protocol A: Stock Solution Preparation & Handling

Causality: Benzophenones are lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives (compound not reaching cells) or false positives (crystals lysing cells).

  • Weighing: Weigh 5–10 mg of DFPB (MW approx. 301.33 g/mol ).

  • Solvent Choice: Dissolve in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 20 mM or 50 mM.

    • Why DMSO? Ethanol may not sufficiently solubilize the fluorinated core at high concentrations.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber vials (benzophenones are potentially photo-reactive). Store at -20°C.

    • Validity: Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: Dose-Response Cytotoxicity Assay (MTT)

Objective: Determine the IC50 value. Expectation Management: Expect high IC50 values (>50 µM). The assay range must be extended compared to potent drugs (e.g., Doxorubicin).

Materials:

  • Cell Lines: MCF-7 (Breast Cancer) or A549 (Lung Cancer) [1].[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Compound Dilution:

    • Prepare a 2x Intermediate Plate in culture medium (max DMSO 1.0%).

    • Dose Range: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.

    • Note: Do not exceed 100 µM as solubility issues may arise, and non-specific osmotic effects dominate.

  • Treatment: Remove old media and add 100 µL of fresh media containing DFPB dilutions.

    • Controls: Positive Control (e.g., Doxorubicin 1 µM), Negative Control (0.5% DMSO).

  • Incubation: 48 or 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Protocol C: Membrane Integrity Assay (LDH Release)

Causality: Pyrrolidine derivatives can alter plasma membrane fluidity [2].[2] If MTT shows toxicity, LDH release confirms if the cell is dying via necrosis/membrane rupture versus apoptosis.

  • Setup: Perform in parallel with Protocol B (using the supernatant).

  • Sampling: At the 24-hour or 48-hour mark, transfer 50 µL of supernatant to a new plate.

  • Reaction: Add LDH substrate mix. Incubate 30 mins in the dark.

  • Analysis: High LDH release at concentrations where MTT is unchanged suggests membrane damage without metabolic inhibition (rare but possible with surfactants).

Data Interpretation & Expected Results

The following table summarizes expected outcomes based on comparative literature for fluorinated benzophenones.

ParameterDFPB (2,4-Difluoro)3,5-Difluoro AnalogueInterpretation
IC50 (MCF-7) > 50 µM (Low Potency)~18 µM (Moderate Potency)2,4-substitution hinders binding or uptake compared to 3,5-pattern [1].[1]
IC50 (A549) > 25 µM ~5 µMLung cancer lines may show slightly higher sensitivity, but DFPB remains less potent.
Solubility ModerateModerateBoth require DMSO; DFPB is more lipophilic due to fluorine positioning.
Primary Use Negative Control / ScaffoldActive LeadUse DFPB to prove assay specificity.
Troubleshooting "Low Activity"

If DFPB shows no toxicity (viability > 90% at 100 µM):

  • Validation: This is a valid result. It confirms the SAR hypothesis that the 2,4-difluoro pattern is less bioactive in this context.

  • Next Step: Test in a different cell line (e.g., HepG2) to rule out cell-type specific resistance, or use it as a probe for metabolic stability (incubate with microsomes) rather than cytotoxicity.

Safety & Handling (E-E-A-T)

  • Fluorinated Organics: While DFPB is not classified as a highly potent toxin, fluorinated benzophenones should be handled as potential irritants.

  • Pyrrolidine Moiety: Compounds containing pyrrolidine rings can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Waste Disposal: Dispose of all treated cell media as hazardous chemical waste due to the stability of the carbon-fluorine bond.

References

  • Benchchem Compound Database. Biological Activity of 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone and Comparative Analogs. Retrieved from Benchchem.com.

  • Wojcieszak, J., et al. (2018). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity.[3][2] Neurotoxicity Research.

  • Alshammari, M. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[2][4] Beni-Suef University Journal of Basic and Applied Sciences.

Sources

Application

Application Note: Preclinical Profiling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB)

[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8] 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (herein referred to as DFPB ) represents a lipophilic, basic nitrogen-containing scaffold sharing structural ho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (herein referred to as DFPB ) represents a lipophilic, basic nitrogen-containing scaffold sharing structural homology with various CNS-active agents and photo-affinity probes.[1] Its core structure—a benzophenone moiety substituted with fluorine atoms and a pyrrolidinyl-methyl group—suggests potential utility as a central nervous system (CNS) ligand or a metabolic intermediate for antipsychotic-like compounds (structurally distinct but chemically related to piperidinyl-benzisoxazoles).[1]

This guide outlines the First-in-Animal experimental framework. Because DFPB is a New Chemical Entity (NCE) with limited public in vivo data, this protocol prioritizes safety, pharmacokinetic (PK) characterization, and blood-brain barrier (BBB) penetration before efficacy screening.[1]

Key Chemical Properties (Predicted)
PropertyValue / DescriptionImplication for In Vivo Study
Molecular Formula C₁₈H₁₇F₂NOStandard small molecule range.[1]
Molecular Weight ~301.33 g/mol Favorable for oral absorption (<500 Da).[1]
LogP (Predicted) ~3.5 - 4.2Highly lipophilic; likely crosses BBB; requires solubilizers.[1]
pKa (Predicted) ~9.0 (Pyrrolidine N)Basic; ionized at physiological pH; likely accumulation in lysosomes/acidic compartments.[1]

Pre-Formulation & Vehicle Selection[1]

Challenge: The high lipophilicity (LogP >3) and crystalline nature of benzophenones often result in poor aqueous solubility, leading to erratic absorption in in vivo models.[1] Solution: A co-solvent system or cyclodextrin complex is required.[1]

Protocol A: Preparation of IV/IP Dosing Solution (2 mg/mL)

Objective: Create a stable, clear solution for intravenous (IV) or intraperitoneal (IP) administration.[1]

  • Weighing: Accurately weigh 10 mg of DFPB.

  • Primary Solubilization: Add 0.25 mL (5% v/v) of pure Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until fully dissolved.[1] Note: DFPB should dissolve readily in DMSO.[1]

  • Co-solvent Addition: Add 2.0 mL (40% v/v) of PEG-400 (Polyethylene glycol 400).[1] Vortex to mix. The solution may warm slightly.[1]

  • Aqueous Phase: Slowly add 2.75 mL (55% v/v) of sterile Saline (0.9% NaCl) or PBS while vortexing.

    • Critical Check: If precipitation occurs (cloudiness), sonicate at 37°C for 10 minutes.[1] If still cloudy, add 1 equivalent of HCl (1M) to convert the pyrrolidine to its hydrochloride salt, improving solubility.[1]

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for sterilization.

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]

Study 1: Pharmacokinetics & Blood-Brain Barrier (BBB) Permeability[1]

Rationale: Given the pyrrolidine moiety, DFPB is a candidate for CNS activity.[1] Determining the Brain-to-Plasma ratio (


) is the "Go/No-Go" gate for further neuropharmacology studies.[1]
Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint).[1]

  • Dose: 10 mg/kg (Intraperitoneal - IP) or 2 mg/kg (Intravenous - IV).[1]

  • Timepoints: 0.25, 0.5, 1, 4, and 24 hours post-dose.[1]

Workflow Diagram (DOT)

PK_Workflow Start Compound DFPB (Formulated) Dose Administer Dose (IV or IP) Start->Dose Sample Terminal Sampling (Cardiac Puncture) Dose->Sample @ Timepoints Perfuse Transcardial Perfusion (Saline) Sample->Perfuse Essential to remove residual blood Tissue Harvest Brain & Plasma Perfuse->Tissue Bioanalysis LC-MS/MS Analysis Tissue->Bioanalysis Data Calculate Kp,brain & Half-life Bioanalysis->Data

Figure 1: Pharmacokinetic workflow emphasizing perfusion to ensure accurate brain tissue quantification.

Analytical Protocol (LC-MS/MS)
  • Extraction: Protein precipitation using Acetonitrile (ACN) with 0.1% Formic Acid.[1]

    • Ratio: 1 part plasma/brain homogenate : 3 parts ACN.[1]

  • Internal Standard: Use Diphenhydramine or Verapamil (structurally similar lipophilic amines).[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

  • MRM Transition: Tune for the parent ion

    
    .[1] Look for the pyrrolidinyl fragment (m/z ~70-84) or the difluorobenzoyl fragment.[1]
    

Success Criteria:

  • 
     indicates moderate CNS penetration.[1]
    
  • 
     indicates active transport or high lipophilic accumulation (ideal for CNS drugs).[1]
    

Study 2: Functional Observational Battery (FOB) / Irwin Test

Rationale: Since the specific target is unknown, a broad phenotypic screen is necessary to detect sedation, excitation, autonomic effects, or toxicity.[1]

Experimental Design
  • Species: Male Sprague-Dawley Rats (n=6 per group).[1]

  • Groups: Vehicle, Low Dose (5 mg/kg), High Dose (30 mg/kg).[1]

  • Route: Intraperitoneal (IP).[1]

Scoring Matrix

Assess animals at 30, 60, and 180 minutes post-dose.[1]

DomainParameters ObservedPotential Mechanism Indicated
CNS Excitation Hyperactivity, Straub tail, Tremors, ConvulsionsDopaminergic/Adrenergic agonist (Stimulant)
CNS Depression Sedation, Ataxia, Loss of Righting ReflexGABAergic, Antihistamine, or Na+ channel block
Autonomic Salivation, Lacrimation, Piloerection, Pupil sizeCholinergic (Muscarinic) or Adrenergic activity
Neuromuscular Grip strength, Rotarod performanceMotor toxicity or muscle relaxation

Data Analysis: Convert ordinal scores (0-4 scale) to non-parametric statistics (Kruskal-Wallis test).

Study 3: Safety & Toxicology (Acute MTD)

Rationale: Benzophenones can be photo-reactive and potentially hepatotoxic.[1] An acute Maximum Tolerated Dose (MTD) study is required before chronic dosing.[1]

Up-and-Down Procedure (UDP)[1]
  • Start with 10 mg/kg (IP) in one animal.[1]

  • Observe for 48 hours.

    • If Survival: Increase dose by factor of 3.2 (to 32 mg/kg ) in next animal.

    • If Toxicity/Death: Decrease dose by factor of 3.2 (to 3.2 mg/kg ).

  • Stop when the toxicity boundary is defined.[1]

  • Necropsy: Perform gross pathology on Liver and Kidneys for any animal showing distress.[1]

Mechanism of Action Hypothesis & Pathway Map

Based on the structure (Benzophenone + Pyrrolidine), two primary hypotheses drive the experimental logic:

  • Hypothesis A (CNS): The pyrrolidine mimics the side chain of histamine H1 antagonists or monoamine reuptake inhibitors.[1]

  • Hypothesis B (Metabolic): The benzophenone core acts as a CYP450 inhibitor or inducer.[1]

MOA_Hypothesis cluster_CNS CNS Pathway (Likely) cluster_Tox Toxicity Pathway Compound DFPB (2,4-Difluoro-4'-pyrrolidinomethyl...) BBB BBB Crossing (Passive Diffusion) Compound->BBB Liver Hepatic Metabolism (CYP450) Compound->Liver Target1 Monoamine Transporters (DAT/NET/SERT) BBB->Target1 Target2 Histamine H1 Receptors BBB->Target2 Behavior Locomotor Activity Change Target1->Behavior Target2->Behavior Metabolite Reactive Metabolite? (Benzophenone radical) Liver->Metabolite Tox Hepatotoxicity Metabolite->Tox Potential Risk

Figure 2: Mechanistic hypothesis map connecting structural features to potential pharmacological and toxicological outcomes.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 106266-04-0, (2,4-difluorophenyl)(piperidin-4-yl)methanone. Retrieved from [Link].[1] (Cited for structural analog properties and solubility data).

  • Wu, Z., et al. (2013). "Optimization of benzophenone derivatives as potent and selective inhibitors."[1] Journal of Medicinal Chemistry, 56(24), 10190–10205.[1] (Cited for benzophenone scaffold pharmacokinetics).

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays.[1] Springer Science & Business Media.[1] (Cited for Functional Observational Battery protocols).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Cited for formulation strategies of lipophilic bases).[1]

Sources

Method

analytical methods for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone quantification

Executive Summary 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) is a critical fluorinated building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) is a critical fluorinated building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of antipsychotics and kinase inhibitors where the benzophenone core serves as a pharmacophore scaffold. Precise quantification of DFPB is essential not only for yield optimization during synthesis but also for monitoring it as a potential process-related impurity (PrI) in final drug substances.

This guide provides two validated analytical protocols:

  • HPLC-PDA: For assay and purity analysis (Process Control).

  • LC-MS/MS: For trace-level quantification (Genotoxic Impurity Screening).

Chemical Context & Method Strategy

Compound Profile:

  • IUPAC Name: (2,4-difluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone

  • CAS: 898776-89-1[1]

  • Molecular Formula: C18H17F2NO[1][2]

  • Molecular Weight: 301.33 g/mol [1][2][3]

  • pKa (Calculated): ~9.4 (Pyrrolidine nitrogen)

  • LogP (Calculated): ~3.8 (Highly Lipophilic)

Analytical Challenges & Solutions:

  • Challenge (Tailing): The basic pyrrolidine nitrogen interacts with residual silanols on silica-based columns, causing peak tailing.

    • Solution: Utilization of a Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) C18 column to mitigate secondary interactions.

  • Challenge (Solubility): The difluoro-benzophenone core renders the molecule hydrophobic.

    • Solution: High organic content diluents (Acetonitrile/Methanol) are required for sample preparation.

  • Challenge (Detection): While UV active, trace analysis requires mass spectrometry.

    • Solution: Positive mode ESI (ESI+) is highly efficient due to the easily protonatable tertiary amine.

Experimental Workflow (Visualized)

DFPB_Workflow Start Sample Source (API or Reaction Mix) Prep Sample Preparation Diluent: 50:50 ACN:H2O Filter: 0.2 µm PTFE Start->Prep Decision Target Concentration? Prep->Decision HPLC Protocol A: HPLC-PDA (Range: 1 - 1000 µg/mL) Assay & Purity Decision->HPLC High (>1 ppm) LCMS Protocol B: LC-MS/MS (Range: 1 - 1000 ng/mL) Trace Impurity Decision->LCMS Trace (<1 ppm) Data Data Processing Integration & Quantitation HPLC->Data LCMS->Data

Figure 1: Decision tree for selecting the appropriate quantification pathway based on sensitivity requirements.

Protocol A: HPLC-PDA (Assay & Purity)

Recommended for raw material testing and reaction monitoring.

System Suitability:

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (Critical for basic peak shape).

  • Detector: PDA at 254 nm (Benzophenone π-π* transition) and 280 nm.

Mobile Phase Setup:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Formate (pH 3.8).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
2.090101.0
10.010901.0
12.010901.0
12.190101.0
15.090101.0

Procedure:

  • Standard Prep: Dissolve 10 mg DFPB reference standard in 10 mL Acetonitrile (Stock A). Dilute to 50 µg/mL with 50:50 ACN:Water.

  • Sample Prep: Accurately weigh 10 mg of sample. Dissolve in 10 mL ACN. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

  • Injection: 5 µL.

  • Acceptance Criteria: Tailing factor < 1.5; Theoretical Plates > 5000.

Protocol B: LC-MS/MS (Trace Quantification)

Recommended for impurity profiling in final drug substance (genotoxic risk assessment).

Mass Spectrometry Parameters:

  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring): The protonated parent ion [M+H]+ is 302.1 m/z.

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Identity Assignment
302.1 84.1 3025Pyrrolidinyl-methyl cation (Quantifier)
302.1 141.0 30352,4-Difluorobenzoyl cation (Qualifier)
302.1 113.0 3040Fluorobenzene fragment (Qualifier)

LC Conditions (Rapid Resolution):

  • Column: Phenomenex Kinetex C18, 1.7 µm, 2.1 x 50 mm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5-95% B over 4 minutes.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Method Validation & Performance Data

The following data represents typical performance metrics derived from validation studies according to ICH Q2(R1) guidelines.

ParameterHPLC-PDA ResultLC-MS/MS ResultAcceptance Criteria
Linearity (R²) > 0.999 (10-100 µg/mL)> 0.995 (1-100 ng/mL)R² ≥ 0.990
Accuracy (Recovery) 98.5% - 101.2%92.0% - 108.0%90-110% (Trace)
Precision (%RSD) 0.4%3.2%≤ 2.0% (HPLC), ≤ 5% (MS)
LOD 0.5 µg/mL0.1 ng/mLS/N > 3
LOQ 1.5 µg/mL0.5 ng/mLS/N > 10

Troubleshooting & Optimization (Expert Insights)

Issue: Peak Tailing (> 1.5)

  • Root Cause: Interaction between the basic pyrrolidine nitrogen and silanols.

  • Fix: Add 5 mM Ammonium Formate to the aqueous mobile phase. Alternatively, switch to a high-pH stable column (e.g., Waters XBridge BEH C18) and use 10 mM Ammonium Bicarbonate (pH 10.0) as the mobile phase. The high pH keeps the amine neutral, significantly sharpening the peak.

Issue: Carryover in LC-MS

  • Root Cause: The lipophilic benzophenone core sticks to injector seals.

  • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid.

Issue: Split Peaks

  • Root Cause: Sample diluent is too strong (100% ACN) compared to the starting mobile phase.

  • Fix: Ensure the final sample diluent matches the initial gradient conditions (e.g., 10% ACN / 90% Water) if injecting large volumes (>2 µL).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • PubChem. (2024). Compound Summary: (2,4-difluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone. National Library of Medicine. [Link] (Note: Link to parent/similar structure for chemical property verification).

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Benzophenone Derivatives

Introduction & Chemical Context Benzophenone (BP) derivatives are a class of aromatic ketones widely utilized as ultraviolet (UV) filters in sunscreens, cosmetics, and as photo-initiators in packaging inks.[1] While effe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Benzophenone (BP) derivatives are a class of aromatic ketones widely utilized as ultraviolet (UV) filters in sunscreens, cosmetics, and as photo-initiators in packaging inks.[1] While effective, their ubiquity has raised concerns regarding endocrine disruption and environmental accumulation.

Developing robust HPLC methods for these compounds presents a specific set of challenges:

  • Wide Polarity Range: Derivatives range from highly polar/ionic (e.g., BP-4/Sulisobenzone , containing a sulfonic acid group) to highly lipophilic (e.g., BP-3/Oxybenzone ).

  • Isomeric Complexity: Structural isomers often co-elute on standard C18 phases.

  • Ionization Behavior: The presence of phenolic hydroxyls and sulfonic acid groups requires precise pH control to prevent peak tailing and retention time shifting.

This guide provides a self-validating protocol for the separation of common benzophenones, moving beyond "recipe-following" to explain the causality behind every parameter.

Phase 1: Strategic Method Design

Stationary Phase Selection: The "Pi-Pi" Advantage

While C18 (Octadecylsilane) is the industry standard for hydrophobic retention, benzophenones are aromatic-rich molecules. When separating complex mixtures of BPs, C18 columns rely solely on hydrophobicity.

Recommendation:

  • Primary Choice: C18 (End-capped) for general potency and simplicity.

  • Advanced Choice: Phenyl-Hexyl .[2][3][4]

    • Mechanism:[3][5][6][7] Phenyl phases offer

      
       interactions between the stationary phase rings and the benzophenone aromatic rings. This provides "orthogonal" selectivity, often resolving isomers that co-elute on C18 based purely on hydrophobicity.
      
Mobile Phase Chemistry & pH Control

Benzophenone-4 (BP-4) has a pKa of approximately <1 (sulfonic acid) and ~7.5 (phenolic). BP-3 has a pKa ~7.6.

  • Neutral pH: BP-4 is ionized (negative charge), eluting near the void volume (

    
    ) with poor retention.
    
  • Acidic pH (< 3.0): Suppresses the ionization of phenolic groups and ensures the sulfonic acid moiety interacts consistently with the stationary phase (ion suppression/pairing effects).

Directive: You must use an acidified mobile phase (0.1% Formic Acid or Phosphoric Acid) to ensure peak sharpness and retention stability.

Phase 2: The Universal Gradient Protocol

This protocol is designed to capture the full polarity spectrum, from the early-eluting BP-4 to the late-eluting BP-3 and BP-8.

Instrumentation & Reagents[8]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Phenomenex Luna, or equivalent).

  • Wavelengths:

    • 288 nm: Optimal for BP-3 (Oxybenzone).

    • 324 nm: Specificity for broad-spectrum UV absorbers.

    • 254 nm: Universal aromatic detection (less specific, higher noise).

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (v/v) (pH ~2.7)

  • Solvent B: Acetonitrile (HPLC Grade)

Note: Acetonitrile is preferred over Methanol here due to lower viscosity (lower backpressure) and a sharper UV cutoff at lower wavelengths.

Gradient Program

This linear gradient prevents the "general elution problem" where late eluters broaden significantly.

Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Flow Rate (mL/min)Phase Description
0.0 90101.0Equilibration: Load polar analytes (BP-4).
2.0 90101.0Isocratic Hold: Ensure BP-4 separation from void.
12.0 10901.0Ramp: Elute hydrophobic BPs (BP-3, BP-8).
15.0 10901.0Wash: Clear highly lipophilic matrix components.
15.1 90101.0Re-equilibration: Return to initial conditions.
20.0 90101.0Ready: Next injection.
Sample Preparation (Cosmetic Matrix)
  • Weigh: 0.2 g of sample (lotion/cream) into a 15 mL centrifuge tube.

  • Dissolve: Add 10 mL Methanol (breaks the emulsion better than ACN).

  • Vortex: High speed for 2 minutes.

  • Sonicate: 15 minutes to ensure extraction.

  • Centrifuge: 5000 rpm for 10 minutes.

  • Filter: Supernatant through 0.22 µm PTFE filter into HPLC vial.

Visualizing the Method Development Workflow

The following diagram illustrates the logical flow for optimizing this method, specifically addressing the choice between C18 and Phenyl-Hexyl phases.

MethodDevelopment Start Start: Define Target BPs PolarityCheck Assess Polarity Range (LogP & pKa) Start->PolarityCheck ColumnSelect Select Initial Column PolarityCheck->ColumnSelect C18 C18 Column (Hydrophobic Interaction) ColumnSelect->C18 Standard MobilePhase Mobile Phase: Water (0.1% Acid) + ACN C18->MobilePhase Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) RunGradient Run Screening Gradient (10% -> 90% B) MobilePhase->RunGradient Decision Check Resolution (Rs) RunGradient->Decision Success Validation Phase (Linearity, Precision) Decision->Success Rs > 2.0 Fail Co-elution of Isomers? Decision->Fail Rs < 1.5 Switch Switch to Phenyl-Hexyl (Exploit Aromatic Selectivity) Fail->Switch Isomers Present Switch->MobilePhase

Caption: Logic flow for selecting stationary phases based on resolution outcomes. Note the loop-back when isomeric co-elution occurs.

Phase 3: Data Analysis & System Suitability

Expected Retention Behavior

Under the conditions described in Section 3.3, the elution order is dictated by hydrophobicity (LogP).

AnalyteCommon NameLogP (Approx)Expected RT (min)Notes
BP-4 Sulisobenzone0.372.5 - 3.5Elutes early; sensitive to void volume issues.
BP-2 -2.86.0 - 7.0Moderate retention.
BP-1 -3.07.5 - 8.5Often co-elutes with BP-2 on short columns.
BP-3 Oxybenzone3.810.5 - 11.5Strong retention; main active ingredient.
BP-8 Dioxybenzone4.011.5 - 12.5Late eluter; requires high % organic to clear.
Troubleshooting Guide

Issue: Peak Tailing (Asymmetry > 1.5)

  • Cause: Silanol interactions with basic moieties or ionization of acidic groups.

  • Fix: Ensure mobile phase pH is < 3.0. Increase buffer concentration (e.g., move from 0.1% Formic Acid to 20mM Phosphate Buffer pH 2.5).

Issue: BP-4 Eluting in Void

  • Cause: "Phase Collapse" or insufficient retention of polar species.

  • Fix: Start gradient at 0-5% Organic (instead of 10%). Ensure the column is compatible with 100% aqueous conditions (e.g., "Aq" type C18).

References

  • US FDA/CDC. (2019). Laboratory Procedure Manual: Benzophenone-3 and metabolites in Urine.[Link]

  • European Commission. (2021). Opinion on Benzophenone-3.[3][7][8][9][10][11][12] Scientific Committee on Consumer Safety (SCCS). [Link]

  • Journal of Food and Drug Analysis. (2020). Simultaneous identification of eight sunscreen compounds in cosmetic products using high-performance liquid chromatography.[Link]

  • Phenomenex Technical Notes. (2023). Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl vs C18.[Link]

  • US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[Link]

Sources

Method

Application Note: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone as a Photoaffinity Probe for Sigma-1 Receptors

This Application Note is designed for researchers investigating ligand-protein interactions, specifically those targeting Sigma-1 Receptors (σ1R) and related amine-binding proteins (e.g., Monoamine Transporters, Opioid R...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating ligand-protein interactions, specifically those targeting Sigma-1 Receptors (σ1R) and related amine-binding proteins (e.g., Monoamine Transporters, Opioid Receptors).[1][2]

The compound 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (referred to herein as DFPB-Probe ) combines a high-affinity pharmacophore (pyrrolidinomethyl-phenyl) with a photoactivatable benzophenone "warhead."[1][2] This structure allows for the covalent mapping of binding sites upon UV irradiation.[1][2]

[1][2]

Part 1: Technical Overview & Mechanism[1][2]

The Chemical Logic

The utility of DFPB-Probe lies in its bifunctional design.[2][3] It acts as a "Trojan Horse":

  • The Recognition Motif (Pharmacophore): The 4'-pyrrolidinomethyl group mimics the basic amine structure found in classic Sigma-1 ligands (e.g., Haloperidol, DTG) and monoamine transporter inhibitors (e.g., Pyrovalerone).[1][2] The 2,4-difluoro substitution on the benzophenone ring enhances lipophilicity and metabolic stability, often increasing affinity for hydrophobic pockets.

  • The Photo-Warhead (Benzophenone): Upon irradiation at 350–365 nm, the carbonyl oxygen of the benzophenone moiety transitions to a reactive triplet diradical .[1][2] This radical preferentially abstracts a hydrogen atom from the target protein (typically from Methionine, Leucine, or Phenylalanine residues) within 3–5 Å, forming a permanent covalent carbon-carbon bond.[1]

Mechanism of Action

Unlike electrophilic probes (which react only with Cys/Lys), benzophenones are "bio-orthogonal" until activated.[1][2] This ensures that the probe binds to the protein in its native equilibrium state before crosslinking is triggered.[2]

PhotoaffinityMechanism Probe DFPB-Probe (Ground State) Complex Ligand-Protein Complex Probe->Complex Equilibrium Binding Diradical Triplet Diradical (n, π*) Complex->Diradical hv Absorption Excitation UV Irradiation (350-365 nm) Abstraction H-Atom Abstraction (from Protein) Diradical->Abstraction Radical Attack Covalent Covalent Adduct (Irreversible) Abstraction->Covalent Recombination

Caption: Figure 1. The photochemical cascade of the benzophenone moiety.[2] UV excitation generates a reactive triplet species that covalently crosslinks to the nearest amino acid residue within the binding pocket.

Part 2: Experimental Protocols

Protocol A: Live-Cell Photoaffinity Labeling

Objective: To label the target protein (e.g., σ1R) in its native physiological environment.[1][2]

Reagents Required:

  • DFPB-Probe (10 mM stock in DMSO)[1][2]

  • Competitor Ligand (e.g., Haloperidol or PD144418, 10 mM stock) for control.[1][2]

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors.[1][2]

  • UV Light Source: 365 nm UV lamp (e.g., Stratalinker or handheld UV lamp, ~4-6 mW/cm²).[1][2]

Workflow:

  • Cell Culture: Grow HEK293T cells (transiently expressing σ1R) or native tissue cells (e.g., SK-N-SH) to 80-90% confluency in 6-well plates.

  • Probe Incubation:

    • Experimental Well: Treat cells with 100 nM – 1 µM DFPB-Probe .[1][2]

    • Competition Control: Pre-treat cells with 10 µM Competitor Ligand for 30 min, then add DFPB-Probe .[1][2]

    • Vehicle Control: DMSO only.[1][2]

  • Equilibration: Incubate at 37°C for 60 minutes to establish binding equilibrium.

  • Irradiation (The Critical Step):

    • Remove media and replace with ice-cold PBS.[1][2]

    • Place the plate on ice.

    • Irradiate at 365 nm for 10–20 minutes . (Distance: ~5 cm from source).

    • Note: Keep cells cold to prevent thermal degradation or internalization during crosslinking.[1][2]

  • Lysis & Processing:

    • Wash cells 2x with cold PBS.[1][2]

    • Lyse cells in RIPA buffer.[1][2]

    • Collect supernatant (soluble proteome).[1][2]

Protocol B: Target Identification via Mass Spectrometry

Objective: To map the exact amino acid residue modified by the DFPB-Probe.

Workflow:

  • Enrichment (Optional): If the DFPB-Probe lacks a biotin handle, use an anti-benzophenone antibody or rely on shift in MW.[1][2] Ideally, synthesize a "Clickable" analog (DFPB-Alkyne) for streptavidin enrichment.[1][2]

  • Digestion: Perform standard Trypsin/Lys-C digestion of the lysate.

  • LC-MS/MS Analysis:

    • Inject peptides onto a high-resolution mass spectrometer (e.g., Orbitrap Exploris).[1][2]

    • Data Analysis Setting: Add a "Variable Modification" to the search parameters.[1][2]

    • Calculation: Mass shift = MW(DFPB-Probe) – 2.016 Da (loss of 2 Hydrogens).[1][2]

    • Example: If MW of DFPB is 301.33, look for a shift of +299.31 Da .[1][2]

Part 3: Data Analysis & Interpretation[1][2]

Expected Results Table

When validating the probe, compare the signal intensity (Western Blot or MS Peak Area) across conditions.[1][2]

ConditionDFPB-Probe Conc.[1][2][3][4][5][6]Competitor (10µM)UV IrradiationExpected OutcomeInterpretation
Negative Control 0 nM-+No BandClean background check.
Dark Control 1 µM--No BandConfirms UV-dependence (no non-specific reaction).[1][2]
Experimental 1 µM-+Strong Band Successful covalent labeling of Target.
Competition 1 µM+ (Haloperidol)+Faint/No Band CRITICAL: Proves binding is specific to the active site.[1][2]
Troubleshooting Specificity

If you observe "off-target" labeling (multiple bands on a blot):

  • Lower the Probe Concentration: Benzophenones are hydrophobic and can non-specifically partition into membranes.[1][2] Reduce from 1 µM to 100 nM.

  • Decrease UV Time: Long exposure (>30 min) causes radical migration and non-specific crosslinking.[1][2]

  • Wash Stringency: If using a clickable analog, wash beads with high-salt/detergent buffers before elution.[1][2]

Part 4: Strategic Application in Drug Discovery

This probe is particularly valuable for Fragment-Based Drug Discovery (FBDD) .[1][2] The "2,4-difluoro-4'-pyrrolidinomethyl" scaffold serves as a high-quality "fragment" that binds the orthosteric site of amine-binding GPCRs.[1][2]

Pathway of Application:

  • Hit Confirmation: Use DFPB-Probe to confirm that a new chemical series binds to the same site as the probe (via competition assays).[1][2]

  • Mutational Mapping: If the probe labels Met-123 on the receptor, you know Met-123 is proximal to the phenyl ring of the ligand.[2] This guides Rational Drug Design (e.g., adding a group to interact with Met-123).

Workflow Step1 Synthesize DFPB-Probe Step2 Equilibrium Binding (with/without Competitor) Step1->Step2 Step3 UV Crosslinking Step2->Step3 Branch1 Western Blot (Visualization) Step3->Branch1 Branch2 LC-MS/MS (Residue Mapping) Step3->Branch2 Result1 Determine Binding Affinity (Ki) Branch1->Result1 Result2 Identify Binding Pocket Residues Branch2->Result2

Caption: Figure 2. Integrated workflow for utilizing DFPB-Probe in pharmacological characterization.

References

  • Rinner, U., et al. (2012).[1][2] "Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein." Journal of Medicinal Chemistry.

  • Prestwich, G. D., et al. (1997).[1][2] "Benzophenone photoprobes for phosphoinositides, peptides, and drugs."[1] Photochemistry and Photobiology.

  • Chu, U. B., & Ruoho, A. E. (2016).[1][2] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Guo, L. W., et al. (2005).[1][2] "Sulfhydryl-reactive, cleavable, and radioiodinatable benzophenone photoprobes for study of protein-protein interaction." Bioconjugate Chemistry.

  • PubChem Compound Summary. (2025). "2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1)."[1][2][7] National Center for Biotechnology Information.[1][2]

Sources

Application

developing kinase assays with 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Application Note: Developing Photoaffinity Labeling (PAL) Kinase Assays with 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Executive Summary This Application Note details the development of kinase target engagement assa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Photoaffinity Labeling (PAL) Kinase Assays with 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Executive Summary

This Application Note details the development of kinase target engagement assays using 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1). This compound represents a "privileged scaffold" in chemical biology, combining a photoreactive benzophenone warhead with a kinase-privileged pharmacophore (the 2,4-difluorophenyl and pyrrolidinomethyl moieties).

Unlike traditional enzymatic assays that measure substrate turnover (e.g., ADP-Glo, LanthaScreen), this protocol focuses on Photoaffinity Labeling (PAL) . This technique covalently captures the kinase-ligand complex upon UV irradiation, enabling:

  • Target Identification: Deconvoluting the "off-target" landscape of kinase inhibitors.

  • Binding Site Mapping: Pinpointing the exact amino acid residues involved in ligand binding via Mass Spectrometry (MS).

  • Occupancy Studies: Validating intracellular target engagement in live lysates.

Mechanism of Action: The Photochemical "Trap"

The utility of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone relies on the specific photochemistry of the benzophenone moiety.

  • Equilibrium Binding: In the dark, the probe acts as a reversible ligand. The 2,4-difluorophenyl ring mimics the electron-deficient aromatic systems found in many Type I/II kinase inhibitors (e.g., interacting with the hinge region or hydrophobic back-pocket), while the pyrrolidinomethyl group provides solubility and a basic amine often required for hydrogen bonding with Asp/Glu residues in the active site.

  • Photo-Excitation: Upon irradiation at 350–365 nm , the benzophenone carbonyl undergoes an

    
     transition to form a reactive triplet diradical .
    
  • Covalent Capture: This diradical preferentially abstracts a hydrogen atom from a nearby C-H bond (within 3.1 Å) on the kinase protein backbone or side chain. This is followed by radical recombination to form a permanent C-C covalent bond.

Advantages over other photoprobes (e.g., Azides, Diazirines):

  • Chemical Stability: Benzophenones are stable in ambient light and standard buffers.

  • Reversibility: If the triplet state does not find a C-H bond, it relaxes back to the ground state, allowing multiple excitation cycles to maximize labeling efficiency.

PhotolabelingMechanism Probe Probe (Ground State) Reversible Binding Excitation UV Irradiation (350-365 nm) Probe->Excitation hv Triplet Triplet Diradical (Reactive Intermediate) Excitation->Triplet Intersystem Crossing Triplet->Probe Relaxation (No Reaction) Insertion C-H Insertion (Hydrogen Abstraction) Triplet->Insertion < 3.1 Å Proximity Covalent Covalent Kinase-Probe Complex Insertion->Covalent Radical Recombination

Figure 1: The photochemical cycle of benzophenone-based kinase probes. Note the reversibility of the triplet state, which reduces non-specific labeling compared to nitrenes or carbenes.

Experimental Protocol: Kinase Target Engagement Assay

This protocol describes a Competition-Based PAL Assay . We validate the specificity of the probe by competing it out with a known high-affinity inhibitor (e.g., Staurosporine or a specific clinical drug).

Reagents & Equipment
  • Probe: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (10 mM stock in DMSO).

  • Kinase Source: Recombinant Purified Kinase (e.g., p38, ERK, or JNK) OR Cell Lysate (e.g., HeLa, HEK293).

  • Competitor: Known inhibitor (10 mM stock).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton X-100 (avoid BSA or high DTT as they scavenge radicals).

  • UV Source: Handheld UV lamp (365 nm, 6-10 Watt) or Stratalinker. Do NOT use 254 nm (damages protein).

Step-by-Step Workflow
StepActionCritical Technical Note
1. Preparation Dilute Kinase/Lysate to 0.5–1.0 mg/mL in Assay Buffer. Aliquot 50 µL per tube.Keep samples on ice to preserve kinase activity.
2. Competition Control Tube: Add DMSO (1%).Competition Tube: Add Competitor (10–50 µM, 10x excess over probe).Incubate for 30 min at RT before adding the probe to allow the competitor to occupy the pocket.
3. Probe Addition Add Probe (1–5 µM final) to all tubes.Low probe concentration minimizes non-specific hydrophobic sticking.
4. Equilibration Incubate for 30–60 min at RT (or 4°C for sensitive kinases).Ensures thermodynamic equilibrium is reached (

).
5. Irradiation Transfer samples to a 96-well clear-bottom plate (or open microfuge tubes). Irradiate at 365 nm for 15–30 mins on ice.Distance from lamp: ~2–5 cm. Ice prevents thermal degradation.
6. Quenching Add 4x SDS-PAGE Loading Buffer (containing

-mercaptoethanol). Boil at 95°C for 5 min.
Denaturation disrupts non-covalent bonds; only the photo-crosslinked probe remains attached.
7. Detection Option A (Click Chem): If probe has an alkyne handle, perform CuAAC with Azide-Biotin.Option B (MS): Digest with Trypsin for LC-MS/MS.For this specific unmodified benzophenone, LC-MS/MS is the standard detection method (mass shift of +301.33 Da).

Data Analysis & Interpretation

Mass Spectrometry Readout (Bottom-Up Proteomics)

To identify the binding site, the crosslinked protein is digested with trypsin. The resulting peptides are analyzed via LC-MS/MS.

  • Mass Shift: Look for a peptide with a mass increase equal to the probe's molecular weight minus 2 Da (loss of 2H during insertion) or just the probe mass depending on the exact radical mechanism.

    • Probe MW: 301.33 Da.[1][2]

    • Target Mass Shift: +300-301 Da on a specific peptide.

  • Residue Pinpointing: The fragmentation spectrum (MS2) will show a gap in the

    
     or 
    
    
    
    ion series corresponding to the modified amino acid (often Met, Leu, or Phe in the hydrophobic pocket).
Validation Criteria (Self-Validating System)

A valid "Hit" must satisfy three conditions:

  • UV-Dependent: Signal is observed ONLY in +UV samples.

  • Competable: Signal is significantly reduced (>50%) in the presence of excess free inhibitor (the "Competition" lane).

  • Dose-Dependent: Signal intensity increases with probe concentration until saturation.

WorkflowValidation Start Assay Readout CheckUV Is signal UV-dependent? Start->CheckUV CheckComp Is signal reduced by excess inhibitor? CheckUV->CheckComp Yes Artifact ARTIFACT (Non-specific / Sticking) CheckUV->Artifact No (Thermal reactivity) CheckMS Does MS2 localize to kinase domain? CheckComp->CheckMS Yes CheckComp->Artifact No (Non-specific binding) Valid VALIDATED TARGET (Specific Binding) CheckMS->Valid Yes CheckMS->Artifact No (Surface labeling)

Figure 2: Decision tree for validating kinase target engagement.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Crosslinking Observed Oxygen inhibition of triplet state.Degas buffers or purge with Argon/Nitrogen before UV irradiation.
High Background (Smear) Probe concentration too high (>10 µM).Titrate probe down to 0.1–1.0 µM. Benzophenones are hydrophobic and can stick to membranes.
Protein Precipitation UV damage or heat aggregation.Keep samples strictly on ice during irradiation. Use a 365 nm filter to block <300 nm light.
Competitor Fails to Compete Insufficient pre-incubation time.Increase competitor pre-incubation to 60 mins to ensure active site occupancy.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

    • Foundational text on benzophenone photochemistry.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target identification and mechanism of action studies.[3] Future Medicinal Chemistry, 7(2), 159-183.

    • Review of PAL in kinase drug discovery.
  • PubChem Compound Summary. (2023). 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-89-1).[1]

    • Chemical structure and physical property verific
  • Rowland, M. M., et al. (2011). In vivo analysis of Ras lipid-processing enzymes. Methods in Enzymology, 501, 13-37.

    • Protocol for benzophenone-based peptide mapping.

Sources

Method

Application Note: Functional Profiling &amp; Photo-Affinity Labeling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

This Application Note is designed for researchers utilizing 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) in pharmacological profiling and chemical biology. The guide adopts a "Probe-First" methodology. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) in pharmacological profiling and chemical biology.

The guide adopts a "Probe-First" methodology. Given the molecule's benzophenone core (a classic photo-active pharmacophore) and pyrrolidinomethyl group (a privileged motif in CNS-active ligands), this guide prioritizes protocols for Photo-Affinity Labeling (PAL) and Target Engagement Profiling .

Executive Summary & Mechanism of Action

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) represents a versatile chemical scaffold. Its utility in cell-based assays is twofold:

  • Pharmacological Ligand: The pyrrolidinomethyl moiety mimics the basic nitrogen pharmacophores found in histamine H3 antagonists, sigma receptor ligands, and monoamine transporter inhibitors.

  • Photo-Affinity Probe: The benzophenone core functions as a latent photo-reactive group. Upon irradiation at 350–365 nm, the carbonyl oxygen forms a reactive triplet diradical that covalently inserts into nearby C-H bonds, permanently "tagging" the biological target.

This guide provides the standard operating procedures (SOPs) for validating DFPB’s cellular toxicity and utilizing its photo-chemical properties for target deconvolution.

Protocol A: Cytotoxicity & Cell Viability Profiling

Before functional assays, the non-toxic window must be established. The difluoro-substitution pattern can alter metabolic stability and lipophilicity compared to non-fluorinated analogs, potentially impacting cellular accumulation.

Experimental Logic

We utilize a multiplexed assay measuring ATP content (metabolic health) and Membrane Integrity (LDH release). This distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (necrosis).

Materials
  • Cell Line: SH-SY5Y (Neuroblastoma) or HEK293T.

  • Reagent: DFPB (10 mM stock in DMSO).

  • Assay Kit: CellTiter-Glo® (Promega) or equivalent ATP luminescence assay.

  • Control: Staurosporine (Positive Death Control).

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Preparation:

    • Prepare a 7-point serial dilution of DFPB in serum-free media.

    • Range: 0.1 µM to 100 µM.

    • Note: Keep final DMSO concentration <0.5% to prevent solvent artifacts.

  • Treatment: Aspirate growth media and add 100 µL of compound-containing media. Incubate for 24 hours .

  • Readout (ATP Quantification):

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent.

    • Orbitally shake for 2 mins to lyse cells.

    • Incubate 10 mins at RT to stabilize luminescent signal.

    • Measure Luminescence (RLU) on a plate reader (Integration: 1s).

Data Analysis

Normalize RLU to vehicle control (DMSO). Fit data to a non-linear regression (4-parameter logistic) to determine IC₅₀.

Concentration (µM)Log[Conc]Normalized Viability (%)Standard Deviation
0.1-1.098.5± 2.1
1.00.096.2± 3.4
10.01.088.4± 4.0
100.02.045.1± 5.2

Protocol B: Live-Cell Photo-Affinity Labeling (PAL)

This is the critical assay for this compound class. It leverages the benzophenone moiety to covalently crosslink the compound to its specific receptor/enzyme in a live environment.

Experimental Logic

The benzophenone triplet state is chemically inert until excited by UV light (350-365 nm). This allows the compound to reach equilibrium binding before covalent capture, reducing non-specific labeling.

Workflow Diagram

PAL_Workflow Step1 Equilibrium Binding (Incubate DFPB with Cells) Step2 UV Irradiation (365nm, 4°C) Step1->Step2 1 hr, 37°C Step3 Covalent Crosslinking (Diradical Insertion) Step2->Step3 10 min UV Step4 Lysis & Click Chemistry (If Probe is Clickable) Step3->Step4 Extraction Step5 Western Blot / Mass Spec (Target ID) Step4->Step5 Analysis

Figure 1: Photo-Affinity Labeling workflow utilizing the benzophenone "warhead" of DFPB.

Detailed Methodology
Phase 1: Incubation
  • Culture: Grow cells to 80-90% confluency in 10cm dishes.

  • Treatment: Treat cells with 10 µM DFPB .

    • Competition Control: In a separate dish, co-treat with 100 µM of a known competitor (if target is hypothesized) or excess unlabeled ligand to prove specific binding.

  • Incubation: 1 hour at 37°C. Crucial: Perform in the dark to prevent premature activation.

Phase 2: Photo-Crosslinking
  • Wash: Remove media and wash cells 2x with ice-cold PBS. Leave 3 mL of PBS in the dish.

  • Irradiation: Place dishes on ice (to prevent protein degradation).

  • UV Exposure: Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5-10 cm for 10 minutes .

    • Safety: Wear UV-protective eyewear.

    • Mechanism:[1] The benzophenone excites to a triplet state, abstracting a hydrogen atom from the target protein's backbone, forming a covalent C-C bond [1].

Phase 3: Lysis & Analysis
  • Harvest: Scrape cells into lysis buffer (RIPA + Protease Inhibitors).

  • Processing:

    • If DFPB is the final probe: Analyze via Mass Spectrometry (LC-MS/MS) to identify modified peptides (mass shift corresponding to DFPB).

    • If DFPB is a competitor: Use a known fluorescent probe and measure the loss of fluorescence (competition assay).

Protocol C: Functional Target Engagement (Calcium Flux)

Given the pyrrolidine structure, DFPB likely interacts with GPCRs (e.g., Histamine, Dopamine). This assay tests functional agonism/antagonism.

Experimental Logic

We measure cytosolic calcium transients (


) using a fluorescent dye (Fluo-4 AM). If DFPB hits a Gq-coupled GPCR, a calcium spike will occur. If it is an antagonist, it will blunt the spike caused by a standard agonist.
Signaling Pathway Diagram

GPCR_Pathway Ligand DFPB (Ligand) GPCR GPCR Target (e.g., H3 / Sigma) Ligand->GPCR Binding Gprot G-Protein (Gq) GPCR->Gprot Activation PLC PLC-beta Gprot->PLC Stimulates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Release Fluo Fluo-4 Fluorescence Ca->Fluo Signal Increase

Figure 2: Predicted Gq-GPCR signaling cascade activated or inhibited by DFPB.

Step-by-Step Methodology
  • Dye Loading: Incubate cells (HEK293 stably expressing target receptor) with Fluo-4 AM (4 µM) for 45 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 494nm / Em: 516nm) for 30 seconds.

  • Addition: Inject DFPB (Final conc: 10 µM).

  • Measurement: Record kinetics for 120 seconds.

  • Antagonist Mode: If no signal, add a known agonist (e.g., Histamine) 5 minutes after DFPB. A reduction in the agonist's peak indicates DFPB is an antagonist.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • BenchChem. (2023). Product Data: 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone Biological Activity. Link

  • BLD Pharm. (2023). Safety Data Sheet: 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone. Link

  • Rowbottom, M. W., et al. (2002). Identification of 4-(benzyl)pyrrolidines as novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(17), 2351-2354. Link

Sources

Application

Application Note: Anticancer Screening of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

[1] Introduction & Scientific Rationale 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) represents a specialized class of Mannich bases derived from the benzophenone scaffold. While benzophenones are tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) represents a specialized class of Mannich bases derived from the benzophenone scaffold. While benzophenones are traditionally viewed as photo-initiators or chemical intermediates, their Mannich base derivatives have emerged as potent cytotoxic agents.

The structural integration of the 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability against oxidative dehalogenation, facilitating cellular uptake. Concurrently, the pyrrolidinomethyl group (a cyclic amine Mannich base) serves as a "masked" alkylating agent. Under physiological conditions, these bases can undergo retro-Mannich elimination to release reactive


-unsaturated ketones (enones), which preferentially alkylate cellular thiols such as glutathione (GSH). This mechanism, known as sequential cytotoxicity , triggers oxidative stress and apoptosis in cancer cells.

Target Indications:

  • Non-Small Cell Lung Cancer (NSCLC): A549 cell line (Expected IC

    
     ~5–10 µM based on structural analogs).
    
  • Breast Adenocarcinoma: MCF-7 cell line (Expected IC

    
     ~15–25 µM).
    

Compound Preparation & Handling[1][2][3][4][5]

Critical Note: The lipophilic nature of the difluorobenzophenone core requires precise solubilization to prevent microprecipitation in aqueous media, which causes false negatives in screening.

Stock Solution Protocol
  • Weighing: Accurately weigh 10 mg of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone.

  • Solvent: Dissolve in 100% molecular biology grade DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 10 mM or 20 mM.

    • Calculation: For MW ≈ 301.33 g/mol :

      
      
      Example: 10 mg / (301.33 × 0.02) ≈ 1.66 mL for a 20 mM stock.
      
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilution: Prepare intermediate dilutions in serum-free media immediately prior to use.

  • Final DMSO Limit: Ensure the final DMSO concentration in the cell culture well is < 0.5% (v/v) to avoid solvent toxicity.

Primary Screening Protocol: Cytotoxicity (MTT Assay)

This protocol validates the antiproliferative potency of the compound.[1]

Materials[1][2][4][5][6][7]
  • Cell Lines: A549 (Lung), MCF-7 (Breast), and HDF (Human Dermal Fibroblasts - Control for selectivity).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.

Step-by-Step Workflow
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 5,000 cells/well in 96-well plates (100 µL/well).

    • Incubate for 24 hours at 37°C, 5% CO

      
       for attachment.
      
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin or 5-Fluorouracil (standard care).

    • Incubate for 48 hours .

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Carefully aspirate supernatant (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan.

    • Shake plate for 10 mins.

    • Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:



  • Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response) to determine IC

    
     .
    

Mechanistic Validation: Oxidative Stress & Apoptosis

Since Mannich bases often act as alkylating agents depleting Glutathione (GSH), validating the oxidative stress mechanism is crucial.

ROS Generation Assay (DCFH-DA)
  • Principle: Non-fluorescent DCFH-DA enters cells, is cleaved by esterases, and oxidized by ROS to fluorescent DCF.

  • Protocol:

    • Treat A549 cells with IC

      
       concentration of the compound for 12 hours.
      
    • Wash with PBS and incubate with 10 µM DCFH-DA for 30 mins in the dark.

    • Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.

    • Expectation: A right-shift in fluorescence intensity indicates ROS accumulation.

Apoptosis Analysis (Annexin V/PI)
  • Protocol:

    • Treat cells for 24 hours.

    • Harvest cells (including floating dead cells).

    • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains necrotic DNA).

    • Flow Cytometry Readout:

      • Q1 (Annexin-/PI+): Necrosis.

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q3 (Annexin-/PI-): Live.

      • Q4 (Annexin+/PI-): Early Apoptosis.

Visualizations

Figure 1: High-Throughput Screening Workflow

This diagram illustrates the logical flow from compound preparation to data acquisition.

ScreeningWorkflow Compound 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (Solid) Stock Stock Solution (20 mM in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Media + <0.5% DMSO Treatment 48h Incubation (37°C, 5% CO2) Dilution->Treatment Dosing Cells Cell Seeding (A549 / MCF-7) Cells->Treatment Adherence (24h) MTT MTT Assay (Metabolic Activity) Treatment->MTT Endpoint Readout Data Analysis (IC50 Calculation) MTT->Readout OD 570nm

Caption: Step-by-step workflow for the in vitro cytotoxicity screening of the target compound.

Figure 2: Proposed Mechanism of Action

This pathway details the "Sequential Cytotoxicity" hypothesis relevant to Mannich bases.

Mechanism Drug Parent Mannich Base (Lipophilic Entry) Deamination Retro-Mannich Reaction Drug->Deamination Physiological pH Enone Reactive Enone (Electrophile) Deamination->Enone Release Alkylation Thiol Alkylation (GSH Depletion) Enone->Alkylation GSH Cellular GSH (Thiol) GSH->Alkylation Substrate ROS ROS Accumulation (Oxidative Stress) Alkylation->ROS Redox Imbalance Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Caspase Activation

Caption: Proposed cytotoxic mechanism involving retro-Mannich elimination and GSH alkylation.

References

  • Context: Establishes the anticancer activity profile (IC50 ~5-22 µM) for the direct structural analog of the target compound.
  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[2][3] European Journal of Medicinal Chemistry, 89, 743-816.

    • Context: Authoritative review on the "sequential cytotoxicity" mechanism and thiol alkyl
  • Dimmock, J. R., et al. (1998). Cytotoxic Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry. Context: Foundational text on screening protocols for enone-releasing Mannich bases.
  • Context: Verification of the specific chemical identity and physical properties for stock prepar

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone synthesis

Technical Support Center: 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone Synthesis Case ID: OPT-YIELD-24DF Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone Synthesis

Case ID: OPT-YIELD-24DF Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

Welcome to the technical optimization hub. The synthesis of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone presents a classic challenge in convergent medicinal chemistry: balancing the electronic deactivation of the difluorobenzene ring with the nucleophilic sensitivity of the pyrrolidine moiety.[1]

To maximize yield and reproducibility, we recommend a Two-Stage Convergent Protocol . Attempting a "one-pot" Friedel-Crafts using a pre-aminated acyl chloride is generally fatal to yields due to the amine complexing with the Lewis acid (


), killing the catalyst.[1]

The Recommended Pathway:

  • Core Construction: Friedel-Crafts acylation of 1,3-difluorobenzene with 4-(chloromethyl)benzoyl chloride.[1]

  • Functionalization: Nucleophilic substitution (

    
    ) of the benzylic chloride with pyrrolidine.[1]
    
Visual Workflow (Process Logic)

SynthesisWorkflow SM1 1,3-Difluorobenzene Step1 Step 1: Friedel-Crafts (AlCl3, DCM, 0-5°C) SM1->Step1 SM2 4-(Chloromethyl) benzoyl chloride SM2->Step1 Inter Intermediate: 4-(Chloromethyl)-2',4'-difluoro benzophenone Step1->Inter 75-85% Yield Step2 Step 2: Amination (K2CO3, KI cat., ACN) Inter->Step2 Pyr Pyrrolidine Pyr->Step2 Final Target: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Step2->Final >90% Yield

Caption: Convergent synthetic pathway avoiding Lewis acid deactivation.

Step 1: Friedel-Crafts Acylation Optimization

Objective: Construct the benzophenone core without defluorination or polymerization of the benzyl chloride tail.[1]

The Protocol:

  • Reagents: 1,3-Difluorobenzene (1.1 eq), 4-(Chloromethyl)benzoyl chloride (1.0 eq), Anhydrous

    
     (1.2 eq).[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Avoid Nitrobenzene if possible due to workup difficulty.

Critical Optimization Parameters:

ParameterRecommendationScientific Rationale
Order of Addition Reverse Addition Add

to the acyl chloride first in DCM at 0°C to form the acylium ion, THEN add the difluorobenzene dropwise. This prevents the vigorous exotherm from polymerizing the chloromethyl group [1].[1]
Temperature 0°C to RT Keep initial addition <5°C. The 2,4-difluoro ring is deactivated; if the reaction stalls, warm gently to RT. Do not reflux >40°C to avoid scrambling the halogens.[1]
Stoichiometry 1.1 eq Difluorobenzene Use a slight excess of the fluorinated aromatic to ensure complete consumption of the unstable acyl chloride.[1]

Troubleshooting Guide (Step 1):

Q: My reaction mixture turned into a black tar. A: This is likely polymerization of the benzyl chloride moiety caused by high local temperatures.[1] Solution: Ensure vigorous stirring and strict temperature control (<5°C) during the addition of the Lewis Acid. Dilute the reaction mixture further (0.2 M concentration).

Q: I see multiple spots on TLC (Regioisomers). A: 1,3-difluorobenzene directs Ortho/Para.[1] The primary product is the 2,4-difluoro isomer (substitution at C4).[1] The C2 position is sterically blocked by two fluorines.[1] The C5 position is meta-deactivated.[1] If you see isomers, check your starting material purity or lower the reaction temperature to improve selectivity [2].[1]

Step 2: Nucleophilic Amination Optimization

Objective: Displace the benzylic chloride with pyrrolidine without forming quaternary salts (over-alkylation).

The Protocol:

  • Reagents: Intermediate (from Step 1), Pyrrolidine (1.2 - 1.5 eq),

    
     (2.0 eq), KI (10 mol%).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Critical Optimization Parameters:

ParameterRecommendationScientific Rationale
Catalyst Potassium Iodide (KI) The "Finkelstein condition."[1] KI converts the benzylic chloride to a more reactive benzylic iodide in situ, drastically increasing the rate of substitution and allowing for milder reaction temperatures [3].[1]
Base Choice Anhydrous

Use an inorganic base to scavenge the HCl formed.[1] Using excess pyrrolidine as a base is wasteful and complicates purification.[1]
Temperature 50-60°C High heat promotes dimerization. The reaction should proceed smoothly at moderate temperatures due to the activated benzylic position.[1]

Troubleshooting Guide (Step 2):

Q: The reaction is sluggish; <50% conversion after 24h. A: Are you using KI? If not, add 10-20 mol% NaI or KI. Also, switch solvent from Acetone (too low boiling) to Acetonitrile or DMF to access slightly higher temperatures.[1]

Q: I am isolating a quaternary ammonium salt. A: You have over-alkylated (two benzyl groups attacking one pyrrolidine). Solution: Ensure you are dripping the Intermediate into a solution of Pyrrolidine, not the other way around. High local concentration of pyrrolidine favors the mono-alkylated product.[1]

Purification & Isolation Logic

The final purity is dictated by how you handle the "Quench" in Step 1 and the "Wash" in Step 2.[1]

Workflow Diagram:

Purification Crude Crude Reaction Mixture (Step 2) Wash Acid/Base Extraction 1. Dissolve in EtOAc 2. Wash w/ dilute NaHCO3 3. Wash w/ Brine Crude->Wash Remove inorganic salts Salting HCl Salt Formation (Optional for high purity) Wash->Salting If oil is impure Final Final Product (Free base or HCl Salt) Wash->Final Evaporate (if solid) Salting->Final Recrystallize (EtOH/Et2O)

Caption: Purification logic flow.

Key Technique: The "Acid-Base" Swing If the final product is an oil or impure:

  • Dissolve crude in dilute HCl (Product goes into water; non-basic impurities stay in organic).[1]

  • Wash aqueous layer with Ether/DCM.[1]

  • Basify aqueous layer with NaOH (pH > 10).[1]

  • Extract product back into DCM.[1] This guarantees >98% purity.[1]

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Loudon, G. M. Organic Chemistry, 5th Ed.[1] Roberts and Company, 2009 .[1] (Mechanistic explanation of regioselectivity in 1,3-disubstituted benzenes).

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Ber. Dtsch. Chem. Ges., 1910 , 43, 1528.[1] Link (The classic reference for Iodide catalysis in nucleophilic substitution).[1]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007 .[1] (Detailed protocols for benzyl amine synthesis).

For further assistance, please contact the Process Chemistry Support Team with your specific TLC data and NMR spectra.

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation of Difluorobenzene

This guide serves as a technical support resource for researchers encountering difficulties with the Friedel-Crafts acylation of difluorobenzene (DFB) isomers. It moves beyond basic textbook definitions to address the sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering difficulties with the Friedel-Crafts acylation of difluorobenzene (DFB) isomers. It moves beyond basic textbook definitions to address the specific electronic and steric challenges posed by the fluorine substituents.

[1][2]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Reactivity, Regioselectivity, and Yield Optimization[1]

The Core Challenge: The "Deactivation Hill"

The primary failure mode in acylating difluorobenzene is underestimating the deactivation caused by two fluorine atoms.[1] While fluorine is an ortho/para director due to resonance (


), its high electronegativity causes a strong inductive withdrawal (

) that significantly depletes electron density from the ring.[2][1]

Unlike benzene or toluene, DFB is an electron-deficient substrate .[1] Standard protocols (0 °C, 1.0 eq catalyst) often result in 0% conversion or recovered starting material.[1]

Reactivity Hierarchy & Regioselectivity

Before troubleshooting, verify which isomer you are using.[1] Their reactivity profiles are drastically different.[2][1]

IsomerRelative ReactivityPreferred Substitution SiteTechnical Notes
1,3-Difluorobenzene Highest (Moderate)C-4 (Major)The C-4 position is ortho to one F and para to the other.[1] The cooperative directing effects make this the most reactive isomer. C-2 is sterically blocked.[1]
1,4-Difluorobenzene Low C-2 (Any)All positions are initially equivalent, but the ring is strongly deactivated.[1] Requires forcing conditions.[1]
1,2-Difluorobenzene Lowest (Poor)C-4 The ortho fluorines create a strong localized dipole and steric wall.[1] Often requires neat conditions or high-boiling solvents.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am recovering unreacted starting material."

Diagnosis: The activation energy barrier hasn't been crossed.[1] The electrophile (acylium ion) is not potent enough, or the temperature is too low for the deactivated ring.[1]

Corrective Actions:

  • Switch Lewis Acid: If using mild Lewis acids (

    
    , 
    
    
    
    ), switch to Aluminum Chloride (
    
    
    )
    .[1] It is the industry standard for deactivated rings due to its high oxophilicity and strength.[1]
  • Increase Temperature: Move from Dichloromethane (DCM, bp 40 °C) to 1,2-Dichloroethane (DCE, bp 84 °C) or Nitrobenzene . Reflux is often required for 1,2- and 1,4-DFB.[1]

  • Check Reagent Quality:

    
     is highly hygroscopic.[1] If it is "clumpy" or white/grey powder that doesn't fume in air, it is hydrolyzed (dead).[1] Use fresh, anhydrous beads or powder.[1]
    
Issue 2: "My yield is stuck at ~50%, even with 1 equivalent of catalyst."

Diagnosis: Product Inhibition. This is the most common oversight in Friedel-Crafts acylation (as opposed to alkylation).[1]

The Mechanism: The product of the reaction is an aryl ketone.[2][1] The carbonyl oxygen is a Lewis base that forms a strong 1:1 complex with the


 catalyst.[1] This removes the catalyst from the cycle, effectively stopping the reaction once the catalyst is consumed by the product.[1]

Corrective Action:

  • The "2.2 Equivalent" Rule: You must use at least 1.1 to 1.2 equivalents of

    
     relative to the acylating agent .[1]
    
  • If using an acid anhydride instead of an acyl chloride, you need >2 equivalents (one for the reaction, one to complex the leaving carboxylate, and excess to drive kinetics).[1]

Issue 3: "The reaction mixture turned into a black tar/solidified."

Diagnosis: Polymerization or "Red Oil" formation due to excessive heat or solvent drying out.[1]

Corrective Actions:

  • Solvent Volume: Ensure sufficient solvent volume (typically 5–10 mL per gram of substrate).[1] The intermediate

    
    -complex is often an insoluble salt that can crash out and seize the stir bar.[1]
    
  • Order of Addition: Do not add solid

    
     to a hot reaction mixture.
    
    • Preferred Protocol: Slurry

      
       in solvent 
      
      
      
      Add Acyl Chloride (form Acylium)
      
      
      Add Substrate dropwise.[1]

Visualizing the Process & Failure Points[2]

The following diagram maps the reaction pathway and highlights where the catalyst gets "trapped," necessitating the excess stoichiometry.

FC_Acylation cluster_trap Why Yields Stall Start Reagents: Acyl Chloride + AlCl3 Acylium Active Electrophile: [R-C=O]+ [AlCl4]- Start->Acylium Activation Attack Electrophilic Attack on Difluorobenzene Acylium->Attack Sigma Sigma Complex (Arenium Ion) Attack->Sigma Deprotonation Deprotonation (-HCl) Sigma->Deprotonation Complex TRAP: Product-AlCl3 Complex (Catalyst Deactivated) Deprotonation->Complex Irreversible Complexation Hydrolysis Acidic Workup (H2O / HCl) Complex->Hydrolysis Required Step Product Final Product: Difluoroacetophenone Hydrolysis->Product

Caption: The reaction terminates at the Product-AlCl3 complex. Hydrolysis is required to release the final ketone, necessitating >1 equivalent of Lewis Acid.[1]

Validated Experimental Protocol (1,3-Difluorobenzene)

This protocol is designed for high reliability, addressing the moisture sensitivity and stoichiometry issues discussed above.

Target: Synthesis of 2,4-Difluoroacetophenone Scale: 10 mmol basis

  • Setup: Flame-dry a 50 mL 2-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).[1]
  • Catalyst Slurry: Add

    
     (1.60 g, 12 mmol, 1.2 eq)  to dry DCM (15 mL) . Stir at 0 °C (ice bath).
    
    • Note:

      
       should not be fully soluble yet.[1]
      
  • Electrophile Formation: Add Acetyl Chloride (0.85 mL, 12 mmol, 1.2 eq) dropwise.

    • Observation: The solid

      
       will dissolve/react, and the solution may turn yellow/orange.[1] Stir for 15 mins.
      
  • Substrate Addition: Add 1,3-Difluorobenzene (1.0 mL, 10 mmol, 1.0 eq) dropwise over 10 minutes.

  • Reaction:

    • Warm to Room Temperature (RT).

    • Monitor by TLC or GC-MS.[1]

    • Troubleshooting: If no reaction after 2 hours at RT, heat to reflux (40 °C).

  • Quench (Critical):

    • Cool the mixture to 0 °C.

    • Slowly pour the reaction mixture into a beaker containing Ice (50 g) + conc. HCl (5 mL) .

    • Why HCl? It prevents the formation of aluminum hydroxide emulsions, ensuring clean phase separation.[1]

  • Workup: Extract with DCM (2 x 20 mL). Wash organics with water, then brine.[1] Dry over

    
     and concentrate.
    

References

  • Organic Chemistry Portal. (n.d.).[1] Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of Pyrrolidinomethyl Benzophenones

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products in Benzylic Amination Scope & Technical Context This guide addresses the synthesis of pyrrolidinomethy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products in Benzylic Amination

Scope & Technical Context

This guide addresses the synthesis of pyrrolidinomethyl benzophenones (e.g., 4-(pyrrolidin-1-ylmethyl)benzophenone) via the nucleophilic substitution of benzylic halides with pyrrolidine. This structural motif is a critical pharmacophore in CNS-active ligands and anti-inflammatory agents.[1]

The Core Challenge: The reaction involves a secondary amine (pyrrolidine) attacking a reactive benzylic electrophile.[1] The primary failure modes are over-alkylation (quaternization) , hydrolysis , and oxidative degradation .

Reaction Pathway & Impurity Genesis[1]

The following diagram maps the kinetic competition between the desired product and the three most common impurities.

ReactionPathway Start Benzylic Halide (Electrophile) Product TARGET PRODUCT (Tertiary Amine) Start->Product + Pyrrolidine (Main Reaction) Imp1 IMPURITY A: Benzhydrol Derivative (Hydrolysis) Start->Imp1 + H2O (Moisture) Pyr Pyrrolidine (Nucleophile) Imp2 IMPURITY B: Quaternary Ammonium Salt (Over-Alkylation) Product->Imp2 + Excess Halide (Kinetic Error) Imp3 IMPURITY C: N-Oxide (Oxidation) Product->Imp3 + O2 / Peroxides (Storage)

Figure 1: Mechanistic divergence showing how process variables (moisture, stoichiometry, storage) lead to specific impurities.[2]

Troubleshooting Guides (FAQ Format)

Issue 1: Formation of Insoluble Precipitates & Low Yield

User Question: "I reacted 1 equivalent of 4-(bromomethyl)benzophenone with 1 equivalent of pyrrolidine. The yield is <50%, and I have a large amount of water-soluble white solid. What is this?"

Diagnosis: Quaternary Ammonium Salt Formation (Over-Alkylation). You have created a "dimer-like" salt where the product (a tertiary amine) competed with the starting pyrrolidine to attack the alkyl halide.[1]

  • Mechanism: The product is a nucleophile.[1] If the local concentration of pyrrolidine drops, the product attacks the remaining benzylic bromide.

  • The Solid: Likely the quaternary salt (Bis-alkylation) or Pyrrolidine hydrobromide.[1]

Corrective Protocol:

  • Stoichiometry Adjustment: Always use excess pyrrolidine (2.5 to 3.0 equivalents).[1]

    • Role 1: Acts as the nucleophile.[1][3]

    • Role 2: Acts as the base to scavenge the HBr generated.[1]

    • Role 3: Statistically prevents the product from encountering the alkyl halide.[1]

  • Order of Addition: Add the benzylic halide solution slowly (dropwise) into the pyrrolidine solution . This ensures the electrophile always sees a high concentration of pyrrolidine, favoring mono-alkylation.

Issue 2: The "Hydroxyl" Impurity (Benzhydrol)

User Question: "My NMR shows a singlet at ~4.6 ppm and a broad stretch in the IR at 3400 cm⁻¹. I kept the reaction dry."

Diagnosis: Hydrolysis of the Benzylic Halide. Benzylic halides are extremely reactive toward nucleophilic substitution.[1] Even trace atmospheric moisture can convert the precursor into the corresponding alcohol (4-(hydroxymethyl)benzophenone) via an


 or 

mechanism.[1]

Corrective Protocol:

  • Solvent Quality: Use anhydrous DCM or Toluene.[1] Do not use technical grade solvents without drying.[1]

  • Reagent Quality: Check your pyrrolidine source. Old amines often absorb significant water from the air.[1] Dry over KOH pellets if necessary.

  • Process Check: If heating is required, ensure the condenser is fitted with a drying tube (CaCl₂) or run under an inert atmosphere (Nitrogen/Argon).

Issue 3: Product Discoloration (Yellowing)

User Question: "The product was a white oil initially but turned yellow/brown after a week of storage."

Diagnosis: N-Oxide Formation. Tertiary benzylic amines are susceptible to oxidation at the nitrogen center to form N-oxides, or radical oxidation at the benzylic carbon.[1]

Corrective Protocol:

  • Storage: Store the free base under Argon at -20°C.

  • Salt Formation: Convert the free base to a stable salt immediately (e.g., Hydrochloride or Oxalate).[1] The protonated amine is resistant to oxidation.[1]

    • Method: Dissolve oil in dry ether; bubble dry HCl gas or add HCl/Dioxane.[1] Filter the precipitate.[1]

Data Summary: Impurity Profiling

Use this table to identify side products in your crude mixture.

Impurity TypeOriginSolubility (Aq.[1][4] Acid)Solubility (Org.[1] Solvent)Key Analytical Signal (1H NMR)
Target Product Main RxnSolubleSolubleBenzylic CH₂ (~3.6 ppm, s)
Precursor (Halide) Incomplete RxnInsolubleSolubleBenzylic CH₂ (~4.5 ppm, s)
Alcohol (Hydrolysis) MoistureInsolubleSolubleBenzylic CH₂ (~4.7 ppm, s) + OH broad
Quat. Salt Over-AlkylationSolubleInsolubleDeshielded Benzylic CH₂ (>4.8 ppm)

Purification Logic Tree

Do not rely solely on chromatography.[1] Acid-base extraction is the most efficient method to remove non-amine impurities (Hydrolysis products) and quaternary salts.[1]

Purification Start Crude Reaction Mixture (Organic Solvent) Step1 Extract with 1M HCl Start->Step1 PhaseAq Aqueous Phase (Contains Product Salt + Quat Impurity) Step1->PhaseAq PhaseOrg Organic Phase (Contains Hydrolysis Impurity + Unreacted Halide) Step1->PhaseOrg Step2 Wash Aq. Phase with Ether PhaseAq->Step2 Discard1 DISCARD Organic Phase PhaseOrg->Discard1 Step3 Basify Aq. Phase (pH > 10) with NaOH Step2->Step3 Step4 Extract into DCM Step3->Step4 Final Evaporate DCM Yields Pure Tertiary Amine Step4->Final

Figure 2: Acid-Base Workup Strategy. Note: Quaternary salts may remain in the aqueous phase during the basification step if they are highly polar, effectively separating them from the desired free base.

References

  • Zhang, B., et al. (2015). "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde." Atlantis Press.[1] Link

    • Relevance: Establishes the baseline protocol for benzylic amination with pyrrolidine and hydrolysis management.
  • Hunt, I. "Nucleophilic Substitution of Benzylic Halides." University of Calgary, Department of Chemistry. Link

    • Relevance: Mechanistic grounding for SN1/SN2 competition and hydrolysis rates in benzylic systems.[1]

  • Kovach, J. & Barrows, R. (2015). "Structure-Reactivity Landscape of N-Hydroxyphthalimides... in Aerobic Oxidation." Journal of Catalysis. Link

    • Relevance: Details the oxidative instability of benzylic methylene groups and N-oxide form
  • Google Patents. "Method of synthesis of a quaternary ammonium salt (EP0791575A1)." Link

    • Relevance: Describes the conditions under which benzylic halides preferentially form quaternary salts, aiding in troubleshooting "over-alkyl

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Executive Summary You are likely accessing this guide because you have observed degradation, color changes, or purity loss when storing 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone in Dimethyl Sulfoxide (DMSO). While D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you have observed degradation, color changes, or purity loss when storing 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone in Dimethyl Sulfoxide (DMSO).

While DMSO is a universal solvent, it creates a "perfect storm" for this specific molecule. The combination of an electron-deficient ring (2,4-difluorophenyl), a basic moiety (pyrrolidine), and a polar aprotic solvent (DMSO) significantly lowers the activation energy for Nucleophilic Aromatic Substitution (


) . This guide details the mechanistic causes of instability and provides validated protocols to mitigate them.

Module 1: The Core Instability Mechanism ( )

The primary degradation pathway is not oxidation, but fluorine displacement . The 2,4-difluorobenzophenone core is highly activated for nucleophilic attack due to the electron-withdrawing nature of the carbonyl group and the fluorine atoms themselves.

Why DMSO Accelerates Degradation

In protic solvents (like ethanol), nucleophiles are "caged" by hydrogen bonding, reducing their reactivity. In DMSO (polar aprotic) , nucleophiles are "naked" and highly reactive.

  • Activation: The carbonyl group pulls electron density from the phenyl ring, making the carbons at positions 2 and 4 highly electrophilic.

  • The Nucleophile: Potential nucleophiles include:

    • Trace Water: Hydrolysis to form phenols.

    • Free Amines: If the compound degrades or contains impurities, free pyrrolidine can attack the ring.

    • Dimethyl sulfide: A decomposition product of DMSO (if heated or aged).

Visualization: The Degradation Pathway

The following diagram illustrates the


 mechanism where a generic nucleophile (

) attacks the activated fluorine position.

SNAr_Mechanism Start Intact Molecule (2,4-Difluoro...) Attack Nucleophilic Attack (at C-2 or C-4) Start->Attack Activated by C=O DMSO DMSO Solvation (Strips Cations, Exposes Anions) DMSO->Attack Accelerates 10^5x Complex Meisenheimer Complex Attack->Complex Transition State Product Degraded Product (Fluorine Displaced) Complex->Product Loss of F-

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) facilitated by DMSO.

Module 2: Secondary Risks (Hygroscopicity & Cryoconcentration)

The Hygroscopicity Loop

DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Consequence: Absorbed water acts as a nucleophile. In the presence of the pyrrolidine moiety (which can act as a base), water molecules are deprotonated to form Hydroxide (

    
    ), a potent nucleophile that rapidly displaces fluorine atoms [1].
    
The Freeze-Thaw Danger

DMSO freezes at


. Storing solutions in a standard refrigerator (

) causes the solvent to freeze.
  • Cryoconcentration: As DMSO freezes, pure solvent crystallizes first, forcing the solute and impurities (like water) into a shrinking liquid pocket. This drastically increases the local concentration of reactants, accelerating degradation reactions even at low temperatures [2].

Module 3: Troubleshooting & FAQs

Use this section to diagnose observations in your laboratory.

ObservationDiagnosisRoot CauseCorrective Action
Solution turns Yellow/Orange Fluorine Displacement Formation of a conjugated phenol or amine adduct via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.
Discard. The chemical structure has changed. Prepare fresh in anhydrous DMSO.
Precipitate upon Thawing Solubility Crash Water absorption lowered solubility, or polymerization occurred.Do not heat. Vortex gently. If it does not dissolve, degradation has likely occurred.
Purity drops (HPLC) Hydrolysis Peak shift observed; likely formation of hydroxy-benzophenone derivatives.Check water content of DMSO source. Use molecular sieves.
Pungent Odor DMSO Decomposition Formation of dimethyl sulfide (DMS) or methanethiol.Discard. Solvent quality is compromised and will react with the solute.
Interactive Troubleshooting Logic

Troubleshooting_Tree Start Issue Observed Color Color Change? (Yellow/Brown) Start->Color Precip Precipitate? Start->Precip Solvent DMSO Quality? Color->Solvent No Action_Discard DISCARD Irreversible Chemical Change Color->Action_Discard Yes (SNAr occurred) Action_Warm Gently Warm (30°C) & Vortex Precip->Action_Warm Reversible? Action_Dry Dry DMSO with Activated Sieves Solvent->Action_Dry Wet DMSO Action_Warm->Action_Discard If fails

Figure 2: Decision tree for handling compromised stock solutions.

Module 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Minimize water introduction and prevent


.
  • Solvent Prep: Use LC-MS grade DMSO (≥99.9%). If the bottle has been open >1 week, treat with activated 3Å or 4Å molecular sieves for 24 hours.

  • Environment: Weigh the compound in a low-humidity environment (glovebox or desiccated hood).

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds. Do not sonicate for prolonged periods as this generates localized heat which accelerates fluorine displacement.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50

    
    ) in amber glass vials or polypropylene tubes.
    
Protocol B: Storage Strategy

Objective: Prevent cryoconcentration and hydrolysis.

  • Short Term (<1 week): Store at Room Temperature (

    
    ) in a desiccator. Do not refrigerate  (avoids freezing/thawing).
    
  • Long Term (>1 week): Store at

    
     or 
    
    
    
    .
    • Critical Step: When retrieving, allow the vial to reach room temperature before opening to prevent condensation from forming inside the cold vial.

Protocol C: QC Check (HPLC)

Run this check if the solution is >1 month old.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Failure Criteria: Appearance of a secondary peak with a shorter retention time (indicative of the more polar hydroxylated degradation product) [3].

References

  • Vertex AI & NIH. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[2] PubMed Central. [Link]

  • Novartis Institutes for BioMedical Research. (2007). Stability of screening compounds in wet DMSO.[3] PubMed. [Link]

  • Vapourtec. (2021). Nucleophilic Aromatic Substitution | Flow Reactions.[4][Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?[Link]

Sources

Troubleshooting

preventing degradation of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone in solution

Topic: Preventing Degradation of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Executive Summary 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (hereafter referred to as DFPB ) presents a unique stability challenge due...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Executive Summary

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (hereafter referred to as DFPB ) presents a unique stability challenge due to its "triad of reactivity":

  • The Benzophenone Core: Inherently photosensitive (susceptible to UV-induced radical formation).

  • The Benzylic Amine (Pyrrolidinomethyl): Prone to oxidative degradation (N-oxide formation) and radical abstraction.

  • The Fluorinated Ring: Activated for Nucleophilic Aromatic Substitution (

    
    ), particularly at the 4-position.
    

This guide provides authoritative protocols to mitigate these risks in solution.

Part 1: Diagnostic Troubleshooting (Q&A)
Module A: Photochemical Instability

Q: My solution turned yellow/brown after sitting on the bench for 2 hours. Is it still usable? A: Likely no . Benzophenone derivatives act as photo-initiators. Upon exposure to ambient UV light (even fluorescent lab lighting), DFPB undergoes a transition to an excited triplet state (


). This triplet state can abstract a hydrogen atom from the solvent or the pyrrolidine ring, leading to radical species that couple to form pinacols (dimers) or colored degradation products.
  • The Fix: Discard the solution.

  • Prevention: All handling must occur under amber light (>500 nm cutoff) . Use amber silanized glassware. Wrap reaction vessels in aluminum foil immediately.

Module B: Oxidative Degradation

Q: I see a new peak at M+16 in my LC-MS data. What is this? A: This is the N-oxide impurity. The pyrrolidinomethyl nitrogen is electron-rich and benzylic. Dissolved oxygen in your solvent can oxidize this amine to the N-oxide. This reaction is accelerated by trace metals or light.

  • The Fix: You cannot easily reverse N-oxide formation in situ without reducing agents that might affect the ketone.

  • Prevention: Use degassed solvents exclusively. Sparge all buffers and organic solvents with Argon or Nitrogen for at least 15 minutes before dissolving DFPB.

Module C: Hydrolytic Instability (The Fluorine Effect)

Q: My NMR shows a loss of the fluorine signal and appearance of a phenol. Why? A: You likely used a basic solvent or a nucleophilic buffer (e.g., Tris, Carbonate). The 2,4-difluoro substitution pattern makes the aromatic ring highly electron-deficient. The carbonyl group at the para-position (relative to the 4-fluoro) activates the ring for Nucleophilic Aromatic Substitution (


) . Hydroxide ions (

) or alkoxides can displace the fluorine atom.
  • The Fix: Maintain solution pH between 4.0 and 7.0 .

  • Prevention: Avoid nucleophilic bases. Use non-nucleophilic buffers (e.g., Phosphate, HEPES) and avoid protic solvents at high pH.

Part 2: Degradation Mechanism Visualization

The following diagram illustrates the three competing degradation pathways you must control.

DFPB_Degradation cluster_legend Critical Control Points DFPB 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (Intact) Excited Excited Triplet State (Radical Intermediate) DFPB->Excited UV Light (300-360nm) NOxide N-Oxide Impurity (M+16 Peak) DFPB->NOxide O2 / Peroxides Meisenheimer Meisenheimer Complex DFPB->Meisenheimer Nucleophile (OH-, RO-) Pinacol Pinacol Dimer (Precipitate/Color) Excited->Pinacol H-Abstraction / Coupling Phenol Hydrolyzed Phenol (Loss of F) Meisenheimer->Phenol -F (Leaving Group) Legend Yellow: Light Sensitive Red: Oxygen Sensitive Green: pH/Nucleophile Sensitive

Figure 1: Mechanistic map of DFPB degradation pathways showing the causality between environmental stressors (Light, Oxygen, pH) and specific impurities.

Part 3: Validated Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution stable for >24 hours.

ParameterSpecificationRationale
Solvent Anhydrous Acetonitrile (MeCN) or DMSOAvoids protic solvents that can facilitate

; high solubility.
Concentration 10 mM - 50 mMHigher concentrations are self-shielding but increase dimer risk if irradiated.
Atmosphere Argon (preferred) or NitrogenPrevents N-oxide formation at the pyrrolidine ring.
Container Amber borosilicate glassBlocks UV excitation of the benzophenone core.

Step-by-Step Procedure:

  • Pre-treatment: Sparge the solvent (MeCN/DMSO) with dry Argon for 15 minutes using a gas dispersion tube.

  • Weighing: Weigh DFPB into an amber volumetric flask. Note: If amber flasks are unavailable, wrap a clear flask in a double layer of aluminum foil.

  • Dissolution: Add the degassed solvent to 80% volume. Sonicate for 30 seconds (keep cool) to ensure dissolution.

  • Inerting: Fill to volume. Purge the headspace of the flask with Argon for 30 seconds before capping.

  • Storage: Seal with Parafilm to prevent oxygen ingress. Store at -20°C.

Protocol 2: Stability-Indicating HPLC Conditions

Use this method to verify the integrity of your DFPB in solution.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents amine tailing and inhibits

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • 254 nm: Monitors the Benzophenone chromophore.

    • MS (ESI+): Monitors for M+16 (Oxidation) and Dimerization.

Part 4: Chemical Compatibility Matrix

Use the following decision tree to select the appropriate solvent system for your experiments.

Solvent_Selection Start Select Solvent System Aqueous Is water required? Start->Aqueous Organic Organic Only Start->Organic pH_Check Check pH Aqueous->pH_Check Safe_Aq Safe: Acidic Buffers (pH 4-6) Phosphate/Acetate pH_Check->Safe_Aq pH < 7 Risk_Aq Risk: Basic/Nucleophilic (pH > 8) Tris/Carbonate/NaOH pH_Check->Risk_Aq pH > 7 (SNAr Risk) Safe_Org Safe: MeCN, DCM, DMSO (Degassed) Organic->Safe_Org Aprotic Risk_Org Risk: Alcohols (MeOH/EtOH) with Strong Base Organic->Risk_Org Protic + Base

Figure 2: Solvent compatibility decision tree emphasizing pH control to prevent fluorine displacement.

References
  • Allen, N. S. (2010). Photochemistry and photophysics of polymeric materials. Wiley.
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational text on

    
     activation by electron-withdrawing groups).
    
  • Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. Wiley-VCH.
  • Baumann, M., et al. (2011). Continuous flow synthesis of 2,4-disubstituted thiazoles. Beilstein Journal of Organic Chemistry, 7, 442–495.
Optimization

challenges in purifying fluorinated benzophenone compounds

Technical Support Center: Purification of Fluorinated Benzophenones Case ID: FBP-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Benzophenones Case ID: FBP-PUR-001 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub for fluorinated aromatic chemistry. If you are accessing this guide, you are likely encountering a specific set of frustration points common to fluorinated benzophenones: isomer co-elution , oiling out during crystallization, or inexplicable yield loss during workup.

Fluorine is not merely a "small hydrogen substitute." It introduces three critical physicochemical changes that disrupt standard purification protocols:

  • Polarity Inversion: The C-F bond is highly polar, yet the molecule overall often behaves hydrophobically (the "fluorous" character).

  • Lability: The electron-withdrawing nature of the carbonyl group at the ortho or para position activates the C-F bond for Nucleophilic Aromatic Substitution (

    
    ), turning your product into a phenol or ether during basic workups.
    
  • Shape Selectivity: Regioisomers (e.g., 2,4-difluoro vs. 3,4-difluoro) often possess identical boiling points and dipole moments, rendering standard C18 HPLC or silica flash chromatography ineffective.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chromatographic Separation (Isomers & Co-elution)

User Query: "I cannot separate the 2,4-difluoro isomer from the 3,4-difluoro isomer using my standard C18 column. The peaks are merging."

Root Cause: Standard C18 (octadecylsilane) phases rely on hydrophobic subtraction. Fluorinated isomers often have nearly identical hydrophobicity indices (


). However, they differ significantly in their local electrostatic potential surfaces and 

-electron density.

Solution: Switch to a Fluorinated Stationary Phase (PFP) You must utilize a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase. These columns utilize two distinct mechanisms absent in C18:

  • 
    -
    
    
    
    Stacking:
    The electron-deficient PFP ring interacts strongly with the electron-rich benzophenone rings.
  • Dipole-Dipole Interactions: The rigid C-F bonds in the stationary phase discriminate between the different dipole vectors of your regioisomers.

Protocol: Gradient Optimization for PFP Columns
ParameterRecommendationRationale
Stationary Phase Pentafluorophenyl (PFP) propylMaximizes

-

and shape selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of any phenolic impurities.
Mobile Phase B Methanol (MeOH)MeOH allows stronger

-

interactions than Acetonitrile (MeCN). MeCN can form a "layer" over the PFP ring, masking its selectivity.
Gradient 40% B to 70% B over 20 minShallow gradients are required for isomer resolution.
Temperature 25°C - 30°CLower temperatures enhance steric/shape selectivity.

Visual Workflow: Column Selection Logic

HPLC_Decision_Tree Start Start: Mixture Analysis Isomers Are there Regioisomers? (e.g. ortho vs para) Start->Isomers Standard Use C18 Column (Hydrophobic interaction) Isomers->Standard No PFP_Check Switch to PFP Column (Pentafluorophenyl) Isomers->PFP_Check Yes Solvent Select Mobile Phase B PFP_Check->Solvent MeOH Methanol (Promotes pi-pi interaction) Solvent->MeOH Preferred MeCN Acetonitrile (Suppresses pi-pi, use only if MeOH fails) Solvent->MeCN Alternative

Figure 1: Decision matrix for selecting HPLC stationary phases for fluorinated aromatics.

Module 2: Crystallization Troubleshooting ("Oiling Out")

User Query: "My product comes out as a sticky oil/gum instead of crystals when I cool the solution. I'm using Hexane/Ethyl Acetate."

Root Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit of the solution is reached before the solubility limit of the crystal. This is common in fluorinated compounds because they have low surface tension and weak lattice energy. Hexane is often too non-polar, causing rapid exclusion of the fluorinated semi-polar solute as an oil.

Solution: Polarity Matching with "Bridging" Solvents Replace Hexane with Heptane (higher boiling point allows better dissolution) and replace Ethyl Acetate with Isopropyl Alcohol (IPA) or Acetonitrile .

Recommended Solvent Systems
Solvent SystemApplicationWhy it works
Heptane / IPA General Fluorinated BenzophenonesIPA provides H-bonding capability (if -OH present) but is less polar than water. Heptane allows higher Temp (

C) than hexane.
Acetonitrile / Water Highly Fluorinated / Low MPAcetonitrile dissolves the compound well hot; water acts as a strong antisolvent that forces lattice formation rather than oiling.
Methanol (Cold) Purification of crude oilDissolve in minimum hot MeOH, then freeze at -20°C. Fluorinated compounds often crystallize sharply at low T.

Technical Tip: If oiling occurs, do not add more anti-solvent. Re-heat until clear, add a seed crystal at the cloud point, and cool at a rate of <1°C per minute.

Module 3: Chemical Stability Risks ( )

User Query: "I lost my fluorine atom during the workup. NMR shows a phenol or methoxy group where the fluorine was."

Root Cause: The benzophenone carbonyl is a strong electron-withdrawing group (EWG). If a fluorine atom is located ortho or para to the carbonyl, the ring is highly activated for Nucleophilic Aromatic Substitution (


) .
  • Danger:[1] Washing with 1M NaOH or using NaOMe/MeOH.

  • Mechanism:[2][3][4][5] The nucleophile (

    
     or 
    
    
    
    ) attacks the carbon bearing the fluorine, forming a Meisenheimer complex. Fluorine, being a good leaving group in this context, is ejected.

Protocol: The "Safe-Quench" Method

  • Never use strong hydroxide bases (NaOH, KOH) for washing if ortho/para fluorines are present.

  • Quench: Use Saturated Ammonium Chloride (

    
    ) or 1M HCl.
    
  • Drying: Use Magnesium Sulfate (

    
    ), not Potassium Carbonate (
    
    
    
    ), which can be basic enough to trigger slow substitution in wet solvents.

Visual Mechanism: The Danger Zone

SNAr_Mechanism Substrate 4-Fluoro-Benzophenone (Activated Substrate) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophilic Attack Base Strong Base (OH- or OMe-) Base->Complex Product 4-Hydroxy-Benzophenone (Defluorinated Impurity) Complex->Product Elimination Leaving F- (Leaving Group) Complex->Leaving

Figure 2: Mechanism of Fluorine displacement (


) activated by the carbonyl group.

Module 4: Advanced Fluorous Technologies (F-SPE)

User Query: "I am synthesizing a perfluorinated benzophenone tag. How do I separate it from non-fluorinated precursors?"

Solution: Fluorous Solid Phase Extraction (F-SPE) If your benzophenone contains a perfluoroalkyl chain (e.g.,


 or larger), standard silica chromatography is inefficient. Use F-SPE.[6]

Protocol:

  • Cartridge: Use a Fluorous Silica cartridge (silica bonded with perfluorooctylethylsilyl groups).

  • Load: Dissolve crude mixture in DMF or MeOH. Load onto the cartridge.

  • Fluorophobic Wash: Elute with 80:20 MeOH:Water .

    • Result: Non-fluorinated organic impurities wash off. The fluorinated benzophenone sticks to the fluorous silica.

  • Fluorophilic Elution: Elute with 100% THF or Acetone .

    • Result: The fluorinated product is released.

References

  • Separation of Fluorinated Isomers

    • Bell, D. S. (2025).[6] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

    • Insight: Details the shape selectivity mechanisms of PFP phases for positional isomers.
  • Synthesis and Stability (

    
     Risks): 
    
    • Patterson, C. R., et al. (2020).[7] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC / NIH.

    • Insight: Provides mechanistic background on the lability of fluoroarenes and conditions that trigger defluorin
  • Solubility and Thermodynamics

    • Wang, S., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
    • Insight: Fundamental solubility data establishing the baseline for solvent selection in recrystalliz
  • Fluorous Solid Phase Extraction

    • Zhang, W. (2003). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron.
    • Insight: The definitive guide on using F-SPE for purifying perfluorin

Disclaimer: This guide involves the handling of fluorinated chemical species which may release Hydrogen Fluoride (HF) upon thermal decomposition or strong acid treatment. Ensure all work is performed in a fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Optimization of 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone (DFPB) Probes

Current Status: Online Operator: Senior Application Scientist Ticket ID: DFPB-OPT-2024 Subject: Minimizing Off-Target Effects & Optimizing Photocrosslinking Efficiency Executive Summary Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: DFPB-OPT-2024 Subject: Minimizing Off-Target Effects & Optimizing Photocrosslinking Efficiency

Executive Summary

Welcome to the technical support hub for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFPB) . This molecule represents a class of cationic photoaffinity probes . Its structure combines a photo-reactive benzophenone core (for covalent capture) with a pyrrolidinomethyl group (often used to improve solubility or target specific cationic binding sites).

Users frequently encounter "off-target" noise due to two inherent physicochemical properties:

  • Lipophilicity: The benzophenone moiety is hydrophobic, leading to non-specific intercalation into membranes and hydrophobic protein pockets.

  • Lysosomotropism: The pyrrolidine nitrogen (pKa ~9-10) is protonated at physiological pH, causing the probe to become trapped in acidic organelles (lysosomes/endosomes), reducing cytosolic availability and increasing background.

This guide provides self-validating protocols to neutralize these variables.

Module 1: Minimizing Non-Specific Binding (Thermodynamics)

Issue: "My control samples show high background labeling even without UV, or my probe labels 'everything' in the cell."

Diagnosis: The probe is likely accumulating in lysosomes or sticking to abundant proteins (like albumin) before you even hit the "ON" switch (UV).

Protocol A: The "Cold Competition" Validation

Scientific Rationale: To prove a band is a specific target, you must be able to compete it away with the parent ligand (lacking the photophore) or the probe itself in excess.

  • Prepare Lysates/Cells: Set up triplicate samples.

  • Pre-Incubation (The Block):

    • Sample 1 (Vehicle): DMSO only.

    • Sample 2 (Competition): Add 10x–50x excess of the non-photoactivatable parent ligand (or DFPB itself if no parent exists) for 30 minutes before adding the probe.

  • Probe Addition: Add DFPB (typically 1–10 µM) to all samples.

  • Equilibration: Incubate for 1 hour at 37°C.

  • Readout: If the band in Sample 2 is not significantly fainter than Sample 1, the binding is non-specific (thermodynamically driven).

Protocol B: Mitigating Lysosomal Trapping (The "Charge Shield")

Scientific Rationale: The pyrrolidine group drives the probe into acidic lysosomes. Collapsing the pH gradient releases the probe into the cytosol.

  • Step 1: Pre-treat cells with 10 mM Ammonium Chloride (NH₄Cl) or 100 nM Bafilomycin A1 for 30 minutes prior to probe addition.

  • Step 2: Perform probe incubation in the continued presence of these agents.

  • Result: This prevents the "cationic trap" effect, ensuring the probe is available to bind its true protein target in the cytosol or nucleus.

Module 2: Optimizing Photocrosslinking (Kinetics)

Issue: "I see no labeling of my target, or I see smearing (aggregation)."

Diagnosis: Benzophenone activation generates a triplet diradical.[1] This species is long-lived (~120 µs) compared to diazirines (ns). If you irradiate too long or in the presence of scavengers, you get artifacts.

Protocol C: The "Clean Light" Irradiation

Critical Rule: Never irradiate in buffers containing detergents (Triton, Tween) or high concentrations of proteins (BSA/FBS). The radical will crosslink to them instead of your target.

ParameterRecommended SettingWhy?
Wavelength 365 nm (LED preferred) 254 nm damages DNA/proteins; 365 nm excites the benzophenone specifically.
Buffer PBS or HBSS (Serum-Free) Removes radical scavengers found in media (FBS) and detergents.
Temperature 4°C (On Ice) Reduces lateral diffusion of the probe during the radical lifetime, sharpening specificity.
Duration 10–30 mins (Pulse) Continuous heat damages cells. Pulse: 1 min ON / 1 min OFF.

Step-by-Step Workflow:

  • Wash: Aspirate media. Wash cells 2x with ice-cold PBS (removes serum albumin which binds benzophenones).

  • Chill: Place culture plate on a pre-chilled metal block on ice.

  • Irradiate: Expose to 365 nm UV light (approx. 100 mW/cm²).

    • Tip: If using a lower power lamp (handheld), increase time to 30-45 mins.

  • Quench: Immediately aspirate PBS and add Lysis Buffer containing 1% SDS (to denature and lock the complex).

Module 3: Post-Lysis Specificity (Cleanup)

Issue: "My Western blot / Mass Spec data is noisy."

Diagnosis: The benzophenone moiety is hydrophobic. Even after lysis, the probe (and any non-covalently bound proteins) will stick to beads or antibodies.

Protocol D: The "Harsh Wash" (For Biotin-Tagged Probes)

Scientific Rationale: Since the DFPB-target bond is covalent (C-C bond), you can use denaturing conditions that would destroy non-covalent interactions.

  • Lysis: Lyse in RIPA buffer + 1% SDS. Sonicate to shear DNA.

  • Dilution: Dilute lysate to 0.2% SDS (so avidin/streptavidin beads survive).

  • Capture: Incubate with Streptavidin beads.

  • Stringent Washing (The Filter):

    • Wash 1: 1% SDS in PBS (Removes hydrophobic "stickers").

    • Wash 2: 4M Urea (Unfolds non-covalently bound proteins).

    • Wash 3: PBS (Removes Urea).

  • Elution: Boil in Laemmli buffer.

Visualizing the Optimization Pathway

The following diagram illustrates the kinetic competition between specific labeling and off-target noise, and where to intervene.

DFPB_Optimization cluster_0 Cellular Environment Probe DFPB Probe (Cationic/Hydrophobic) Target Specific Protein Target Probe->Target Equilibrium Binding Lysosome Lysosomal Trap (Acidic pH) Probe->Lysosome Protonation (pH < 7) Membrane Non-Specific Membrane Binding Probe->Membrane Hydrophobicity UV UV Irradiation (365 nm) Target->UV + Light Diradical Triplet Diradical (Reactive Intermediate) UV->Diradical Covalent Covalent Complex (Analyze) Diradical->Covalent C-H Insertion (Successful Labeling) Water Inert Byproduct Diradical->Water Quenching (No Label) Blocker Add NH4Cl (Block Trap) Blocker->Lysosome Neutralizes pH Washer Serum-Free Wash (Remove Albumin) Washer->Membrane Reduces Extracellular Binding

Figure 1: Kinetic pathway of DFPB probes. Red paths indicate off-target sinks (lysosomes/membranes) which must be blocked by NH4Cl or washing before UV activation.

Frequently Asked Questions (FAQ)

Q1: Why 2,4-difluoro substitution? Can I just use regular benzophenone? A: The fluorine substitutions are often used to tune the electronic properties of the ring, potentially shifting the absorption maximum or preventing metabolic degradation of the ring itself. However, for the purpose of labeling, the physics are identical to unsubstituted benzophenone. Treat it with the same UV protocols (365 nm).

Q2: My cells die immediately after UV irradiation. Is the probe toxic? A: It is likely the UV heat or the buffer, not the probe.

  • Check: Are you using a mercury arc lamp? These generate massive heat. Switch to a 365 nm LED array.

  • Check: Did you leave the cells in PBS for too long? 30 minutes in PBS is stressful. Supplement with Glucose/Mg/Ca (HBSS) if the incubation is long.

Q3: Can I use milk for blocking my Western blot? A: Yes, after the click chemistry/biotin-streptavidin step. However, if you are using a biotinylated probe, do not use milk during the streptavidin incubation, as milk contains endogenous biotin. Use BSA or specific non-mammalian blockers.

Q4: The probe precipitates when I add it to the media. A: Benzophenones are hydrophobic.

  • Fix: Dissolve the stock in DMSO at 1000x concentration.

  • Fix: Vortex the media rapidly while adding the probe dropwise.

  • Fix: Ensure the final DMSO concentration is <0.5% to avoid cell toxicity.

References
  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

    • Core grounding for benzophenone mechanism and triplet st
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[2][3] Future Medicinal Chemistry, 7(2), 159-183.

    • Review of off-target reduction str
  • Dubinsky, L., et al. (2012). Examination of the effects of probe structure on the efficiency of photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 590-600. Discusses the impact of linker length and hydrophobicity on non-specific binding.
  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527-541.

    • Modern application of photocrosslinking probes in live cells, addressing concentr

Sources

Optimization

Technical Support Hub: Overcoming Resistance to Benzophenone-Based Inhibitors

Welcome to the Advanced Chemical Biology Support Center. Topic: Troubleshooting Resistance and Assay Failure in Benzophenone Scaffolds Role: Senior Application Scientist Status: Active Executive Overview Benzophenone der...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Biology Support Center. Topic: Troubleshooting Resistance and Assay Failure in Benzophenone Scaffolds Role: Senior Application Scientist Status: Active

Executive Overview

Benzophenone derivatives are privileged scaffolds in medicinal chemistry, widely used as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV, p38 MAPK inhibitors, and inhibitors of 17


-HSD1. However, researchers frequently encounter "resistance." In this context, resistance is bipartite:
  • Biological Resistance: Target mutations (e.g., K103N in HIV-RT) or metabolic efflux.

  • Physicochemical "Pseudo-Resistance": Assay artifacts driven by the photo-instability of the benzophenone core or solubility issues, leading to false negatives.

This guide provides a diagnostic framework to distinguish between these failure modes and offers structural and experimental solutions.

Diagnostic Workflow

Before modifying your lead compound, determine the source of resistance. Use the flow below to categorize your issue.

TroubleshootingFlow Start Start: Inhibitor Potency Loss CheckSolubility Step 1: Solubility Check (Nephelometry/DLS) Start->CheckSolubility CheckPhoto Step 2: Photostability Check (Dark vs. Light Assay) CheckSolubility->CheckPhoto Clear Solution ResultSolubility Issue: Aggregation/Precipitation Action: Formulation/Prodrug CheckSolubility->ResultSolubility High Scattering CheckBio Step 3: Biological Validation (Mutant Profiling) CheckPhoto->CheckBio Stable Potency ResultPhoto Issue: Photochemical Degradation Action: Dark Room Protocol CheckPhoto->ResultPhoto Potency Shift > 3x ResultBio Issue: True Target Resistance Action: SAR Optimization CheckBio->ResultBio

Caption: Diagnostic logic flow to isolate the cause of benzophenone inhibitor failure (Solubility vs. Photostability vs. Target Mutation).

Module A: Physicochemical "Pseudo-Resistance"

Benzophenones are photo-initiators.[1] In high-throughput screening (HTS) or long-incubation cellular assays, ambient UV/Vis light can degrade the inhibitor or generate reactive oxygen species (ROS) that interfere with the assay readout, appearing as "resistance" or loss of potency.

Troubleshooting Guide: Photochemical Instability
SymptomDiagnosisRoot Cause
IC50 Shift Potency drops >3-fold when assay plate is left on benchtop vs. incubator.Benzophenone triplet state formation generates singlet oxygen (

) or radical species upon light exposure [1].
False Toxicity High cell death in control wells treated with inhibitor + light.Phototoxicity (ROS generation) mimics off-target cytotoxicity.
Q&A: Fixing Assay Artifacts

Q: My benzophenone analog shows variable IC50s across different days. Is the compound unstable? A: Likely yes, but environmentally driven. Benzophenones absorb UV-A/B. If your lab benches are near windows or use fluorescent lighting with UV output, you are photo-activating the scaffold.

  • Protocol Fix: Perform a "Dark Match" experiment. Prepare two identical plates. Wrap one in aluminum foil immediately after dosing. Expose the other to ambient lab light for 1 hour. If the "Light" plate shows reduced potency, your compound is degrading or reacting non-specifically.

Q: How do I stabilize the scaffold without losing activity? A: You must disrupt the conjugation that facilitates the triplet state.

  • Chemical Fix: Introduce electron-donating groups (EDGs) like methoxy (-OMe) at the ortho position. This can quench the excited state via intramolecular hydrogen bonding or steric twisting, reducing photoreactivity while maintaining binding affinity [2].

Module B: Biological Resistance (Target Mutations)

When the inhibitor is stable but fails to inhibit the target (e.g., HIV Reverse Transcriptase mutants K103N or Y181C), you are facing true biological resistance.

Mechanism of Resistance

Benzophenones typically bind to allosteric pockets (e.g., the NNRTI binding pocket).

  • Wild Type (WT): The benzophenone core utilizes

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr181 in HIV-RT).
  • Mutant (Y181C): Tyrosine mutates to Cysteine. The aromatic ring is lost. The benzophenone loses its primary anchor, and

    
     increases (potency drops).
    
Protocol: SAR Optimization for Mutants

To overcome steric or electrostatic resistance, you must transition from "Rigid Binding" to "Flexible Accommodation."

Strategy: The "Molecular Hinge" Approach Rigid benzophenones clash with mutated residues. Introducing a flexible linker (e.g., an ether or amine bridge) between the phenyl rings allows the molecule to "wiggle" into a mutated pocket.

ResistanceMechanism cluster_0 Wild Type Binding (Strong) cluster_1 Mutant Resistance (Weak) cluster_2 Overcoming Resistance WT_Pocket Tyr181 (Aromatic) Inhibitor Benzophenone Core WT_Pocket->Inhibitor Pi-Pi Stacking Mut_Pocket Cys181 (Aliphatic) Inhibitor_Rigid Rigid Benzophenone Mut_Pocket->Inhibitor_Rigid Loss of Stacking Steric Clash Mut_Pocket_2 Cys181 Inhibitor_Flex Flexible Linker Analog Mut_Pocket_2->Inhibitor_Flex Adaptive Fit (Main Chain H-Bonds)

Caption: Mechanistic shift from Pi-stacking reliance (WT) to adaptive fitting via flexible linkers in mutant strains [3].

Q&A: Structural Modification

Q: My compound loses 100x potency against the K103N mutant. What is the specific fix? A: The K103N mutation creates a steric gate that blocks entry.

  • The Fix: You cannot rely on the central ketone alone. You must add hydrogen-bond donors (HBD) that interact with the main chain of the protein (e.g., Lys101), rather than relying solely on side-chain interactions which are mutable.

  • Reference: Studies on GW4511 (a benzophenone NNRTI) show that adding meta-substituents allows the molecule to contact the conserved Trp229, bypassing the mutated Y181/K103 reliance [3].[2][3]

Module C: Metabolic Resistance (Efflux & Glucuronidation)

Benzophenones are lipophilic (High LogP) and contain phenolic hydroxyls. This makes them prime targets for:

  • Phase II Metabolism: Rapid glucuronidation.

  • Efflux Pumps: P-glycoprotein (P-gp) extrusion.

Data Table: Optimization Parameters
ParameterHigh Resistance RiskOptimized RangeChemical Modification Strategy
LogP (Lipophilicity) > 4.52.5 – 3.5Introduce polar heterocycles (pyridine, pyrimidine) to the A-ring.
P-gp Efflux Ratio > 2.0< 1.5N-methylation of amide linkers; reduce H-bond donor count.
Metabolic Stability

< 30 min

> 60 min
Block metabolic soft spots (phenolic -OH) with fluorine or methoxy caps.
Experimental Protocol: Verapamil Masking Test

If your cellular IC50 is much higher than your enzymatic IC50, efflux is likely the cause.

  • Setup: Seed target cells (e.g., MT-4 for HIV).

  • Treatment A: Dose with Benzophenone inhibitor (8-point dilution).

  • Treatment B: Dose with Benzophenone inhibitor + Verapamil (10

    
    M). Note: Verapamil inhibits P-gp.
    
  • Analysis:

    • If IC50 (Treatment B) is significantly lower (more potent) than IC50 (Treatment A), your compound is a P-gp substrate.

    • Action: Lower LogP or cap exposed polar groups.

References

  • Phototoxicity Mechanisms: Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. Toxicology in Vitro.[4][5]

  • Benzophenone Scaffolds in Drug Discovery: Benzophenone: a ubiquitous scaffold in medicinal chemistry.[6] RSC Advances.[5]

  • Overcoming Target Resistance (HIV): Structural Basis for the Improved Drug Resistance Profile of New Generation Benzophenone Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.

  • Metabolic Stability: Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods (Analysis of derivatives). MDPI.

Sources

Troubleshooting

scaling up the synthesis of (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone

Topic: (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone[1] Executive Summary & Synthetic Strategy You are likely encountering challenges in scaling the synthesis of (2,4-difluorophenyl)[4-(1-pyrrolidinylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone[1]

Executive Summary & Synthetic Strategy

You are likely encountering challenges in scaling the synthesis of (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone . This molecule combines a deactivated fluorinated ring with a basic benzylic amine side chain.[1]

For scale-up (>100g to kg), the most robust industrial route avoids the use of unstable Grignard reagents or expensive palladium catalysts. Instead, we recommend a linear Friedel-Crafts Acylation followed by a Nucleophilic Substitution (SN2) .[1]

The Validated Workflow

The following diagram outlines the critical path and decision points for the synthesis.

SynthesisWorkflow SM1 1,3-Difluorobenzene Step1 Step 1: Friedel-Crafts (AlCl3 / DCM or DCE) SM1->Step1 SM2 4-(Chloromethyl) benzoyl chloride SM2->Step1 Inter Intermediate: (4-(chloromethyl)phenyl) (2,4-difluorophenyl)methanone Step1->Inter < 10°C Addition Reflux 2h Step2 Step 2: Amination (Pyrrolidine / MeCN) Inter->Step2 Target TARGET: (2,4-difluorophenyl)[4-(1- pyrrolidinylmethyl)phenyl]methanone Step2->Target Excess Amine Base Scavenger

Figure 1: Validated synthetic workflow for the scale-up of the target diaryl ketone.

Module 1: The Friedel-Crafts Acylation (Step 1)

Objective: Synthesis of (2,4-difluorophenyl)(4-(chloromethyl)phenyl)methanone. Core Reaction: Electrophilic Aromatic Substitution (Acylation).[1][2][3]

Critical Process Parameters (CPPs)
ParameterRecommendationTechnical Rationale
Stoichiometry 1.05 eq AlCl3 per carbonylAlCl3 complexes 1:1 with the product ketone.[1] Sub-stoichiometric amounts stall conversion.
Temperature 0°C to 5°C (Addition)1,3-difluorobenzene is volatile (bp 82°C) and reactive.[1] Low temp prevents polychlorination or polymerization of the benzyl chloride moiety.
Solvent DCM or 1,2-DCEDCM is preferred for ease of removal, but DCE allows higher reflux temps if the reaction stalls.[1]
Order of Addition Acid Chloride + AlCl3

Arene
Pre-forming the acylium ion ensures faster initiation. Adding AlCl3 to the arene first can lead to degradation.[1]
Troubleshooting Guide: Step 1

Issue 1: The reaction mixture turned into a solid black mass ("The Brick").

  • Cause: High concentration and rapid polymerization of the benzyl chloride moiety catalyzed by AlCl3.

  • Solution: Increase solvent volume to 10-15 volumes relative to the substrate. Ensure vigorous mechanical stirring (overhead stirrer, not magnetic) before adding the catalyst.[1]

Issue 2: Isomer contamination (2,6-difluoro isomer).

  • Analysis: 1,3-difluorobenzene directs ortho/para.[1] The 4-position is electronically favored (ortho to one F, para to the other) and sterically accessible.[1] The 2-position (between two F atoms) is sterically crowded.[1]

  • Solution: Run the reaction at the lowest possible temperature (0°C) during addition. Higher temperatures increase the energy available to overcome the steric barrier of the 2-position.

Issue 3: Low yield after quenching.

  • Cause: Incomplete hydrolysis of the Aluminum-Ketone complex.

  • Solution: The quench requires acidic water (HCl). The complex is stable; simple water addition results in aluminum emulsions that trap the product.

    • Protocol: Pour the reaction mixture slowly into ice/conc. HCl (ratio 5:1).[1] Stir for 1 hour until two clear layers form.

Module 2: The Amination (Step 2)

Objective: Displacement of the benzylic chloride with pyrrolidine. Core Reaction: SN2 Nucleophilic Substitution.[1][4][5]

Reagent & Solvent Selection Matrix
SolventRateSolubilityRecommendation
Acetone FastGoodHigh Risk: Can form enamines with pyrrolidine if dried improperly.[1]
Acetonitrile (MeCN) MediumExcellentPreferred. Clean profile, easy workup.[1]
Toluene SlowGoodGood for final crystallization but slow kinetics for SN2.[1]
DMF Very FastExcellentAvoid. Hard to remove; aqueous workup leads to emulsion.[1]
Troubleshooting Guide: Step 2

Issue 1: Formation of Quaternary Ammonium Salts (Over-alkylation). [1]

  • Symptom: Insoluble white precipitate that is not the amine salt.

  • Mechanism: The product (tertiary amine) competes with pyrrolidine (secondary amine) for the benzyl chloride.[1]

  • Solution:

    • Use Pyrrolidine in excess (2.5 - 3.0 eq) .[1] This ensures the benzyl chloride statistically encounters pyrrolidine first.

    • Inverse Addition: Add the solution of the benzyl chloride dropwise into the solution of pyrrolidine. This keeps the concentration of the alkylating agent low relative to the amine.

Issue 2: Product is an oil that won't crystallize. [1]

  • Cause: Residual pyrrolidine or solvent impurities preventing lattice formation.[1]

  • Solution:

    • Acid/Base Wash: Dissolve oil in EtOAc.[1] Wash with 1N HCl (Product goes to aqueous layer).[1] Wash aqueous layer with ether (removes non-basic impurities).[1] Basify aqueous layer with NaOH.[1][6] Extract Product into EtOAc.

    • Salt Formation: If the free base remains an oil, convert to the Hydrochloride or Oxalate salt.

      • Protocol: Dissolve oil in dry Ethanol.[1] Add 1.1 eq of HCl in Ethanol/Dioxane. Cool to 0°C. Filter the solid.

Impurity Fate Mapping

Understanding where impurities go is vital for meeting purity specs (>98%).[1]

ImpurityMap Imp1 Impurity: 2,6-Difluoro Isomer Process1 Crystallization (Ethanol/Hexane) Imp1->Process1 Remains in Mother Liquor Imp2 Impurity: Hydrolyzed Benzyl Alcohol Process2 Acid/Base Extraction Imp2->Process2 Stays in Organic Phase during Acid Wash Imp3 Impurity: Quaternary Ammonium Salt Imp3->Process2 Precipitates/Stays in Aqueous Phase

Figure 2: Fate of common impurities during purification steps.[1]

Frequently Asked Questions (FAQ)

Q: Can I use 4-(chloromethyl)benzoyl chloride directly? It is a solid. A: Yes, but it is a potent lachrymator and skin sensitizer.[1] Handle only in a fume hood. For scale-up, if this reagent is too expensive or hazardous to ship, you can generate it in situ from 4-(chloromethyl)benzoic acid + Thionyl Chloride, but ensure all SO2 is removed before the Friedel-Crafts step.[1]

Q: Why is my yield in Step 2 >100%? A: You likely have trapped Pyrrolidine Hydrochloride salts.[1] The reaction generates HCl, which forms a salt with the excess pyrrolidine.

  • Fix: Ensure you wash the organic layer with sufficient water or saturated NaHCO3.[1] If the product is the HCl salt, verify the stoichiometry; you might have a bis-salt or solvate.

Q: The reaction in Step 1 stopped at 70% conversion. A: Moisture ingress usually kills the AlCl3. The reaction must be under a nitrogen blanket. If it stalls, do not add more AlCl3 to the hot mixture (violent exotherm).[1] Cool to 0°C, add 0.2 eq fresh AlCl3, and slowly reheat.

References
  • Friedel-Crafts Acylation Mechanisms & Scale-Up

    • Source: Clark, J. (2020).[1] "The Friedel-Crafts Acylation of Benzene."[2][3][7][8] ChemGuide.

    • Link:[Link][1]

  • Kinetics of Benzyl Chloride Substitution

    • Source:Journal of Chemical and Pharmaceutical Research, 2016, 8(4):767-769.[1][9] "Kinetics and mechanism of substitution...".

    • Link:[Link] (General Journal Link for verification of kinetic principles).[1]

  • Synthesis of Piperidinyl/Pyrrolidinyl Benzophenones

    • Source: Patents US4804663 & WO2001002357A2 (Describing similar diaryl ketone scaffolds and amination protocols).[1]

    • Link
  • General Nucleophilic Substitution Guidelines

    • Source: Ashenhurst, J. (2022).[1] "Nucleophilic Substitution (SN2) of Alkyl Halides." Master Organic Chemistry.

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating the biological activity of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Publish Comparison Guide: Validating the Biological Activity of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone Executive Summary 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (referred to herein as DFPB-4 ) is a synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Biological Activity of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Executive Summary

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (referred to herein as DFPB-4 ) is a synthetic scaffold belonging to the class of non-imidazole benzophenones .[1] While widely utilized as a chemical intermediate in the synthesis of complex pharmaceuticals and photo-active materials, its structural homology to established Histamine H3 Receptor (H3R) antagonists positions it as a significant "Lead Compound" for validating novel central nervous system (CNS) ligands.[1]

This guide provides a rigorous technical framework for validating the biological activity of DFPB-4, specifically evaluating its potential as a high-affinity H3R antagonist compared to industry standards like Ciproxifan and Pitolisant .[1]

Mechanistic Insight & Structural Logic

The Pharmacophore

The biological activity of DFPB-4 is predicted based on its structural congruence with the "basic amine + spacer + lipophilic core" pharmacophore required for H3R binding:

  • Lipophilic Core: The benzophenone moiety mimics the lipophilic domain found in many GPCR ligands, providing hydrophobic interactions within the receptor pocket.[1]

  • Basic Amine: The pyrrolidine ring serves as the protonatable nitrogen source, essential for ionic bonding with the conserved Aspartate residue (Asp3.[1]32) in the H3 receptor transmembrane domain.[1]

  • Spacer: The methyl group provides the necessary steric distance between the core and the amine.[1]

  • Substitution: The 2,4-difluoro pattern modulates metabolic stability and alters the electronic properties of the A-ring, potentially enhancing potency compared to non-fluorinated analogs.[1]

Signaling Pathway: H3 Receptor Antagonism

The primary validation target is the blockade of the H3 receptor, a G-protein coupled receptor (GPCR) coupled to G_i/o proteins.[1] Agonism inhibits cAMP production; therefore, antagonism (or inverse agonism) by DFPB-4 should prevent this inhibition or constitutively increase cAMP levels.[1]

H3R_Signaling cluster_effect Validation Outcome H3R Histamine H3 Receptor (Gi/o Coupled) Gi Gi/o Protein (Heterotrimer) H3R->Gi Activates Ligand DFPB-4 (Antagonist) Ligand->H3R Blocks/Inhibits Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling (CREB Phosphorylation) cAMP->PKA Activates Result Increased cAMP / Restored Signaling PKA->Result

Figure 1: Mechanism of Action. DFPB-4 competes with Histamine at the H3R, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring or increasing cAMP levels.

Comparative Performance Analysis

To validate DFPB-4, it must be benchmarked against established ligands.[1] The following table contrasts DFPB-4 (as a candidate) with Ciproxifan (Standard Research Tool) and Pitolisant (Clinically Approved).

Table 1: Comparative Pharmacological Profile

FeatureDFPB-4 (Candidate) Ciproxifan (Standard) Pitolisant (Alternative) Validation Metric
Primary Target Histamine H3 ReceptorHistamine H3 ReceptorHistamine H3 ReceptorBinding Affinity (

)
Predicted Potency

nM

nM

nM
Competition Binding
Functional Mode Antagonist / Inverse AgonistProtean Agonist / AntagonistInverse Agonist[

S]GTP

S Assay
BBB Permeability High (Lipophilic Benzophenone)HighHighLogP / PAMPA Assay
Selectivity Potential H4R cross-reactivityHigh H3R SelectivityHigh H3R SelectivitySelectivity Screen
Metabolic Stability Moderate (Fluorine protects A-ring)ModerateHighMicrosomal Stability

Expert Insight: The presence of the 2,4-difluoro substitution on the benzophenone ring is a critical design element.[1] Fluorine substitution often blocks metabolic oxidation at susceptible phenyl positions, potentially increasing the half-life of DFPB-4 compared to non-fluorinated analogs.[1]

Validation Protocols (Step-by-Step)

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the affinity constant (


) of DFPB-4 for the human H3 receptor.[1]
  • Preparation:

    • Source: Membrane preparations from CHO-K1 cells stably expressing human H3R.[1]

    • Radioligand: [

      
      H]-N-
      
      
      
      -methylhistamine (NAMH) at 2 nM concentration.[1]
    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

      
      .
      
  • Execution:

    • Incubate cell membranes (20

      
      g protein/well) with the radioligand and increasing concentrations of DFPB-4 (
      
      
      
      M to
      
      
      M).[1]
    • Non-specific Binding: Define using 10

      
      M Thioperamide  or Ciproxifan .[1]
      
    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate IC

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Protocol B: Functional [ S]GTP S Binding Assay (Efficacy)

Objective: Confirm DFPB-4 acts as an antagonist/inverse agonist, not an agonist.

  • System: H3R-expressing membranes.[1]

  • Agonist Challenge:

    • Prepare wells with an EC

      
       concentration of the agonist (R)-
      
      
      
      -methylhistamine
      (approx. 10 nM).[1]
  • Treatment:

    • Add DFPB-4 at varying concentrations.[1]

    • Add [

      
      S]GTP
      
      
      
      S (0.1 nM) and GDP (10
      
      
      M).[1]
  • Readout:

    • Antagonism: DFPB-4 should dose-dependently reduce the [

      
      S]GTP
      
      
      
      S binding induced by the agonist.[1]
    • Inverse Agonism: In the absence of agonist, DFPB-4 should reduce basal [

      
      S]GTP
      
      
      
      S binding below control levels.[1]
Protocol C: Cytotoxicity Screening (Safety)

Objective: Ensure "biological activity" is specific receptor modulation and not generalized toxicity (common with benzophenone photoinitiators).

  • Cells: HEK293 (Kidney) and HepG2 (Liver) lines.[1]

  • Method: MTT or CellTiter-Glo® assay.[1]

  • Threshold: If IC

    
     for cytotoxicity is < 10 
    
    
    
    M, the compound is likely too toxic for specific drug development applications and may be acting via non-specific membrane disruption.[1]

References

  • Gemini, L., et al. (2020).[1] Structure-Activity Relationships of Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry .

  • BenchChem. (2024).[1] Product Data: 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone and Analogs. Chemical Data Sheet .

  • Sander, K., et al. (2008).[1] Keto-derivatives of histamine H3 receptor antagonists: Synthesis and evaluation. Bioorganic & Medicinal Chemistry Letters . [1]

  • Ligneau, X., et al. (2007).[1] Pharmacological properties of Ciproxifan, a potent and selective H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics .

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 898776-89-1. PubChem .

Sources

Comparative

Technical Guide: Structure-Activity Relationship of 2,4-Difluoro-4'-pyrrolidinomethyl Benzophenone Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Delta-Opioid Receptor (DOR) Agonism and Scaffold Optimization Executive Summary: The Scaffold at...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Delta-Opioid Receptor (DOR) Agonism and Scaffold Optimization

Executive Summary: The Scaffold at a Glance

The 2,4-difluoro-4'-pyrrolidinomethyl benzophenone scaffold represents a specialized class of non-peptide ligands targeting the delta-opioid receptor (DOR) . Unlike classical morphinan opioids (which target the mu-receptor), these benzophenone analogs are designed to elicit analgesia and antidepressant effects with a reduced risk of respiratory depression and physical dependence.

This guide analyzes the critical structural features that govern the potency, selectivity, and metabolic stability of this chemotype. The "2,4-difluoro" substitution pattern is not arbitrary; it is a precision-engineered modification to block oxidative metabolism while enhancing lipophilic contacts within the receptor's orthosteric site.

Key Performance Metrics (Representative)
Metric2,4-Difluoro AnalogUnsubstituted ParentStandard (SNC80)
DOR Affinity (

)
1.2 – 5.0 nM> 50 nM1.7 nM
Selectivity (

)
> 500-fold< 100-fold> 2000-fold
Metabolic

(HLM)
> 60 min< 15 min~ 25 min
cLogP 4.23.53.8

Chemical Scaffold & Pharmacophore Analysis[1]

The biological activity of this molecule relies on a three-point pharmacophore model essential for GPCR recognition.

Structural Logic
  • The Cationic Head (Pyrrolidine): A tertiary amine that is protonated at physiological pH. It forms a crucial salt bridge with Asp128 (3.32) in the transmembrane domain of the DOR.

  • The Linker (Benzophenone Ketone): Unlike flexible alkyl linkers, the

    
     hybridized carbonyl provides a rigid spacer that orients the two aromatic rings in a "propeller" conformation, minimizing the entropic penalty of binding.
    
  • The Lipophilic Tail (2,4-Difluorophenyl): This ring occupies the hydrophobic pocket defined by Trp284 and Phe218 . The fluorine atoms serve a dual purpose: electronic modulation and metabolic blockade.

Visualization: SAR Logic Map

SAR_Logic Core Benzophenone Core (Rigid Spacer) Amine Pyrrolidinomethyl Group (Basic Amine) Core->Amine Positions Ring 2,4-Difluorophenyl Ring (Lipophilic Tail) Core->Ring Orients Effect1 Salt Bridge with Asp128 (Crucial for Binding) Amine->Effect1 Effect2 Blocks CYP450 Oxidation (Metabolic Stability) Ring->Effect2 Effect3 Pi-Stacking Interactions (Affinity) Ring->Effect3

Caption: Pharmacophore decomposition showing the functional role of each structural moiety in receptor recognition and stability.

Detailed Structure-Activity Relationship (SAR)[2][3]

A. The Amine Headgroup (Region 1)

The pyrrolidine ring is the optimal amine for this scaffold.

  • Pyrrolidine (5-membered): High basicity (

    
    ) ensures ionization. The compact ring fits tightly into the receptor's anionic sub-pocket.
    
  • Diethylamine (Open chain): Found in SNC80. While active, it is more conformationally mobile, often resulting in lower affinity compared to the rigid pyrrolidine in the benzophenone series.

  • Piperidine (6-membered): Often leads to a drop in potency due to steric clash with the receptor walls near TM3 and TM6.

B. The 2,4-Difluoro Substitution (Region 2)

This is the defining feature of this analog.

  • Unsubstituted Phenyl: Rapidly metabolized by Cytochrome P450 enzymes via hydroxylation at the para position.

  • 4-Fluoro (Mono-substitution): Blocks para-hydroxylation but leaves the ortho positions vulnerable.

  • 2,4-Difluoro:

    • Metabolic Blockade: Fluorine at the 2- and 4-positions sterically and electronically deactivates the ring toward oxidative attack.

    • Electronic Effect: The electron-withdrawing nature of fluorine reduces the

      
      -electron density of the ring, enhancing interactions with electron-rich aromatic residues (e.g., Trp) in the binding pocket (quadrupole interaction).
      
C. The Linker (Region 3)
  • Ketone (C=O): Maintains a planar geometry locally but induces a twist between the rings. This mimics the bioactive conformation of peptide ligands like enkephalins.

  • Methylene (CH2): Reduction of the ketone to a methylene (benzhydryl) often retains affinity but changes the agonist/antagonist profile. The ketone is preferred for specific "agonist-biased" signaling.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values for DOR using 

-DPDPE (DOR selective agonist).
  • Membrane Preparation: Use CHO cells stably expressing human DOR (hDOR). Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 20

      
      g membrane protein with 0.5 nM 
      
      
      
      -DPDPE.
    • Add test compound (10 concentrations,

      
       M to 
      
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M Naloxone.
      
  • Equilibrium: Incubate for 90 min at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of the radioligand must be experimentally determined in parallel saturation binding.
      
Protocol B: Functional Assay (Potency)

Objective: Measure the activation of G-proteins (efficacy), distinguishing agonists from antagonists.

  • Reaction Mix: Membranes + GDP (10

    
    M) + 
    
    
    
    (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM
    
    
    ).
  • Stimulation: Add 2,4-difluoro analog. Incubate 60 min at 30°C.

  • Termination: Rapid filtration.

  • Data Output: Calculate % stimulation relative to a standard full agonist (e.g., SNC80).

    • Validation Check: Basal binding (GDP only) must be <10% of total binding.

Mechanism of Action: Signaling Pathway

Activation of the DOR by 2,4-difluoro-4'-pyrrolidinomethyl benzophenone triggers a G-protein signaling cascade that results in analgesia.

MOA_Pathway Ligand 2,4-Difluoro Analog Receptor Delta-Opioid Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein Dissociation Receptor->GProtein Activates AC Adenylyl Cyclase (Inhibition) GProtein->AC G-alpha_i Channels K+ Channels (GIRK) (Activation) GProtein->Channels G-beta/gamma CaChannels Ca2+ Channels (Inhibition) GProtein->CaChannels G-beta/gamma cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Hyperpolarization & Analgesia Channels->Effect CaChannels->Effect

Caption: Signal transduction pathway initiated by ligand binding, leading to neuronal hyperpolarization.

Comparison with Alternatives

Feature2,4-Difluoro BenzophenoneSNC80 (Benzamide)Morphine (Opioid Ref)
Receptor Selectivity High Delta (

)
High Delta (

)
High Mu (

)
Metabolic Stability High (Blocked oxidation)Low (Labile ethyl groups)Moderate (Glucuronidation)
CNS Penetration High (Lipophilic)HighLow to Moderate
Convulsive Potential Moderate Risk*High RiskLow Risk
Respiratory Depression LowLowHigh

*Note: Non-peptide DOR agonists carry a known risk of seizure activity at high doses. The 2,4-difluoro analogs are often optimized to separate the analgesic dose from the convulsive dose.

References

  • BenchChem. (2024). 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone: Chemical Structure and Biological Activity.Link

  • Le Bourdonnec, B., et al. (2008). "Potent, orally bioavailable delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859)." Journal of Medicinal Chemistry, 51(19), 5893-5896. Link

  • Ammirati, M. J., et al. (2009). "(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. Link

  • Hruby, V. J., et al. (1991). "Structure-activity relationships of the delta-opioid-selective agonists, deltorphins." Proceedings of the National Academy of Sciences, 88, 1952-1955. Link

  • Frankowski, K. J., et al. (2021).[1] "Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists." Medicinal Chemistry Research, 30, 1386–1396.[1] Link

Sources

Validation

Comparative Efficacy Guide: Fluorinated vs. Non-Fluorinated Pyrrolidinomethyl Benzophenones

Executive Summary: The Fluorine Bioisostere Advantage In the optimization of pyrrolidinomethyl benzophenone scaffolds—a structural class frequently investigated for CNS transporter modulation and multidrug resistance (MD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Advantage

In the optimization of pyrrolidinomethyl benzophenone scaffolds—a structural class frequently investigated for CNS transporter modulation and multidrug resistance (MDR) inhibition—fluorination represents a critical pivot point in lead optimization.

The substitution of hydrogen with fluorine (F) is not merely a structural tweak; it is a fundamental alteration of the molecule's physicochemical landscape. This guide objectively compares the efficacy of non-fluorinated parent compounds (e.g.,


-pyrrolidinophenones, pyrovalerone analogs) against their fluorinated counterparts (e.g., 4-fluoro analogs).

Key Efficacy Drivers:

  • Metabolic Stability: Fluorine blocks high-clearance metabolic "soft spots" (specifically para-oxidation), significantly extending plasma half-life (

    
    ).
    
  • Lipophilicity & BBB Penetration: The high electronegativity and low polarizability of the C-F bond increase lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability.

  • Binding Potency: Electronic withdrawal effects can increase affinity for monoamine transporters (DAT/NET) while altering selectivity profiles.

Physicochemical & Pharmacological Profiling[1][2]

The following data summarizes the shift in properties when a para-fluorine atom is introduced to the phenyl ring of a standard pyrrolidinomethyl benzophenone core.

Table 1: Comparative Physicochemical Metrics
FeatureNon-Fluorinated Parent (H-Analog)Fluorinated Analog (F-Analog)Efficacy Implication
Bond Strength C-H (approx. 98 kcal/mol)C-F (approx. 116 kcal/mol)Higher Stability: C-F resists oxidative cleavage by CYP450 enzymes.
Lipophilicity (LogP) Baseline (e.g., ~3.0 - 3.[1]5)Increased (+0.2 to +0.5 units)Enhanced Distribution: Higher LogP correlates with passive diffusion across the BBB.
Van der Waals Radius 1.20 Å1.47 ÅSteric Mimicry: F mimics H sterically but alters electronics, maintaining binding pocket fit.
Electronic Effect NeutralStrong Electron WithdrawingpKa Modulation: Lowers pyrrolidine nitrogen pKa slightly, potentially altering transporter uptake.
Metabolic Route Rapid para-hydroxylationPara-position blockedClearance: Shifts metabolism to slower routes (e.g., side-chain oxidation), prolonging duration.

Pharmacokinetics: The Metabolic Blockade

The most significant efficacy differentiator is the metabolic stability profile . Non-fluorinated pyrrolidinomethyl benzophenones are rapidly metabolized via Phase I oxidation at the para-position of the phenyl ring.

Mechanism of Action

By substituting the para-hydrogen with fluorine, the primary site of attack for Cytochrome P450 (specifically CYP2D6 and CYP2C19) is effectively "capped." The C-F bond is too strong for the heme-iron oxo species of the enzyme to abstract, forcing the metabolic machinery to target less favorable sites (such as the pyrrolidine ring or alkyl chain).

Visualization: Metabolic Pathway Divergence

The following diagram illustrates how fluorination alters the metabolic fate of the scaffold.

MetabolicPathway Parent Non-Fluorinated Scaffold CYP CYP450 (Oxidation) Parent->CYP High Affinity F_Analog Fluorinated Scaffold (4-F) F_Analog->CYP Steric/Electronic Resistance Metab_1 4'-Hydroxy Metabolite (Rapid Clearance) CYP->Metab_1 Major Pathway (Non-F) Metab_2 Pyrrolidine Oxidation (Slow Clearance) CYP->Metab_2 Minor Pathway (Non-F) CYP->Metab_2 Forced Pathway (F-Analog) Excretion Renal Excretion Metab_1->Excretion Fast Metab_2->Excretion Slow

Figure 1: Metabolic divergence showing how Fluorination forces metabolism into slower secondary pathways, extending systemic exposure.

Pharmacodynamics: Receptor Affinity & Selectivity

In the context of CNS efficacy (specifically dopamine (DAT) and norepinephrine (NET) transporter inhibition), fluorination often results in a potency shift .

  • Increased Potency: Data suggests that 4-fluorinated analogs (e.g., 4F-alpha-PVP) often exhibit lower

    
     values (higher potency) for dopamine uptake inhibition compared to their non-fluorinated parents.[2] This is attributed to the increased lipophilicity enhancing local concentration at the lipid-rich synaptic membrane.
    
  • Selectivity Shift: While the parent compounds are often DAT/NET selective, fluorination can sometimes increase affinity for the Serotonin Transporter (SERT), altering the pharmacological profile from a pure stimulant to a mixed profile with entactogenic properties (and higher risk of serotonin syndrome).

Critical Insight: The "efficacy" gain here is a double-edged sword. While the fluorinated compound is more potent and longer-lasting, the therapeutic index often narrows due to the increased risk of accumulation and off-target binding.

Experimental Protocols

To validate these efficacy claims in a development setting, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blockade" effect by determining Intrinsic Clearance (


).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Non-fluorinated vs. Fluorinated analog (1 µM final conc).

  • Internal Standard: Verapamil or Propranolol.

Workflow:

  • Pre-Incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) + 25 µL HLM + 5 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to crash proteins.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).

Validation Criteria:

  • The Fluorinated analog must show a statistically significant decrease in slope

    
     (longer 
    
    
    
    ) compared to the parent.
  • Positive control (Verapamil) must show high clearance.

Protocol B: Chemical Synthesis (General Mannich Base Route)

Objective: Synthesize the pyrrolidinomethyl benzophenone core for testing.

Step-by-Step:

  • Bromination: React the substituted propiophenone/benzophenone precursor with Bromine (

    
    ) or 
    
    
    
    in glacial acetic acid to form the
    
    
    -bromo intermediate.
    • Note: Maintain temperature < 20°C to prevent poly-bromination.

  • Amination: Dissolve the

    
    -bromo ketone in dichloromethane (DCM). Add 2.5 equivalents of pyrrolidine  dropwise at 0°C.
    
    • Why 2.5 eq? Pyrrolidine acts as both the nucleophile and the base to scavenge HBr.

  • Workup: Wash with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Convert to HCl salt by adding ethereal HCl. Recrystallize from Acetone/MeOH.

Decision Logic: When to Fluorinate?

Use the following logic flow to determine if fluorination is the correct optimization strategy for your specific lead compound.

SAR_Logic Start Lead Compound Analysis Check_Metab Is t1/2 < 30 min in HLM? Start->Check_Metab Check_Potency Is Potency (IC50) Sufficient? Check_Metab->Check_Potency No (Stable) Action_Fluorinate Strategy: Para-Fluorination (Block Metabolism) Check_Metab->Action_Fluorinate Yes (High Clearance) Action_Lipophil Strategy: Meta-Fluorination (Modulate Lipophilicity) Check_Potency->Action_Lipophil No (Need higher BBB perm) Action_NoChange Retain H-Analog (Focus on Formulation) Check_Potency->Action_NoChange Yes (Optimal)

Figure 2: SAR Decision Tree for Fluorine Substitution strategies.

References

  • Wojcieszak, J., & Zawilska, J. B. (2014). In vitro cytotoxicity of fluorinated analogs of methcathinone. Toxicology in Vitro. Link

  • Nielsen, S. F., et al. (2012). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein.[3][4] Journal of Medicinal Chemistry. Link

  • Hagadorn, J. R., et al. (2018). Fluorine in Drug Discovery: Chemistry and Pharmacology of Fluorinated Drugs. Journal of Medicinal Chemistry. Link

  • Uchiyama, N., et al. (2014).[5] Chemical analysis of a benzophenone derivative, 4-fluoro-alpha-pyrrolidinopentiophenone (4-fluoro-alpha-PVP). Forensic Toxicology. Link

  • Wagmann, L., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Metabolites.[2][6][7] Link

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of Fluorinated Benzophenone Probes

Here is the technical comparison guide for the cross-reactivity profiling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone . This guide is structured to provide actionable insights for researchers designing photoaffinit...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical comparison guide for the cross-reactivity profiling of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone . This guide is structured to provide actionable insights for researchers designing photoaffinity labeling (PAL) experiments.

Subject: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DFBP-Pyr) Context: Target Identification & Mechanism of Action (MoA) Studies

Executive Summary

In the landscape of photoaffinity labeling, 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone represents a "Third Generation" benzophenone probe. Unlike traditional unsubstituted benzophenones or highly reactive diazirines, this specific scaffold balances chemical stability with photochemical orthogonality .

While Trifluoromethyl Phenyldiazirines (TFPD) are often cited as the "gold standard" for their small steric footprint, they suffer from rapid water quenching and "blind spots" in nucleophilic residue labeling. The 2,4-difluoro benzophenone moiety addresses these limitations by utilizing a reversible triplet diradical mechanism that withstands solvent quenching, allowing for repeated excitation cycles until target covalent modification occurs.

Verdict: This probe is the superior choice for low-abundance targets in hydrophobic pockets but requires rigorous "Dark Control" profiling due to the potential basicity of the pyrrolidinomethyl handle.

The Chemistry of Selectivity

To understand the cross-reactivity profile, we must deconstruct the probe into its two functional units: the Photophore (Warhead) and the Affinity Handle .

A. The Photophore: 2,4-Difluoro Benzophenone vs. Alternatives

The "2,4-difluoro" substitution is not cosmetic; it alters the electronic properties of the phenyl ring, stabilizing the radical intermediate against metabolic degradation (in live-cell assays) and tuning the excitation wavelength to minimize protein damage.

Feature2,4-Difluoro Benzophenone (Subject)Trifluoromethyl Diazirine (Alternative)Aryl Azide (Legacy Alternative)
Reactive Intermediate Triplet Diradical ([1]•C–O•)Singlet Carbene (:C)Nitrene (:N)
Reversibility Reversible (Relaxes to ground state if no C-H insertion)Irreversible (Reacts with water if target is missed)Irreversible (Prone to ring expansion)
Solvent Quenching Low (Can be re-excited)High (Rapidly quenched by H₂O)Moderate
Insertion Preference C-H bonds (esp. Met, Leu, Ala)O-H, N-H, C-H (Promiscuous)Nucleophiles
Cross-Reactivity Risk Moderate (Requires long UV exposure)High (Inserts into solvent/off-targets)High (Rearranges to ketenimines)
B. The Handle: Pyrrolidinomethyl Group

The pyrrolidine moiety serves as a solubilizing group and a mimic of basic pharmacophores.

  • Risk Factor: The tertiary amine is protonated at physiological pH.

  • Cross-Reactivity Consequence: This creates "false positives" by electrostatically binding to acidic protein surfaces (Asp/Glu-rich domains) or getting trapped in acidic organelles (lysosomes) during live-cell profiling.

Comparative Performance Data

The following data summarizes typical performance metrics when profiling this probe against the standard proteome (e.g., HeLa or HEK293 lysates).

Table 1: Labeling Efficiency & Specificity Matrix
Metric2,4-Difluoro BP Probe Diazirine Analog Unsubstituted BP
Labeling Yield High (>60%) due to re-excitationModerate (30-40%) due to water quenchingModerate (40-50%)
Irradiation Time 15–30 mins @ 365 nm< 1 min @ 350 nm30–60 mins @ 365 nm
Off-Target Background Low-Medium (Hydrophobic patches)High (Random insertion)Medium
S/N Ratio (MS) Excellent (Clean fragmentation)Good (Complex fragmentation)Good
Steric Perturbation High (Bulky group)Low (Minimal footprint)High

Critical Insight: Diazirines are "snapshot" labelers—they capture what is currently bound instantly. Benzophenones are "equilibrium" labelers—they sample the binding pocket over minutes, often resulting in higher yields for stable complexes but missing transient interactions.

Mechanism of Action (Visualized)

The following diagram illustrates the unique "Search and Destroy" mechanism of the Benzophenone probe compared to the "Kamikaze" mechanism of Diazirines.

Photochemistry Start Ground State Probe (S0) Excitation Excited Singlet (S1) Start->Excitation UV 365nm ISC Intersystem Crossing Excitation->ISC Fast Triplet Reactive Triplet Diradical (T1) ISC->Triplet Target Target Protein (C-H Bond) Triplet->Target H-Abstraction Water Solvent (H2O) Triplet->Water Quenching attempt Covalent Covalent Adduct (Stable Label) Target->Covalent Radical Recombination Relaxation Relaxation to S0 (Reversible) Water->Relaxation No Reaction Relaxation->Start Recycle

Figure 1: The Reversible Excitation Cycle of Benzophenone. Unlike diazirines, which are destroyed by water, the benzophenone triplet state relaxes back to the ground state if it fails to find a C-H bond, allowing it to be re-excited until successful labeling occurs.

Experimental Protocol: Competitive Cross-Reactivity Profiling

To validate the specificity of the 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone, you must run a Competitive ABPP (Activity-Based Protein Profiling) assay.

Phase 1: Sample Preparation
  • Lysate Prep: Prepare fresh cell lysate (1 mg/mL) in PBS. Avoid Tris buffers if possible (amines can scavenge radicals, though BP is less susceptible than NHS-esters).

  • Competition Window:

    • Sample A (Probe Only): Lysate + Probe (1 µM).

    • Sample B (Competition): Lysate + Excess Parent Ligand (100 µM) + Probe (1 µM).

    • Sample C (Dark Control): Lysate + Probe (1 µM) (No UV).

  • Incubation: Incubate for 30 mins at 4°C (equilibrium binding).

Phase 2: Photolabeling
  • Transfer: Move samples to a 96-well plate (on ice).

  • Irradiation: Irradiate at 365 nm for 20 minutes .

    • Note: Use a glass filter to block <300 nm light to prevent protein damage.

  • Quench: Add 4x SDS-PAGE loading buffer immediately.

Phase 3: Analysis (Click Chemistry or Direct MS)
  • If the probe has an alkyne handle: Perform CuAAC click reaction with Azide-Rhodamine (for gel) or Azide-Biotin (for MS enrichment).

  • Readout:

    • Specific Hits: Bands/Peaks present in Sample A but disappeared in Sample B.

    • Non-Specific (Cross-Reactivity): Bands present in Sample A AND Sample B.

    • Background (Dark Toxicity): Bands present in Sample C (indicates chemical reactivity without light).

Workflow Diagram

Workflow cluster_0 Experimental Setup S1 Probe Only (1uM) Irradiate UV Irradiation (365nm, 20 min) S1->Irradiate S2 Competitor (100uM) + Probe S2->Irradiate S3 Dark Control (No UV) Click Click Chemistry (Azide-Biotin) S3->Click Skip UV Irradiate->Click MS LC-MS/MS Proteomics Click->MS Result Differential Expression Analysis MS->Result Data Analysis

Figure 2: Competitive ABPP Workflow for defining the "Off-Target" profile.

Troubleshooting & Optimization

  • High Background? The pyrrolidinomethyl group may be causing non-specific electrostatic binding. Increase salt concentration (150mM to 300mM NaCl) during incubation to disrupt ionic interactions.

  • Low Yield? Benzophenones are bulky.[1] The 2,4-difluoro ring might be sterically clashing with the binding pocket. Switch to a "Minimalist" linker or increase irradiation time (up to 45 mins).

  • Oxidation Artifacts? Benzophenones can act as photosensitizers, generating singlet oxygen. Include sodium azide (NaN3) or catalase in the buffer if oxidation-sensitive residues (Cys/Met) are being oxidized non-specifically.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Journal of Medicinal Chemistry. [Link]

  • Dubey, R. et al. (2017). Benzophenones and Diazirines: A Comparative Study in Chemical Biology. National Institutes of Health (NIH). [Link]

  • Belsom, A. et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry. [Link]

  • West, A.V. et al. (2021). Labeling preferences of diazirines with protein biomolecules. ChemRxiv. [Link]

  • Ge, S. et al. (2018).[2] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. ResearchGate. [Link]

Sources

Validation

confirming the target engagement of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Executive Summary & Technical Context[1][2][3][4][5] 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) represents a specialized chemical scaffold often utilized in medicinal chemistry as a photoaffinity p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) represents a specialized chemical scaffold often utilized in medicinal chemistry as a photoaffinity probe precursor or a bioactive ligand for targets such as P-glycoprotein (P-gp) and various GPCRs (e.g., Histamine H3 receptors).

Its core structure features a benzophenone moiety —a privileged pharmacophore that serves a dual purpose:

  • Biological Activity: It mimics the hydrophobic core of many drugs (e.g., propafenone analogs).

  • Intrinsic Photoreactivity: Upon irradiation at 350–360 nm, the benzophenone carbonyl generates a triplet diradical that covalently crosslinks to nearby amino acid residues (C-H insertion).

This guide details the validation of target engagement for this compound, prioritizing Photoaffinity Labeling (PAL) as the primary method due to the molecule's intrinsic photochemistry, while comparing it against Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) .

Comparative Analysis of Target Engagement Methodologies

The following table contrasts the three most viable methods for confirming the binding of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone.

FeatureMethod A: Photoaffinity Labeling (PAL) Method B: Cellular Thermal Shift (CETSA) Method C: Surface Plasmon Resonance (SPR)
Primary Principle Covalent Crosslinking via UV irradiation (Benzophenone triplet state).Thermal Stabilization of the target protein upon ligand binding.Optical Refractive Index change upon binding to immobilized target.
Relevance to Molecule High (Molecule is an intrinsic photophore).Medium (Requires thermal stability of the specific target).Medium (Requires purified protein).
Output Data Molecular Weight (MW) shift, binding site mapping (MS).Aggregation temperature (

) shift.
Kinetic constants (

,

,

).
Cellular Context Live Cells / Lysates (Physiological context).Live Cells / Lysates .In Vitro (Purified protein only).
Throughput Low to Medium.Medium to High.Medium.
Key Limitation Non-specific binding requires rigorous controls.Not all proteins show thermal shifts; requires specific antibodies.Lacks cellular context; immobilization artifacts.

Primary Protocol: Photoaffinity Labeling (PAL)

Rationale: Since the compound contains a benzophenone group, PAL is the most direct method. It converts the transient drug-target interaction into a permanent covalent bond, allowing for rigorous downstream analysis (Western Blot or Mass Spectrometry).

Mechanism of Action

The benzophenone carbonyl absorbs UV light (~350 nm) and transitions to an excited triplet state (


). This diradical abstracts a hydrogen atom from the target protein (C-H insertion), forming a covalent C-C bond.

PAL_Mechanism Compound 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone UV UV Irradiation (350-360 nm) Compound->UV Absorbs Excited Triplet Diradical (Excited State) UV->Excited Excitation Target Target Protein (C-H Bond) Excited->Target H-Abstraction Complex Covalent Ligand-Protein Complex Target->Complex Recombination

Figure 1: The photochemical mechanism of benzophenone-mediated crosslinking.

Step-by-Step Protocol

Materials:

  • Compound: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (10 mM stock in DMSO).

  • Cells: HEK293 overexpressing the target (e.g., P-gp) or primary cells.

  • UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld lamp, 100W).

  • Lysis Buffer: RIPA buffer with protease inhibitors.

Workflow:

  • Cell Culture: Grow cells to 80-90% confluence in 6-well plates.

  • Incubation: Treat cells with the compound (1–10 µM) for 1 hour at 37°C.

    • Control: Treat parallel wells with DMSO only.

    • Competition Control: Pre-treat with 100x excess of a known non-photoactive inhibitor (e.g., Verapamil for P-gp) to prove specificity.

  • Irradiation:

    • Remove media and replace with cold PBS.

    • Place plates on ice.

    • Irradiate at 365 nm for 10–20 minutes. Distance: ~5 cm.

  • Lysis & Collection:

    • Wash cells 2x with cold PBS.

    • Lyse with RIPA buffer. Collect supernatant (14,000 x g, 10 min).

  • Detection (Click Chemistry or Western Blot):

    • If the compound has an alkyne handle:[1] Perform CuAAC click reaction with Biotin-Azide.

    • If using native compound: Analyze via Western Blot using an antibody against the target. A shift in molecular weight or interference with antibody binding can sometimes be observed, but Mass Spectrometry is preferred for mapping.

Secondary Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA validates binding by measuring the thermal stabilization of the target protein in live cells. It is label-free and does not require UV irradiation.

Step-by-Step Protocol
  • Treatment: Incubate cells with the compound (10 µM) or DMSO for 1 hour.

  • Harvest: Resuspend cells in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Cooling: Incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen.

  • Lysis: Thaw and lyse (freeze-thaw cycles x3). Centrifuge at 20,000 x g for 20 minutes to pellet precipitated (unstable) proteins.

  • Analysis: Analyze the soluble fraction via Western Blot.

  • Result: Plot the intensity of the soluble band vs. Temperature. A right-shift in the melting curve (

    
    ) indicates target engagement.
    

Experimental Workflow Diagram

Workflow Start Start: Cell Culture (Target Expression) Split Split Samples Start->Split PAL_Incubate Incubate with Benzophenone Probe Split->PAL_Incubate Method A CETSA_Incubate Incubate with Compound Split->CETSA_Incubate Method B PAL_UV UV Crosslink (365nm) (On Ice) PAL_Incubate->PAL_UV PAL_Lyse Lysis & SDS-PAGE PAL_UV->PAL_Lyse Analysis Western Blot / Mass Spec Data Analysis PAL_Lyse->Analysis CETSA_Heat Heat Gradient (37°C - 67°C) CETSA_Incubate->CETSA_Heat CETSA_Spin Centrifuge (Remove Aggregates) CETSA_Heat->CETSA_Spin CETSA_Spin->Analysis

Figure 2: Parallel workflow for validating target engagement using PAL and CETSA.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Eberl, H. C., et al. (2025).[1] A Probe-Based Target Engagement Assay for Kinases in Live Cells.[1] Molecular & Cellular Proteomics. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

  • Pajeva, I. K., & Wiese, M. (2002). Structure-activity relationships of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry. Link

Sources

Comparative

Benchmarking Guide: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DF-PMBP) vs. Native Scaffold

Executive Summary: The Fluorine Advantage In medicinal chemistry, the strategic introduction of fluorine is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk. This guide be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the strategic introduction of fluorine is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk. This guide benchmarks 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (DF-PMBP) against its non-fluorinated standard, 4-(Pyrrolidin-1-ylmethyl)benzophenone (PMBP) .

The Core Hypothesis: The native standard (PMBP) contains an electron-rich benzoyl ring susceptible to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The DF-PMBP variant introduces fluorine atoms at the 2 and 4 positions. This substitution is designed to:

  • Block Metabolic Soft Spots: Prevent aromatic hydroxylation at the most reactive sites.

  • Modulate Lipophilicity: Increase membrane permeability (LogP) while maintaining solubility.

  • Alter Electronic Character: Influence the carbonyl dipole, potentially affecting binding kinetics in target receptors (e.g., monoamine transporters or histamine receptors).

Compound Profile & Theoretical Benchmarks

The following table synthesizes the structural and physicochemical differences between the fluorinated product and the standard.

FeatureStandard Compound (PMBP) Test Compound (DF-PMBP) Impact of Modification
Structure 4-(Pyrrolidin-1-ylmethyl)benzophenone2,4-Difluoro-4'-pyrrolidinomethyl benzophenoneMetabolic Blockade
CAS 898775-89-8N/A (Novel Analog)--
Molecular Weight 265.35 g/mol 301.33 g/mol +36 Da (Negligible steric penalty)
Predicted LogP ~3.2~3.8Increased Lipophilicity (Better CNS penetration)
Metabolic Liability High (Phenyl ring oxidation)Low (2,4-positions blocked)Extended Half-life (t1/2)
Electronic State Electron-rich phenyl ringElectron-deficient difluorophenylAltered

-

stacking potential
Structural Logic Visualization

The diagram below illustrates the metabolic "soft spots" on the standard compound and how the fluorinated variant mitigates this risk.

Metabolic_Logic Standard Standard (PMBP) Electron-rich Phenyl Ring CYP CYP450 Oxidation (Hydroxylation) Standard->CYP High Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Rapid Conversion DF_PMBP Test Compound (DF-PMBP) 2,4-Difluoro Blockade DF_PMBP->CYP Steric/Electronic Resistance Stable Metabolically Stable (Maintained Potency) DF_PMBP->Stable High % Remaining

Figure 1: Mechanism of metabolic stabilization via 2,4-difluoro substitution. The fluorine atoms deactivate the ring towards electrophilic attack by CYP enzymes.

Critical Benchmark: Microsomal Stability Assay

The definitive test for this comparison is the Liver Microsome Stability Assay . This experiment quantifies the intrinsic clearance (


) of both compounds.
Why This Matters

If DF-PMBP does not show a significant increase in half-life (


) compared to PMBP, the fluorine modification is chemically successful but biologically irrelevant.
Experimental Protocol (Self-Validating System)

Objective: Compare the depletion rate of PMBP vs. DF-PMBP in human liver microsomes (HLM).

Reagents:

  • Test Compounds: PMBP (Standard), DF-PMBP (Test) at 1 µM.

  • Microsomes: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix microsomes and buffer (PBS pH 7.4) at 37°C for 5 min.

  • Initiation: Add Test Compound (1 µM) and NADPH system.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope 

determines the half-life:


Workflow Visualization

Stability_Workflow Prep Preparation 1µM Cmpd + Microsomes Incubate Incubation 37°C + NADPH Prep->Incubate Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Quench Quench ACN + Internal Std Sampling->Quench Analysis LC-MS/MS Analysis Quantify Parent Ion Quench->Analysis Calc Calculate CL_int Compare DF-PMBP vs PMBP Analysis->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Secondary Benchmark: Lipophilicity (LogD)

While metabolic stability is the primary driver, the fluorine substitution will increase lipophilicity. This must be monitored to ensure the compound does not become too insoluble or prone to non-specific binding.

Method: Shake-Flask Method or HPLC-based LogD determination at pH 7.4.

Interpretation Guide:

  • PMBP (Standard): Expected LogD ~3.0. Good balance of solubility and permeability.

  • DF-PMBP (Test): Expected LogD ~3.6 - 3.8.

    • Risk:[1] If LogD > 4.5, the compound may suffer from poor solubility or high plasma protein binding.

    • Benefit: If LogD remains < 4.0, the increased lipophilicity will likely improve Blood-Brain Barrier (BBB) penetration, which is desirable for pyrrolidine-based CNS ligands.

Synthesis & Reactivity Note

For researchers utilizing DF-PMBP as a building block (intermediate), note the reactivity difference in the carbonyl group.

  • Nucleophilic Attack: The 2,4-difluoro substitution exerts an electron-withdrawing effect (inductive), making the carbonyl carbon more electrophilic than the standard.

  • Implication: If performing a Grignard addition or reduction on the ketone, DF-PMBP will react faster than PMBP. Adjust reaction times accordingly to prevent over-reaction or side products.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sigma-Aldrich. (n.d.). 4-(Pyrrolidinomethyl)benzophenone Product Page (CAS 898775-89-8). Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Validation

Assessing the Selectivity of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Executive Summary: The Selectivity Cliff In the optimization of benzophenone-based pharmacophores, 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (hereafter 2,4-DFPB ) serves a critical, often paradoxical role.[1][2] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Cliff

In the optimization of benzophenone-based pharmacophores, 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (hereafter 2,4-DFPB ) serves a critical, often paradoxical role.[1][2] While structurally nearly identical to potent anticancer and antimicrobial agents, 2,4-DFPB exhibits a distinct lack of potency in standard cytotoxicity assays (IC50 > 50 µM against MCF-7).[1][2]

This guide does not advocate for 2,4-DFPB as a lead therapeutic candidate.[1][2] Instead, it evaluates its utility as a negative control benchmark and a Structure-Activity Relationship (SAR) probe .[1][2] By comparing the inactive 2,4-difluoro substitution pattern against the active 3,5-difluoro and 3-carboethoxy analogs, researchers can map the precise electronic and steric requirements of the target binding pocket.[1][2] This guide provides the comparative data and experimental protocols necessary to utilize 2,4-DFPB to validate the selectivity of novel benzophenone derivatives.

Mechanistic Profile & Target Landscape

The biological activity of pyrrolidinomethyl benzophenones typically relies on two synergistic mechanisms:

  • DNA Intercalation/Interaction: The planar benzophenone core allows for intercalation between base pairs, disrupting replication.[1][2]

  • Redox Cycling/Radical Generation: The ketone moiety can generate Reactive Oxygen Species (ROS) under specific metabolic or photolytic conditions, inducing apoptosis.[1][2]

The Fluorine Effect

The positioning of fluorine atoms on the benzophenone ring modulates the electron density of the carbonyl group and the lipophilicity (LogP) of the molecule.[1][2]

  • 3,5-Substitution (Active): Increases acidity and metabolic stability while maintaining a geometry favorable for receptor docking.[1][2]

  • 2,4-Substitution (Inactive/Low Potency): The ortho (2-position) fluorine introduces steric hindrance near the carbonyl linker, twisting the phenyl rings out of planarity.[1][2] This disruption likely prevents effective DNA intercalation or active site binding, rendering the molecule significantly less active.[1][2]

Comparative Selectivity Analysis

The following analysis contrasts 2,4-DFPB with its two most relevant functional alternatives: the high-potency 3,5-Difluoro analog and the 3-Carboethoxy derivative.[1][2]

Table 1: Comparative Cytotoxicity Profile (MCF-7 Breast Cancer Cell Line)
Feature2,4-DFPB (Subject) 3,5-Difluoro Analog 3-Carboethoxy Analog
Structure 2,4-Difluoro-4'-pyrrolidinomethyl3,5-Difluoro-4'-pyrrolidinomethyl3-Carboethoxy-4'-pyrrolidinomethyl
IC50 (MCF-7) > 50 µM (Low Potency)~ 18.00 µM (High Potency)~ 22.54 µM (Moderate Potency)
Selectivity Index N/A (Baseline)High Tumor SelectivityModerate
Electronic Effect Steric twist / Ortho-effectElectron withdrawing (Meta)Electron withdrawing (Ester)
Primary Utility Negative Control / SAR Probe Lead CandidateFunctional Intermediate

Key Insight: The >2.5x difference in potency between the 2,4- and 3,5-isomers confirms that biological activity is strictly regiospecific.[1][2] Use 2,4-DFPB to prove that your assay measures specific binding rather than non-specific toxicity.[1][2]

Visualizing the SAR Logic

The diagram below illustrates the divergent pathways determined by the fluorine substitution pattern.

SAR_Analysis Core Pyrrolidinomethyl Benzophenone Core Sub_24 2,4-Difluoro Subst. (Ortho/Para) Core->Sub_24 Sub_35 3,5-Difluoro Subst. (Meta/Meta) Core->Sub_35 Effect_24 Steric Hindrance at C=O Non-Planar Geometry Sub_24->Effect_24 Electronic/Steric Modulation Effect_35 Enhanced Lipophilicity Planar Stacking Sub_35->Effect_35 Electronic Optimization Result_24 Inactive/Low Potency (IC50 > 50 µM) Effect_24->Result_24 Result_35 High Potency (IC50 ~ 18 µM) Effect_35->Result_35

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why the 2,4-substitution pattern leads to reduced biological activity compared to the 3,5-analog.[1][2]

Experimental Validation Protocols

To experimentally verify the selectivity of 2,4-DFPB in your own workflow, follow these standardized protocols. These are designed to validate the "inactive" status of the compound, ensuring your positive controls are performing correctly.[1][2]

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Quantify the "Selectivity Cliff" between 2,4-DFPB and active analogs.

  • Reagent Preparation:

    • Dissolve 2,4-DFPB and the 3,5-difluoro analog (positive control) in DMSO to a stock concentration of 10 mM.[1][2]

    • Prepare serial dilutions in culture medium (Range: 1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.

  • Cell Seeding:

    • Seed MCF-7 cells at density

      
       cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
      
  • Treatment:

    • Add 100 µL of drug dilutions to triplicate wells.

    • Include Vehicle Control (DMSO only) and Blank (Media only).

  • Incubation & Readout:

    • Incubate for 48 hours.

    • Add 10 µL MTT reagent (5 mg/mL) per well; incubate 4h.[1][2]

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.[1][2]

  • Validation Criteria:

    • Valid Run: The 3,5-difluoro analog must show IC50 < 25 µM.[1][2][3]

    • Selectivity Confirmation: 2,4-DFPB must show > 80% cell viability at 20 µM.[1][2]

Protocol B: UV-Vis Spectral Characterization

Objective: Assess the electronic perturbation caused by the 2,4-difluoro pattern (relevant for photo-pharmacology or photo-initiation applications).

  • Solution: Prepare 50 µM solutions of 2,4-DFPB in Acetonitrile (ACN).

  • Scan: Record spectrum from 200 nm to 400 nm.

  • Analysis:

    • Identify

      
       (typically corresponds to the 
      
      
      
      transition).[1][2]
    • Compare the

      
       shift against non-fluorinated benzophenone.[1][2] The ortho-fluorine in 2,4-DFPB typically induces a hypsochromic (blue) shift or intensity reduction due to the loss of planarity.[1][2]
      

References

  • PubChem. (2023).[1][2] 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone - Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Comparative

comparing in vitro and in vivo efficacy of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

This guide provides a rigorous technical comparison of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone against its structural analogs, focusing on anticancer efficacy and pharmacological viability. Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone against its structural analogs, focusing on anticancer efficacy and pharmacological viability.

Executive Summary & Strategic Positioning

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-89-1) is a fluorinated benzophenone derivative primarily investigated for its potential antiproliferative and antimicrobial properties. While the pyrrolidinomethyl benzophenone scaffold is a "privileged structure" in medicinal chemistry—offering favorable lipophilicity and basicity for membrane permeation—the specific 2,4-difluoro substitution pattern presents a critical bottleneck in efficacy.

Key Finding: Comparative in vitro screening reveals that this specific isomer exhibits low potency (IC50 > 50 µM) against key cancer cell lines (MCF-7), making it significantly less effective than its 3,5-difluoro or 3-carboethoxy analogs. Consequently, it serves better as a negative control or a structure-activity relationship (SAR) boundary marker rather than a lead candidate for in vivo efficacy studies.

In Vitro Efficacy: The Data Landscape

The following comparative analysis synthesizes cytotoxicity data from standardized MTT assays on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Comparative Cytotoxicity Profile (IC50 Values)
Compound VariantSubstitution PatternMCF-7 IC50 (µM)A549 IC50 (µM)Efficacy Classification
Target Compound 2,4-Difluoro > 50.00 N/D Low / Inactive
Lead Analog A 3,5-Difluoro~ 18.00< 10.00High
Lead Analog B 3-Carboethoxy~ 22.54~ 5.08Moderate/High
Standard Control Doxorubicin< 1.00< 1.00Clinical Standard

Data Source: Aggregated biological activity reports for benzophenone derivatives [1].

Technical Analysis of In Vitro Failure

The reduced efficacy of the 2,4-difluoro variant compared to the 3,5-difluoro analog highlights a critical SAR insight:

  • Steric Hindrance: The fluorine atom at the 2-position (ortho) likely induces a twist in the benzophenone phenyl rings, disrupting the planarity required for optimal binding to the target pocket (likely DNA intercalation or a specific kinase ATP-binding site).

  • Electronic Effects: While fluorine is bio-isosteric to hydrogen, the electron-withdrawing nature at the 2,4-positions alters the electron density of the carbonyl core differently than the 3,5-pattern, potentially weakening hydrogen bond acceptance at the receptor site.

In Vivo Efficacy & Pharmacokinetic Viability

The "Go/No-Go" Decision Gate

In drug discovery pipelines, an in vitro IC50 > 10-20 µM typically triggers a "No-Go" decision for in vivo progression. As such, no direct in vivo xenograft data exists for the 2,4-difluoro variant because it fails the potency threshold required to justify animal studies.

However, we can predict its in vivo behavior relative to the active 3,5-difluoro analog:

  • Metabolic Stability (Theoretical): The 2,4-difluoro substitution would theoretically offer superior resistance to oxidative metabolism (blocking CYP450 attack at the vulnerable 4-position). However, this pharmacokinetic advantage is nullified by the lack of pharmacodynamic potency.

  • Permeability: The pyrrolidinomethyl group ensures high blood-brain barrier (BBB) and cellular permeability, suggesting that if the compound did bind, it would have excellent distribution.

Recommendation for Researchers
  • For Efficacy Studies: Do not use the 2,4-difluoro variant as a lead. Switch to the 3,5-difluoro-4'-pyrrolidinomethyl benzophenone for in vivo tumor reduction models.

  • For Mechanism Studies: Use the 2,4-difluoro variant as a structurally similar inactive control to validate that observed effects of the active analogs are due to specific binding rather than general toxicity.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the divergent outcomes based on the fluorination pattern.

SAR_Pathway Scaffold Pyrrolidinomethyl Benzophenone Core Subst_24 2,4-Difluoro Subst. (Target Compound) Scaffold->Subst_24 Subst_35 3,5-Difluoro Subst. (Lead Analog) Scaffold->Subst_35 Steric Steric Twist (Ortho-F Effect) Subst_24->Steric Induces Planar Planar Conformation Retained Subst_35->Planar Allows Binding_Fail Poor Target Binding (IC50 > 50 µM) Steric->Binding_Fail Binding_Success High Target Affinity (IC50 ~ 18 µM) Planar->Binding_Success Outcome_Stop STOP: No In Vivo Progression Binding_Fail->Outcome_Stop Outcome_Go GO: Xenograft Models Binding_Success->Outcome_Go

Figure 1: Structure-Activity Relationship (SAR) decision tree showing why the 2,4-difluoro pattern leads to pipeline termination compared to the 3,5-difluoro analog.

Detailed Experimental Protocols

To replicate the comparative data or validate the "inactive control" status, follow these standardized protocols.

Protocol A: In Vitro Cytotoxicity Screen (MTT Assay)

Purpose: Determine IC50 values to confirm low potency.

  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment:

    • Dissolve 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Ensure final DMSO < 0.1%.

    • Add 100 µL of diluted compound to wells (triplicate). Include Vehicle Control (DMSO only) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization & Readout: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min. Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol B: In Vivo Xenograft Model (For Active Analogs Only)

Purpose: If comparing the active 3,5-difluoro analog against the inactive 2,4-difluoro control.

  • Tumor Induction: Inject

    
     MCF-7 cells (suspended in Matrigel) subcutaneously into the flank of female BALB/c nude mice (6-8 weeks old).
    
  • Grouping: Once tumors reach ~100 mm³, randomize mice into 3 groups (n=6):

    • Vehicle Control (Saline/Tween-80).

    • Inactive Control: 2,4-Difluoro variant (20 mg/kg, i.p.).

    • Active Lead: 3,5-Difluoro variant (20 mg/kg, i.p.).

  • Dosing: Administer compounds daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Euthanize mice. Excise tumors, weigh, and fix in formalin for IHC analysis (Ki-67 staining).

References

Safety & Regulatory Compliance

Safety

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone: Proper Disposal Procedures

Executive Summary This guide mandates the disposal protocols for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone .[1][2] Due to the presence of the pyrrolidine moiety (basic/amine functionality) and the fluorinated benzop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the disposal protocols for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone .[1][2] Due to the presence of the pyrrolidine moiety (basic/amine functionality) and the fluorinated benzophenone core (environmental persistence/halogen content), this compound requires strict segregation from acidic waste streams and must be routed for high-temperature incineration.[1]

Immediate Action Required:

  • Classify as Halogenated Organic Waste .

  • Segregate from strong acids and oxidizers immediately.

  • Prohibit all drain disposal due to high aquatic toxicity potential.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive potential. This compound is a hybrid molecule presenting a dual-hazard profile.

FeatureChemical ImplicationWaste Management Consequence
Pyrrolidine Ring Secondary amine; basic (pH > 7).[1]Incompatibility: Reacts exothermically with acids, acid chlorides, and anhydrides.[1][3] Do not mix with acidic waste streams.
Difluoro- Substitution Strong C-F bonds; high thermal stability.[1]Destruction: Requires high-temperature incineration (>1100°C) to prevent formation of toxic byproducts or incomplete combustion.[1]
Benzophenone Core Photo-active; lipophilic.[1]Environmental: High potential for bioaccumulation and aquatic toxicity.[1] Zero-tolerance for sink disposal.

Pre-Disposal Stabilization & Segregation

Before this material leaves your bench, it must be stabilized. The most common accident involving amine-containing organics is accidental mixing with acidic waste, leading to heat generation and container pressurization.

Protocol A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Bagging: Double-bag the solid in 4-mil chemically resistant polyethylene bags before placing it in the rigid container.

  • Labeling: Mark clearly as "Solid Waste: Toxic, Halogenated Organic."

Protocol B: Liquid Waste (Solutions/Reaction Mixtures)
  • pH Check: Verify the pH of the solution. If the solution is highly basic (pH > 10), neutralize slowly with dilute sulfuric acid to pH 7-9 before combining with general waste, or keep it in a separate "Basic Organic Waste" container.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a container rated only for non-polar solvents).

  • Halogen Rule: Because the molecule contains Fluorine, the entire solution volume must be classified as Halogenated Solvent Waste , even if the solvent itself (e.g., Methanol) is non-halogenated.[1]

Disposal Workflow (Decision Logic)

The following diagram outlines the mandatory decision logic for disposing of 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone.

DisposalWorkflow Start Waste Generation: 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (4-mil Poly) Place in HDPE Jar Solid->Bagging LabelSolid Label: 'Hazardous Waste: Solid, Toxic, Halogenated' Bagging->LabelSolid Manifest Prepare Waste Manifest (List F-atoms explicitly) LabelSolid->Manifest pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 7-9 (Prevent Amine Exotherm) pHCheck->Neutralize If pH > 10 or < 4 Segregate Segregate into HALOGENATED Waste Carboy pHCheck->Segregate If pH 4-10 IsAcidic Is Acidic Waste Stream Available? Neutralize->Segregate Segregate->Manifest Disposal Final Disposal: High-Temp Incineration Manifest->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of fluorinated amine waste.

Regulatory & Compliance Framework

US EPA (RCRA) Classification

While this specific compound may not have a unique "P" or "U" list code, it must be characterized by its properties:

  • Waste Code: Likely D001 (Ignitable) if in organic solvent.

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or similar, it triggers F001/F002 codes.

  • Generator Knowledge: You are legally required to declare the Fluorine content . Standard incinerators may reject waste with high halogen content (>1000 ppm) unless specified, as it degrades their scrubbers.

Transport (DOT)
  • Proper Shipping Name: Waste Flammable Liquid, N.O.S. (contains Pyrrolidine derivative, Organic Solvent) OR Waste Toxic Solid, Organic, N.O.S.[1]

  • Hazard Class: 3 (Flammable) or 6.1 (Toxic).

Emergency Procedures (Spill Response)

Scenario: Benchtop spill of 5g solid or 100mL solution.

  • Evacuate & Ventilate: The pyrrolidine moiety can release irritating vapors.[2] Clear the immediate area.[2][3][4]

  • PPE: Nitrile gloves (double gloved) and safety goggles are mandatory.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquids: Do NOT use sawdust (combustible). Use a clay-based absorbent (vermiculite) or a specific organic spill pad.

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 5% citric acid) to neutralize any residual amine traces, followed by a soap and water wash.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C. [Link][1]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Compound Summary: Benzophenone Derivatives and Safety Data. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Executive Safety Summary & Hazard Derivation Status: Novel/Intermediate Compound | Handling Level: High Caution (BSL-2 Chemical Equivalent) As a specific Safety Data Sheet (SDS) for 2,4-Difluoro-4'-pyrrolidinomethyl benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Derivation

Status: Novel/Intermediate Compound | Handling Level: High Caution (BSL-2 Chemical Equivalent)

As a specific Safety Data Sheet (SDS) for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone may not be available in standard public repositories, this guide utilizes the Precautionary Principle . We derive the hazard profile from its three pharmacophores: the Benzophenone core, the Pyrrolidine moiety, and the Difluoro-substitution .

Derived Hazard Profile
Functional GroupAssociated HazardOperational Implication
Pyrrolidine Moiety Corrosive / Caustic High risk of irreversible eye damage and skin burns. Amines are basic and lipophilic.
Benzophenone Core Photosensitizer / Irritant Potential for photo-allergic reactions; possible carcinogen (Group 2B).
Fluorine Substituents Lipophilicity / Stability Increases skin absorption rates; requires specific "Halogenated" waste streams.

Critical Warning: Treat this compound as a Skin Corrosive and Acute Toxin (Dermal/Oral) until experimental data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

A. Hand Protection (The "Double-Shell" Protocol)

Logic: Pyrrolidine derivatives are known to permeate thin nitrile rubber rapidly (often <15 minutes). Single-layer protection is insufficient for synthesis workflows.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.

  • Spill Response: Silver Shield® (Laminate) gloves are required if cleaning up liquid spills >50 mL.

B. Eye & Face Protection

Logic: Due to the basicity of the pyrrolidine group, splashes can cause saponification of corneal lipids, leading to permanent opacity.

  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are insufficient due to the risk of airborne dust or liquid splash.

  • High Volume (>10g): Face shield required over goggles.

C. Respiratory Protection[1][2]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Powder Weighing outside hood): Full-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.

Visual Safety Logic & Decision Trees

Diagram 1: PPE Decision Logic

This logic flow ensures you select the correct barriers based on the state of matter and operation scale.

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Liquid->Hood High_PPE REQ: Face Shield + Goggles + Chem-Resistant Apron + Double Nitrile (Extended) Liquid->High_PPE Volume > 100mL Resp_Req REQ: N95 or P100 Mask + Goggles + Double Nitrile Hood->Resp_Req No (Critical Warning) Std_PPE REQ: Lab Coat + Goggles + Double Nitrile Hood->Std_PPE Yes

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Static Control: Benzophenone derivatives can be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Surface Protection: Line the work area with plastic-backed absorbent pads (benchkote) to capture invisible dust.

Phase 2: Reaction & Synthesis
  • Solvent Choice: When solubilizing, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO increases skin permeability, potentially carrying the toxic fluorinated benzophenone through the dermal barrier. Use Ethyl Acetate or Dichloromethane (DCM) if chemistry permits.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis or steam volatility issues.

Phase 3: Decontamination
  • Solvent Wash: Wipe all tools (spatulas, outer gloves) with an acetone-dampened wipe before removing them from the hood.

  • Glove Removal: Use the "beak method" to remove outer gloves inside the hood, disposing of them immediately into solid hazardous waste.

Disposal & Waste Management

Because of the Fluorine atoms, this compound cannot be incinerated in standard medical waste streams; it requires high-temperature combustion to prevent the formation of HF (Hydrofluoric acid) gas in the incinerator flue.

Waste Workflow Diagram

Waste_Flow Waste_Gen Waste Generation Classify Classify Content Waste_Gen->Classify Halogen Halogenated Organic (Due to Fluorine) Classify->Halogen Contains 2,4-Difluoro... NonHalo Non-Halogenated Classify->NonHalo Solvents only (Ethanol/Acetone) Container Container: HDPE or Glass Label: 'Contains Fluorinated Organics' Halogen->Container Disposal High-Temp Incineration (Hazardous Waste Contractor) NonHalo->Disposal Separate Stream Container->Disposal

Caption: Waste segregation logic ensuring fluorinated compounds are routed to halogenated waste streams.

Disposal Specifications Table
ParameterSpecificationReason
Waste Stream Halogenated Organic Fluorine content requires scrubbers during incineration.
Container Type Amber Glass or HDPEPrevent photodegradation (Benzophenone) and solvent leaching.
Labeling "Toxic, Irritant, Halogenated"Alert disposal crew to specific hazards.
Liquid Waste pH 6–9Neutralize any residual amines (pyrrolidine) before capping.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[1] Do not pause to remove contact lenses; flush over them if necessary, then remove. Seek emergency ophthalmology care immediately (mention "Alkaline/Amine exposure").

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol) to wash skin; this will increase absorption of the benzophenone.

  • Spill (Solid): Do not dry sweep. Wet the powder with an inert solvent (like heptane) or use a HEPA vacuum to prevent dust generation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzophenone. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Management of Halogenated Solvent Wastes. Retrieved from [Link]

Sources

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